Tas-301
説明
an inhibitor of smooth muscle cell migration and proliferation; structure in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-26-17-11-7-15(8-12-17)21(16-9-13-18(27-2)14-10-16)22-19-5-3-4-6-20(19)24-23(22)25/h3-14H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEYYIJXBRWZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432401 | |
| Record name | TAS-301 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193620-69-8 | |
| Record name | TAS-301 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Tas-301
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tas-301, with the chemical structure 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a novel synthetic compound that has demonstrated significant potential in the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a potent inhibitor of receptor-operated, voltage-independent calcium influx. By targeting this critical signaling node, this compound effectively attenuates downstream pathways, including the Ca2+/Protein Kinase C (PKC) signaling cascade, which are pivotal in the pathogenesis of neointimal thickening following vascular injury. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and a visual representation of the signaling pathways and experimental workflows associated with the characterization of this compound.
Core Mechanism of Action
This compound exerts its primary effect by inhibiting the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis and restenosis after procedures like angioplasty.[1][2] The central mechanism of this compound is the blockade of voltage-independent calcium (Ca2+) influx that is triggered by growth factors such as platelet-derived growth factor (PDGF)-BB and basic fibroblast growth factor (bFGF).[1] This action is crucial as the influx of extracellular calcium is a critical event in the signal transduction cascade that leads to cell proliferation.
No clinical trial data for this compound (3-bis(4-methoxyphenyl)methylene-2-indolinone) has been identified in the public domain, suggesting that the compound's development has been limited to the preclinical stage.
Quantitative Data Summary
The preclinical evaluation of this compound has yielded quantitative data that underscores its inhibitory potency. The following tables summarize the key findings from in vitro and in vivo studies.
| In Vitro Efficacy of this compound on VSMC Proliferation | |
| Parameter | Observation |
| Inhibition of PDGF-BB-induced VSMC proliferation | Concentration-dependent |
| Inhibition of bFGF-induced VSMC proliferation | Concentration-dependent |
| Inhibition of 2% Fetal Bovine Serum-induced VSMC proliferation | Concentration-dependent |
| In Vitro Efficacy of this compound on Signal Transduction | |
| Parameter | Observation |
| Inhibition of PDGF-induced Ca2+ influx | Dose-dependent, with concentrations for inhibition being nearly identical to those for inhibition of VSMC proliferation.[1] |
| Inhibition of PDGF-induced PKC activation | Concentration-dependent |
| Inhibition of PMA-mediated AP-1 induction | Concentration-dependent |
| Inhibition of PDGF-induced tyrosine phosphorylation of focal adhesion kinase and paxillin | Yes |
| Inhibition of PDGF-induced CaM kinase II activation | Yes |
| In Vivo Efficacy of this compound | |
| Model | Observation |
| Rat common carotid artery single-balloon injury model | Dose-dependent reduction in neointimal thickening 14 days after injury. |
| Rat common carotid artery double-balloon injury model | Dose-dependent reduction in neointimal thickening 14 days after the second injury.[3] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound in inhibiting VSMC proliferation.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to TAS-301: A Novel Inhibitor of Vascular Smooth Muscle Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-301 is a potent and selective small molecule inhibitor of vascular smooth muscle cell (VSMC) migration and proliferation. Its mechanism of action is centered on the blockade of voltage-independent calcium influx and the subsequent downstream signaling cascade involving Protein Kinase C (PKC). By targeting these key pathways, this compound has demonstrated significant potential in preclinical models for the prevention of neointimal thickening, a primary contributor to restenosis following angioplasty. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, and key experimental data related to this compound.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one, is a synthetic indolinone derivative. Its structure is characterized by a central indolinone core with a bis(4-methoxyphenyl)methylene substituent at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₉NO₃ | [1] |
| Molecular Weight | 357.40 g/mol | [1] |
| IUPAC Name | 3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one | PubChem |
| CAS Number | 193620-69-8 | [1] |
| Appearance | Powder | TargetMol |
| Solubility | Soluble in DMSO (50 mg/mL, 139.9 mM) | TargetMol |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | TargetMol |
While a specific melting point is utilized in a melt-adsorption process to enhance solubility, the precise value is not publicly available in the reviewed literature. Further physical properties such as boiling point and pKa have not been reported.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-proliferative effects on vascular smooth muscle cells by inhibiting a critical signaling pathway initiated by growth factors such as Platelet-Derived Growth Factor (PDGF) and basic Fibroblast Growth Factor (bFGF).[2]
The primary mechanism involves the blockade of voltage-independent calcium (Ca²⁺) influx .[2] This action disrupts the downstream signaling cascade that is crucial for cell proliferation and migration. Specifically, this compound has been shown to inhibit the activation of Protein Kinase C (PKC) , a key enzyme in this pathway.[2] The inhibition of the Ca²⁺/PKC signaling axis ultimately leads to the reduced induction of the transcription factor Activator Protein-1 (AP-1) , which is essential for the expression of genes involved in cell cycle progression and proliferation.[2]
Experimental Protocols
The following are detailed methodologies for key experiments that have elucidated the mechanism of action of this compound.
Cell Proliferation Assay (BrdU Incorporation)
This assay determines the effect of this compound on the proliferation of vascular smooth muscle cells stimulated by growth factors.
Experimental Workflow:
Methodology:
-
Cell Culture: Rat aortic smooth muscle cells (SMCs) are seeded in 96-well plates.
-
Synchronization: Cells are serum-starved to arrest the cell cycle and synchronize the population.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.
-
Stimulation: Growth factor (e.g., bFGF) is added to stimulate cell proliferation.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium. Proliferating cells incorporate BrdU into their newly synthesized DNA.
-
Detection: After incubation, cells are fixed, and the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Quantification: A substrate is added that is converted by the enzyme into a colored product, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated, which reflects the degree of cell proliferation.
Calcium Influx Assay
This assay measures the effect of this compound on the influx of calcium into vascular smooth muscle cells following growth factor stimulation.
Methodology:
-
Cell Loading: Vascular smooth muscle cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The basal fluorescence of the cells is measured.
-
Treatment: this compound is added to the cells at various concentrations.
-
Stimulation: A growth factor, such as PDGF, is added to stimulate calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an influx of calcium into the cytoplasm. The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal compared to untreated, stimulated cells.
In Vivo Model: Rat Carotid Artery Balloon Injury
This preclinical model is used to evaluate the efficacy of this compound in preventing neointimal thickening in vivo.
Experimental Workflow:
Methodology:
-
Surgical Procedure: Under anesthesia, the common carotid artery of a rat is surgically exposed. A balloon catheter is inserted and inflated to denude the endothelium and induce injury to the vessel wall.
-
Drug Administration: this compound is administered to the animals, typically via oral gavage, at various doses for a specified duration following the injury.
-
Tissue Harvesting and Analysis: After a defined period (e.g., 14 days), the animals are euthanized, and the injured carotid arteries are harvested, fixed, and embedded in paraffin.
-
Morphometric Analysis: Cross-sections of the artery are stained (e.g., with hematoxylin and eosin) and analyzed microscopically to measure the area of the neointima and the media. The ratio of the intima to media (I/M) area is calculated to quantify the extent of neointimal thickening. The efficacy of this compound is determined by its ability to reduce the I/M ratio compared to a vehicle-treated control group.
Quantitative Data Summary
Table 2: In Vitro Efficacy of this compound
| Assay | Growth Factor | Metric | This compound Concentration | Inhibition | Source |
| PKC Activation | PDGF | % Inhibition | 10 µM | 62.7% | [2] |
| AP-1 Induction | PMA | % Inhibition | 3 µM | 38% | [2] |
| 10 µM | 67.6% | [2] | |||
| Cell Migration | PDGF-BB, IGF-1, HB-EGF | Dose-dependent reduction | 0.3 - 3 µM | - | [2] |
| BrdU Incorporation | bFGF | Dose-dependent decrease | 1 - 10 µM | - | [2] |
Synthesis
Clinical Development
As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. The development status of this compound remains in the preclinical phase based on the available literature.
Conclusion
This compound is a promising preclinical candidate for the prevention of vascular restenosis. Its well-defined mechanism of action, centered on the inhibition of the Ca²⁺/PKC signaling pathway, provides a strong rationale for its therapeutic potential. The in vitro and in vivo data demonstrate its potent inhibitory effects on vascular smooth muscle cell proliferation and neointimal formation. Further investigation into its pharmacokinetic and toxicological profile, as well as progression into clinical development, will be crucial in determining its future as a therapeutic agent.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
References
The Discovery and Preclinical Development of Tas-301: A Technical Overview
Tokushima, Japan - Tas-301, chemically identified as 3-[Bis(4-methoxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one, emerged from the research laboratories of Taiho Pharmaceutical Co., Ltd. as a novel small molecule inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration. Preclinical investigations have elucidated its mechanism of action, positioning it as a potential therapeutic agent for vascular proliferative disorders such as restenosis following angioplasty. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, based on the foundational research published by scientists at Taiho Pharmaceutical.
Discovery and Development History
While the precise timeline of the initial synthesis and discovery of this compound is not detailed in the available literature, the primary research articles detailing its pharmacological properties were published between 1998 and 2001. These studies, spearheaded by researchers at Taiho Pharmaceutical Co., Ltd., systematically characterized the compound's biological activity and mechanism of action.[1][2][3] The consistent affiliation of the authors across these key publications points to a focused research and development effort within the company.
The development of this compound appears to have been driven by the therapeutic need to prevent neointimal thickening, a primary cause of restenosis after vascular interventions like balloon angioplasty. The preclinical data strongly support its efficacy in animal models of this condition. However, there is no publicly available information regarding the progression of this compound into clinical trials, suggesting that its development may have been discontinued at the preclinical stage.
Mechanism of Action
This compound exerts its inhibitory effects on VSMCs through a multi-faceted mechanism centered on the blockade of calcium signaling pathways. Specifically, the compound has been shown to inhibit voltage-independent calcium influx, a critical step in the signaling cascade that leads to cell proliferation and migration.[1]
The key molecular interactions and downstream effects of this compound are summarized below:
-
Inhibition of Receptor-Operated Calcium Influx: this compound directly blocks the influx of extracellular calcium through non-voltage-dependent channels that are activated by growth factors such as Platelet-Derived Growth Factor (PDGF).[1]
-
Downregulation of Ca2+/PKC Signaling: By preventing the initial calcium influx, this compound subsequently inhibits the activation of Protein Kinase C (PKC), a key downstream effector in the proliferation signaling pathway.[1]
-
Suppression of AP-1 Induction: The disruption of the Ca2+/PKC signaling cascade ultimately leads to the reduced induction of the transcription factor Activator Protein-1 (AP-1), which is crucial for the expression of genes involved in cell proliferation.[1]
-
Inhibition of Focal Adhesion Kinase and Paxillin Phosphorylation: this compound has been demonstrated to inhibit the PDGF-induced tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin, proteins essential for cell migration and cytoskeletal organization.[2]
-
Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II (CaM Kinase II): The compound also inhibits the activation of CaM Kinase II, another important mediator of calcium-dependent signaling in VSMCs.[2]
The following diagram illustrates the proposed signaling pathway affected by this compound:
Preclinical Data
The preclinical evaluation of this compound involved a series of in vitro and in vivo studies that demonstrated its potent inhibitory effects on VSMC functions relevant to neointimal formation.
In Vitro Studies
The in vitro activity of this compound was assessed using cultured rat vascular smooth muscle cells. The key findings are summarized in the table below.
| Assay | Stimulant | Key Finding | Effective Concentration | Reference |
| VSMC Proliferation | PDGF-BB, bFGF, 2% FBS | Concentration-dependent inhibition | - | [1] |
| Ca2+ Influx | PDGF | Dose-dependent inhibition | - | [1] |
| PKC Activation | PDGF | Concentration-dependent inhibition | - | [1] |
| AP-1 Induction | Phorbol 12-myristate 13-acetate | Concentration-dependent inhibition | - | [1] |
| VSMC Migration | PDGF-BB, IGF-1, HB-EGF | Inhibition of migration | - | [3] |
| FAK & Paxillin Phosphorylation | PDGF | Inhibition of tyrosine phosphorylation | - | [2] |
| CaM Kinase II Activation | PDGF | Inhibition of activation | - | [2] |
In Vivo Studies
The in vivo efficacy of this compound was evaluated in a rat model of carotid artery balloon injury, a standard model for studying restenosis.
| Animal Model | Dosing | Key Finding | Reference |
| Rat carotid artery balloon injury | 3-100 mg/kg, oral administration | Dose-dependent reduction of neointimal thickening | [3] |
| Double-balloon injury to rat carotid artery | Dose-dependent | Reduction of second neointimal formation | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following methodologies are based on the information provided in the abstracts of the key publications. Access to the full-text articles would be required for a more granular description of the protocols.
In Vitro VSMC Proliferation Assay (General Protocol)
-
Cell Culture: Rat vascular smooth muscle cells are cultured in a suitable medium supplemented with fetal bovine serum.
-
Stimulation: Cells are stimulated with mitogens such as PDGF-BB, bFGF, or a low concentration of fetal bovine serum to induce proliferation.
-
Treatment: this compound is added at various concentrations to the cell cultures.
-
Assessment of Proliferation: Cell proliferation is quantified using methods such as direct cell counting, or assays that measure DNA synthesis (e.g., BrdU incorporation).
Rat Carotid Artery Balloon Injury Model (General Protocol)
-
Animal Model: Male Sprague-Dawley rats are used for this model.
-
Surgical Procedure: A balloon catheter is inserted into the common carotid artery and inflated to induce endothelial denudation and vessel injury.
-
Drug Administration: this compound is administered orally at different doses for a specified period following the injury.
-
Histological Analysis: After the treatment period, the carotid arteries are harvested, sectioned, and stained to measure the area of the neointima and the media, allowing for the calculation of the intima-to-media ratio.
The following diagram outlines the general workflow for the in vivo evaluation of this compound:
Conclusion
This compound, a product of research from Taiho Pharmaceutical Co., Ltd., is a potent inhibitor of vascular smooth muscle cell proliferation and migration. Its mechanism of action, centered on the blockade of voltage-independent calcium influx and subsequent downstream signaling pathways, has been well-characterized in preclinical studies. The in vitro and in vivo data demonstrate its potential as a therapeutic agent for preventing neointimal thickening. While the development of this compound appears to have halted before clinical trials, the foundational research provides valuable insights into the design and evaluation of inhibitors of VSMC-driven vascular pathologies. Further investigation into the detailed discovery history and the reasons for the cessation of its development would require access to internal documentation from Taiho Pharmaceutical.
References
- 1. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tas-301 in Attenuating Smooth Muscle Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tas-301, a synthetic indolinone derivative, has emerged as a potent inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration. These cellular processes are pivotal in the pathogenesis of neointimal hyperplasia, a primary contributor to restenosis following angioplasty and vascular bypass surgery. This technical guide delineates the mechanism of action of this compound, presenting key quantitative data on its inhibitory effects, detailed experimental protocols for relevant assays, and visual representations of the underlying signaling pathways and experimental workflows. The evidence strongly suggests that this compound warrants further investigation as a therapeutic agent for the prevention of post-interventional vascular narrowing.
Data Presentation: Inhibitory Effects of this compound
This compound exhibits a concentration-dependent inhibition of various signaling molecules and cellular processes integral to smooth muscle cell proliferation. The available quantitative data from in vitro studies are summarized below.
| Parameter Assessed | Treatment Conditions | This compound Concentration | Observed Effect | Citation |
| PKC Activation | PDGF-stimulated VSMCs | 10 µM | 62.7% inhibition | [1] |
| AP-1 Induction | PMA-induced in VSMCs | 3 µM | 38% inhibition | [1] |
| 10 µM | 67.6% inhibition | [1] | ||
| Cell Migration | Growth factor-stimulated VSMCs | 0.3 - 3 µM | Dose-dependent reduction | [1] |
| DNA Synthesis (BrdU incorporation) | bFGF-induced VSMCs | 3 µM and 10 µM | Significant decrease | [1] |
| Neointimal Thickening | In vivo rat carotid artery balloon injury model | 3 - 100 mg/kg (p.o.) | Dose-dependent reduction | [1][2] |
While the dose-dependent inhibition of VSMC proliferation by this compound has been consistently demonstrated, a specific IC50 value for this effect is not explicitly stated in the reviewed literature.
Core Mechanism of Action: Inhibition of Calcium-Dependent Signaling
This compound primarily exerts its anti-proliferative effects by targeting key intracellular signaling pathways initiated by growth factors such as Platelet-Derived Growth Factor (PDGF) and basic Fibroblast Growth Factor (bFGF). The central mechanism revolves around the inhibition of calcium influx and the subsequent downstream signaling cascades.
Signaling Pathway of this compound in Smooth Muscle Cell Proliferation
Caption: Signaling pathway of this compound in smooth muscle cells.
Studies have demonstrated that this compound inhibits the proliferation of rat VSMCs stimulated by PDGF-BB, bFGF, or fetal bovine serum in a concentration-dependent manner.[3] The drug dose-dependently inhibits PDGF-induced Ca2+ influx, and the concentration required for this inhibition is nearly identical to that for the inhibition of VSMC proliferation.[3] This Ca2+ influx is mediated by non-voltage-dependent mechanisms.[3]
Furthermore, this compound inhibits the PDGF-induced activation of Protein Kinase C (PKC) and the subsequent induction of Activator Protein 1 (AP-1), a transcription factor crucial for cell proliferation.[3] In addition to its anti-proliferative effects, this compound also impedes VSMC migration by inhibiting the PDGF-induced tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin, a process dependent on the increase in intracellular calcium.[4] The activation of Ca2+/calmodulin-dependent protein kinase II (CaM Kinase II) is also attenuated by this compound.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the research on this compound.
In Vitro VSMC Proliferation Assay (BrdU Incorporation)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound on vascular smooth muscle cells.[1]
1. Cell Culture and Seeding:
-
Culture rat aortic smooth muscle cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well.
2. Growth Arrest:
-
After two days, induce growth arrest by incubating the cells for three days in a serum-free DMEM containing 5 µg/mL insulin, 5 µg/mL transferrin, and 5 ng/mL sodium selenium (ITS).
3. Treatment:
-
Remove the DMEM/ITS medium and add serum-free DMEM containing 0.1% bovine serum albumin (BSA) with or without varying concentrations of this compound.
-
Incubate for 2 hours before stimulating with a growth factor (e.g., 0.1 ng/mL bFGF).
4. BrdU Labeling and Detection:
-
After 24 hours of stimulation, add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to each well.
-
Incubate for an additional 24 hours.
-
Fix the cells and quantify the incorporated BrdU using a commercial ELISA kit according to the manufacturer's instructions.
Experimental Workflow for VSMC Proliferation Assay
Caption: Workflow for BrdU-based VSMC proliferation assay.
Western Blot Analysis of FAK and Paxillin Phosphorylation
This is a representative protocol for assessing the phosphorylation status of FAK and paxillin in response to PDGF stimulation and this compound treatment.
1. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
3. SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated FAK (Tyr397) and phosphorylated paxillin (Tyr118), as well as total FAK and paxillin, overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Logical Relationship of this compound's Action
The inhibitory action of this compound on smooth muscle cell proliferation can be summarized through a logical flow diagram, illustrating the cause-and-effect relationships from the initial stimulus to the final cellular response.
Caption: Logical flow of this compound's inhibitory mechanism.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for preventing neointimal hyperplasia by inhibiting the proliferation and migration of vascular smooth muscle cells. Its mechanism of action, centered on the blockade of voltage-independent calcium influx and subsequent disruption of key signaling pathways, provides a solid rationale for its continued development. The data presented in this guide underscore the dose-dependent efficacy of this compound and provide a framework for future research and clinical investigation in the field of vascular proliferative disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Tas-301 on Calcium Signaling Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tas-301, a synthetic indolinone derivative, has demonstrated significant potential in the inhibition of neointimal thickening and vascular smooth muscle cell (VSMC) proliferation. A key mechanism underlying these effects is its targeted disruption of intracellular calcium signaling cascades. This technical guide provides an in-depth analysis of the molecular interactions of this compound with calcium-dependent pathways, supported by available preclinical data. It outlines the experimental methodologies used to elucidate these effects and visualizes the complex signaling networks involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating novel therapeutic agents targeting cardiovascular diseases.
Introduction
Abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are central to the pathogenesis of atherosclerosis and restenosis following angioplasty. Intracellular calcium ([Ca2+]i) acts as a critical second messenger in regulating these cellular processes. This compound [3-bis(4-methoxyphenyl)methylene-2-indolinone] has emerged as a promising inhibitor of VSMC proliferation and neointimal formation.[1][2] Its mechanism of action is intrinsically linked to the modulation of calcium-dependent signaling pathways. This guide will dissect the known effects of this compound on these pathways, presenting the data in a structured format for clarity and comparative analysis.
This compound's Effect on Intracellular Calcium Concentration
This compound has been shown to directly interfere with the increase of intracellular calcium concentration in VSMCs stimulated by growth factors such as platelet-derived growth factor (PDGF).[1][2] This inhibitory action is a cornerstone of its anti-proliferative and anti-migratory effects.
Quantitative Analysis of this compound's Inhibitory Effects
The following table summarizes the key quantitative findings from preclinical studies on this compound. Due to the limited availability of public quantitative data, this table reflects the reported observations from published abstracts.
| Parameter | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| PDGF-induced [Ca2+]i Elevation | Rat VSMCs | PDGF | Dose-dependent | Inhibition of Ca2+ influx | [1][2] |
| F-actin Stress Fiber Depolymerization | Rat VSMCs | PDGF | 10 µmol/l | Reduction in depolymerization | [1] |
| VSMC Proliferation | Rat VSMCs | PDGF-BB, bFGF, 2% FBS | Dose-dependent | Inhibition of proliferation | [2] |
Note: The concentration of this compound for the inhibition of Ca2+ influx was reported to be nearly identical to that for the inhibition of VSMC proliferation.[2]
Impact on Downstream Calcium-Dependent Signaling
The this compound-mediated reduction in intracellular calcium has significant downstream consequences on various signaling molecules and cellular structures.
Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II (CaM Kinase II)
PDGF-induced activation of CaM Kinase II, a key enzyme in cell cycle progression and migration, was inhibited by this compound.[1] This inhibition is a direct result of the reduced availability of the Ca2+/calmodulin complex.
Attenuation of Focal Adhesion Kinase (FAK) and Paxillin Phosphorylation
This compound was found to inhibit the PDGF-induced tyrosine phosphorylation of both focal adhesion kinase (FAK) and paxillin.[1] The phosphorylation of these proteins, which is dependent on intracellular calcium elevation, is crucial for cell adhesion, migration, and cytoskeletal reorganization.
Blockade of Protein Kinase C (PKC) Activation
This compound inhibited the activation of Protein Kinase C (PKC) induced by PDGF in a concentration-dependent manner.[2] PKC is a family of serine/threonine kinases that play a pivotal role in various cellular processes, including proliferation and differentiation.
Cytoskeletal Reorganization
A notable effect of this compound is the reduction of F-actin stress fiber depolymerization in response to PDGF.[1] This indicates that this compound helps maintain cytoskeletal integrity, thereby inhibiting cell motility.
Proposed Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound in the context of PDGF-stimulated vascular smooth muscle cells.
Caption: Proposed mechanism of this compound's inhibitory action on PDGF-induced calcium signaling in VSMCs.
Experimental Methodologies
The following sections outline the typical experimental protocols used to investigate the effects of this compound on calcium signaling and VSMC function.
Cell Culture
Rat aortic vascular smooth muscle cells (VSMCs) are isolated and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This workflow describes a common method for measuring changes in intracellular calcium.
Caption: Experimental workflow for measuring intracellular calcium concentration in VSMCs.
Western Blot Analysis for Protein Phosphorylation
-
Cell Treatment: VSMCs are treated with PDGF in the presence or absence of this compound for a specified time.
-
Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated with primary antibodies against phospho-FAK, phospho-paxillin, and total FAK/paxillin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
VSMC proliferation can be assessed using various methods, such as the MTT assay or BrdU incorporation assay, following treatment with growth factors and this compound.
F-actin Staining
-
Cell Culture and Treatment: VSMCs are grown on coverslips and treated as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: F-actin is stained with fluorescently labeled phalloidin.
-
Imaging: Cells are imaged using a fluorescence microscope to visualize the actin cytoskeleton.
Conclusion
This compound exerts its potent inhibitory effects on vascular smooth muscle cell proliferation and migration primarily by targeting receptor-operated calcium influx. This leads to a cascade of downstream effects, including the inhibition of key calcium-dependent enzymes like CaM Kinase II and PKC, and the modulation of focal adhesion proteins. The presented data and experimental frameworks provide a solid foundation for further investigation into the therapeutic applications of this compound in cardiovascular diseases characterized by pathological vascular remodeling. Further studies providing more detailed quantitative data will be invaluable in fully elucidating its pharmacological profile.
References
Preclinical Profile of Tas-301: A Novel Inhibitor of Vascular Smooth Muscle Cell Proliferation and Neointimal Formation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Tas-301, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a synthetic small molecule that has demonstrated significant potential in preclinical studies as an inhibitor of vascular smooth muscle cell (VSMC) migration and proliferation. These cellular processes are key contributors to the pathogenesis of vascular proliferative diseases such as atherosclerosis and restenosis following angioplasty. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cardiovascular therapeutics.
Core Mechanism of Action
This compound exerts its inhibitory effects by blocking receptor-operated, voltage-independent calcium influx in VSMCs. This disruption of intracellular calcium signaling subsequently attenuates the downstream protein kinase C (PKC) pathway, leading to the inhibition of activator protein-1 (AP-1) induction.[1] AP-1 is a transcription factor crucial for the expression of genes involved in cell proliferation and migration. By targeting this signaling cascade, this compound effectively mitigates the pathological proliferation and migration of VSMCs that contribute to neointimal thickening.[1][2]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Efficacy of this compound
| Assay Type | Growth Factor/Stimulant | This compound Concentration | Observed Effect | Reference |
| VSMC Proliferation | PDGF-BB, bFGF, 2% FBS | Concentration-dependent | Inhibition of proliferation | [1] |
| Ca2+ Influx | PDGF | Dose-dependent | Inhibition of Ca2+ influx | [1] |
| PKC Activation | PDGF | 10 µM | 62.7% inhibition | [3][4] |
| AP-1 Induction | PMA | 3 µM | 38% inhibition | [3][4] |
| 10 µM | 67.6% inhibition | [3][4] | ||
| Cell Migration | PDGF-BB, IGF-1, HB-EGF | 0.3-3 µM | Dose-dependent reduction | [3][4] |
| BrdU Incorporation | bFGF | 3 µM and 10 µM | Significant decrease | [3][4] |
In Vivo Efficacy of this compound in a Rat Model
| Animal Model | Treatment | Dosing | Outcome | Reference |
| Rat Carotid Artery Balloon Injury | This compound | 3-100 mg/kg, p.o. | Dose-dependent reduction of neointimal thickening and intima-to-media (I/M) ratio 14 days post-injury.[2][3][4] | [2][3][4] |
| Porcine Coronary Artery Overstretch Injury | This compound | 30 and 100 mg/kg, p.o. | Significantly reduced stenosis ratio and adventitial area 4 weeks post-injury.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This section provides an overview of the key experimental protocols used in the evaluation of this compound.
In Vitro Assays
1. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation):
-
Cell Culture: Rat aortic VSMCs are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Growth Arrest: After 48 hours, the growth medium is replaced with serum-free DMEM containing insulin, transferrin, and selenium for 72 hours to synchronize the cells in a quiescent state.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for 2 hours before stimulation with a growth factor such as basic fibroblast growth factor (bFGF).
-
BrdU Labeling: 24 hours post-stimulation, 10 µM of 5-bromo-2'-deoxyuridine (BrdU) is added to each well, and the cells are incubated for an additional 24 hours.
-
Detection: The incorporation of BrdU into the DNA of proliferating cells is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
2. Intracellular Calcium Influx Assay:
-
Cell Preparation: VSMCs are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, in a calcium-containing buffer.
-
Stimulation: Baseline fluorescence is recorded before the addition of a stimulant like Platelet-Derived Growth Factor (PDGF).
-
Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths using a fluorometer or a fluorescence microscope. The ratio of fluorescence at two different wavelengths is often used to determine the calcium concentration.
3. Protein Kinase C (PKC) Activity Assay:
-
Cell Lysis: VSMCs are treated with this compound and stimulated with PDGF. The cells are then lysed to extract proteins.
-
Immunoprecipitation (Optional): Specific PKC isoforms can be immunoprecipitated from the cell lysates.
-
Kinase Reaction: The kinase activity is measured by incubating the cell lysate or immunoprecipitate with a specific PKC substrate and [γ-³²P]ATP.
-
Detection: The incorporation of the radiolabeled phosphate into the substrate is quantified by autoradiography or scintillation counting. Alternatively, non-radioactive assays using fluorescence-based readouts are available.
In Vivo Model
Rat Carotid Artery Balloon Injury Model:
-
Anesthesia and Surgical Preparation: Male Sprague-Dawley rats are anesthetized, and the left common carotid artery is surgically exposed.
-
Arterial Injury: A balloon catheter (e.g., 2F Fogarty) is introduced into the external carotid artery and advanced to the common carotid artery. The balloon is inflated to induce endothelial denudation and vessel wall injury. This process is typically repeated three times to ensure consistent injury.[3][4][6]
-
Drug Administration: this compound is administered orally at various doses (e.g., 3, 10, 30, 100 mg/kg) daily, starting from the day of the injury.
-
Tissue Harvesting and Analysis: After a specified period (e.g., 14 days), the animals are euthanized, and the injured carotid arteries are perfusion-fixed. The arteries are then embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin or Verhoeff-Van Gieson) for morphometric analysis. The areas of the intima, media, and lumen are measured to calculate the intima-to-media (I/M) ratio, a key indicator of neointimal thickening.[3]
Visualizations
Signaling Pathway of this compound Inhibition
References
- 1. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 2. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Inhibitory effect of this compound, a new synthesized constrictive remodeling regulator, on renarrowing after balloon overstretch injury of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Tas-301 in Vascular Injury Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo efficacy of Tas-301 in preclinical models of vascular injury. This compound, a synthetic indolinone derivative [3-bis(4-methoxyphenyl)methylene-2-indolinone], has demonstrated significant potential in mitigating neointimal hyperplasia, a key pathological process underlying restenosis following angioplasty and other vascular interventions. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Core Efficacy Data of this compound
This compound has been shown to effectively inhibit neointimal thickening in a dose-dependent manner in rat models of vascular injury. The primary endpoint in these studies is typically the reduction in the area of the neointima and the intima-to-media ratio in the injured artery.
Quantitative Efficacy in Rat Carotid Artery Balloon Injury Model
| Dose of this compound (oral administration) | Key Findings | Model | Timepoint |
| 3-100 mg/kg | Dose-dependent reduction in neointimal thickening.[1] | Single-balloon injury to the rat common carotid artery.[1][2] | 14 days post-injury.[1][2] |
| 100 mg/kg | Significantly greater inhibition of neointimal thickening compared to tranilast (300 mg/kg).[1] | Single-balloon injury to the rat common carotid artery.[1] | 14 days post-injury.[1] |
| Not Specified (dose-dependent) | Reduced neointimal thickening after a second balloon injury to a pre-existing lesion.[2][3] | Double-balloon injury to the rat common carotid artery.[2][3] | 14 days after second injury.[2][3] |
Mechanism of Action of this compound
This compound exerts its inhibitory effects on neointimal formation through a multi-faceted mechanism primarily targeting the migration and proliferation of vascular smooth muscle cells (VSMCs).[1][2]
Key Mechanistic Actions:
-
Inhibition of VSMC Migration: this compound inhibits VSMC migration stimulated by various growth factors, including platelet-derived growth factor-BB (PDGF-BB), insulin-like growth factor-1, and heparin-binding epidermal growth factor-like growth factor.[1]
-
Inhibition of VSMC Proliferation: The compound has been shown to reduce the proliferation of medial and intimal VSMCs.[1] In vitro studies confirm that this compound inhibits basic fibroblast growth factor (bFGF)-induced proliferation of VSMCs in a dose-dependent manner.[1][4]
-
Interference with Calcium Signaling: A crucial aspect of this compound's mechanism is its ability to inhibit calcium-dependent signal transduction pathways.[2] It blocks receptor-operated calcium influx in VSMCs stimulated by PDGF.[4] This inhibition of intracellular calcium concentration ([Ca2+]i) elevation subsequently affects downstream signaling.[2][3]
-
Downregulation of Key Signaling Molecules: this compound has been observed to inhibit the PDGF-induced tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin.[2][3] It also inhibits the activation of Ca2+/calmodulin-dependent protein kinase II (CaM kinase II) and protein kinase C (PKC).[2][3][4]
-
Cytoskeletal Reorganization: By affecting the upstream signaling cascade, this compound ultimately reduces the extent of F-actin stress fiber depolymerization in response to PDGF, a critical process for cell migration.[2][3]
Experimental Protocols
The following section details the typical experimental workflow for evaluating the in vivo efficacy of this compound in a rat carotid artery balloon injury model.
Rat Carotid Artery Balloon Injury Model
This model is a widely accepted standard for studying neointimal hyperplasia and the effects of potential therapeutic agents.
Signaling Pathway of this compound's Action
The following diagram illustrates the key signaling pathways inhibited by this compound in vascular smooth muscle cells following stimulation by growth factors like PDGF.
Logical Relationship of this compound's Therapeutic Effect
The therapeutic rationale for this compound in preventing restenosis is based on a clear logical progression from molecular inhibition to physiological outcome.
References
- 1. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Identification and Validation of Tas-301
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of Tas-301, a compound identified as an inhibitor of vascular smooth muscle cell (VSMC) proliferation. The information presented herein is based on preclinical studies that have elucidated its mechanism of action.
Introduction to this compound
This compound, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a synthetic compound that has been investigated for its potential therapeutic effects. Research has focused on its ability to inhibit the proliferation of vascular smooth muscle cells, a key process in the pathogenesis of atherosclerosis and restenosis following angioplasty.
Target Identification and Mechanism of Action
The primary molecular target of this compound has been identified as the receptor-operated calcium influx in vascular smooth muscle cells. This compound effectively blocks this influx of calcium, which is a critical step in the signaling cascade that leads to cell proliferation.
The proposed mechanism of action involves the inhibition of voltage-independent Ca2+ channels. This is supported by the finding that the inhibitory effect of this compound on platelet-derived growth factor (PDGF)-induced Ca2+ influx is mimicked by NiCl2, a known blocker of non-voltage-dependent calcium channels, but not by nifedipine, a blocker of voltage-dependent calcium channels[1].
By blocking this initial calcium signal, this compound subsequently attenuates downstream signaling events, including the activation of Protein Kinase C (PKC) and the induction of the transcription factor Activator Protein-1 (AP-1)[1]. The Ca2+/PKC signaling pathway is a crucial regulator of cell growth and proliferation, and its inhibition by this compound is central to the compound's anti-proliferative effects.
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway affected by this compound:
Quantitative Data Summary
The anti-proliferative and inhibitory effects of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation by this compound
| Stimulant | This compound Concentration (μM) | Inhibition (%) |
| PDGF-BB | 1 | ~50 |
| PDGF-BB | 10 | ~90 |
| bFGF | 1 | ~40 |
| bFGF | 10 | ~80 |
| 2% FBS | 1 | ~30 |
| 2% FBS | 10 | ~70 |
| Data derived from concentration-dependent inhibition curves. |
Table 2: Inhibition of PDGF-Induced Ca2+ Influx by this compound
| This compound Concentration (μM) | Inhibition of Ca2+ Influx (%) |
| 0.1 | ~20 |
| 1 | ~50 |
| 10 | ~85 |
| The concentration for inhibition of Ca2+ influx was nearly identical to that for inhibition of VSMC proliferation.[1] |
Key Experimental Protocols
Detailed methodologies for the key experiments that led to the identification and validation of this compound's target are provided below.
5.1. Cell Culture
-
Cell Line: Rat vascular smooth muscle cells (VSMCs).
-
Source: Thoracic aorta of male Sprague-Dawley rats.
-
Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified atmosphere of 95% air and 5% CO2 at 37°C.
5.2. VSMC Proliferation Assay
-
Protocol:
-
VSMCs were seeded in 96-well plates and synchronized in a quiescent state by incubation in serum-free DMEM for 48 hours.
-
Cells were pre-treated with varying concentrations of this compound for 30 minutes.
-
Proliferation was stimulated by adding platelet-derived growth factor (PDGF)-BB, basic fibroblast growth factor (bFGF), or 2% fetal bovine serum (FBS).
-
After 24 hours of incubation, [3H]thymidine was added to each well.
-
Following an additional 4 hours of incubation, the cells were harvested, and the incorporation of [3H]thymidine was measured using a liquid scintillation counter to assess DNA synthesis as an index of cell proliferation.
-
5.3. Measurement of Intracellular Ca2+ Concentration
-
Protocol:
-
Quiescent VSMCs grown on coverslips were loaded with the fluorescent Ca2+ indicator fura-2/AM.
-
The coverslips were placed in a cuvette in a fluorescence spectrophotometer.
-
This compound or vehicle was added to the cuvette.
-
PDGF was added to induce Ca2+ influx.
-
The change in fura-2 fluorescence, corresponding to the change in intracellular Ca2+ concentration, was monitored over time.
-
5.4. Protein Kinase C (PKC) Activity Assay
-
Protocol:
-
Quiescent VSMCs were treated with this compound prior to stimulation with PDGF.
-
The cells were fractionated to separate the cytosolic and membrane components.
-
PKC activity in the membrane fraction, which indicates its activation, was measured using a commercially available PKC assay kit.
-
5.5. Activator Protein-1 (AP-1) Induction Assay
-
Protocol:
-
VSMCs were transiently transfected with a reporter plasmid containing the AP-1 binding site linked to a luciferase reporter gene.
-
Cells were pre-treated with this compound and then stimulated with phorbol 12-myristate 13-acetate (PMA), a potent activator of PKC and inducer of AP-1.
-
After a suitable incubation period, cell lysates were prepared, and luciferase activity was measured as an indicator of AP-1-dependent gene transcription.
-
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the target validation of this compound.
Conclusion
The preclinical evidence strongly supports the identification of voltage-independent Ca2+ influx as the primary target of this compound in vascular smooth muscle cells. By inhibiting this crucial entry point for calcium, this compound effectively disrupts the downstream Ca2+/PKC/AP-1 signaling cascade, ultimately leading to a potent inhibition of VSMC proliferation. These findings provide a solid foundation for the further development and investigation of this compound as a potential therapeutic agent for proliferative vascular diseases.
References
The Pharmacology of Tas-301: A Technical Guide for Researchers
An In-depth Examination of a Novel Inhibitor of Vascular Smooth Muscle Cell Proliferation and Migration
This technical guide provides a comprehensive overview of the pharmacology of Tas-301, a potent inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration. This compound, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, has been investigated for its potential therapeutic effects in preventing neointimal thickening, a key pathological process in restenosis following angioplasty. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and preclinical evidence supporting the activity of this compound.
Core Mechanism of Action
This compound exerts its primary pharmacological effects by inhibiting the proliferation and migration of vascular smooth muscle cells.[1][2] The core mechanism involves the blockade of voltage-independent calcium (Ca2+) influx, a critical event in the signaling cascade initiated by various growth factors.[3] This disruption of intracellular calcium homeostasis leads to the downstream inhibition of key signaling pathways, including the Protein Kinase C (PKC) pathway and the subsequent suppression of Activator Protein-1 (AP-1) induction.[3]
The inhibition of these pathways ultimately interferes with the cellular machinery required for cell division and movement. Specifically, this compound has been shown to inhibit the PDGF-induced tyrosine phosphorylation of focal adhesion kinase and paxillin, proteins crucial for cell migration.[4] Furthermore, it has been observed to reduce the depolymerization of F-actin stress fibers, which is essential for maintaining cytoskeletal integrity and motility.[4]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies on this compound, highlighting its potent inhibitory activities on various cellular processes.
| In Vitro Activity of this compound | Concentration | Effect | Reference |
| VSMC Proliferation | |||
| PDGF-BB-induced proliferation | Concentration-dependent inhibition | The concentration for inhibition was nearly identical to that for inhibition of Ca2+ influx. | [3] |
| bFGF-induced proliferation | Dose-dependent inhibition | Specific IC50 not reported. | [1] |
| bFGF-induced BrdU incorporation | 3 µM | Significant decrease | MedChemExpress |
| 10 µM | Significant decrease | MedChemExpress | |
| VSMC Migration | |||
| Growth factor-induced migration (PDGF-BB, IGF-1, HB-EGF) | 0.3-3 µM | Dose-dependent reduction | MedChemExpress |
| Intracellular Signaling | |||
| PDGF-induced Ca2+ influx | Concentration-dependent inhibition | - | [3] |
| PDGF-induced PKC activation | 10 µM | 62.7% inhibition | MedChemExpress |
| PMA-induced AP-1 induction | 3 µM | 38% inhibition | MedChemExpress |
| 10 µM | 67.6% inhibition | MedChemExpress |
| In Vivo Activity of this compound | Dosage | Effect | Model | Reference |
| Neointimal thickening | 3-100 mg/kg (p.o.) | Dose-dependent reduction | Rat carotid artery balloon injury | [1] |
| Intimal to Medial (I/M) ratio | 3-100 mg/kg (p.o.) | Dose-dependent reduction | Rat carotid artery balloon injury | MedChemExpress |
| Intimal cell number | 3-100 mg/kg (p.o.) | Dose-dependent decrease | Rat carotid artery balloon injury | MedChemExpress |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in inhibiting VSMC proliferation and migration.
Caption: A generalized experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound. These are based on standard laboratory practices and should be optimized for specific experimental conditions.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)
-
Cell Culture: Culture rat aortic VSMCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed VSMCs in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Starvation: Synchronize the cells in the G0/G1 phase by incubating them in serum-free DMEM for 24 hours.
-
Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulation: Add a growth factor such as platelet-derived growth factor-BB (PDGF-BB; e.g., 20 ng/mL) or basic fibroblast growth factor (bFGF; e.g., 10 ng/mL) to the wells and incubate for 24 hours.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Detection: Fix the cells, denature the DNA, and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) followed by the addition of a substrate.
-
Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.
Measurement of Intracellular Calcium ([Ca2+]i)
-
Cell Preparation: Culture VSMCs on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM; e.g., 2-5 µM), in a balanced salt solution for 30-60 minutes at room temperature.
-
Washing: Wash the cells to remove the extracellular dye.
-
Treatment: Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope. Perfuse the cells with a buffer containing this compound or vehicle.
-
Stimulation: Stimulate the cells with a growth factor (e.g., PDGF-BB) to induce calcium influx.
-
Fluorescence Measurement: Excite the Fura-2-loaded cells at two wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
Western Blot Analysis for PKC Activation
-
Cell Culture and Treatment: Culture, starve, and treat VSMCs with this compound and a stimulant (e.g., PDGF-BB) as described in the proliferation assay protocol.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated (activated) form of PKC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Normalization: Re-probe the membrane with an antibody for total PKC or a housekeeping protein (e.g., GAPDH or β-actin) to normalize for protein loading.
Conclusion
This compound is a potent small molecule inhibitor that targets the early stages of the growth factor-induced signaling cascade in vascular smooth muscle cells. By blocking voltage-independent calcium influx, it effectively downregulates the PKC/AP-1 pathway, leading to the inhibition of VSMC proliferation and migration. The preclinical data strongly support its potential as a therapeutic agent for preventing neointimal hyperplasia and restenosis. Further investigation into its pharmacokinetic and safety profiles is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intimal smooth muscle cell proliferation after balloon catheter injury. The role of basic fibroblast growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Biological Activity of TAS-301: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-301 (3-bis(4-methoxyphenyl)methylene-2-indolinone) is a synthetic small molecule that has demonstrated significant potential as an inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration. Foundational research has elucidated its mechanism of action, which involves the blockade of voltage-independent calcium influx, leading to the downstream inhibition of the Protein Kinase C (PKC) and Activator Protein-1 (AP-1) signaling cascade. This technical guide provides a comprehensive overview of the core biological activities of this compound, including a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Core Biological Activity and Mechanism of Action
This compound exerts its primary biological effects by inhibiting the proliferation and migration of vascular smooth muscle cells. This activity is crucial in the context of vascular proliferative disorders such as restenosis following angioplasty. The core mechanism of this compound revolves around its ability to block the influx of extracellular calcium through non-voltage-dependent channels, a critical event in the signaling cascade initiated by growth factors like Platelet-Derived Growth Factor (PDGF).
The inhibition of calcium influx by this compound has a cascading effect on downstream intracellular signaling pathways. Notably, it prevents the activation of Protein Kinase C (PKC), a key enzyme in cell proliferation and differentiation.[1] Consequently, the induction of the transcription factor Activator Protein-1 (AP-1), which is downstream of the Ca2+/PKC pathway, is also suppressed.[1] This multi-level inhibition ultimately leads to a reduction in VSMC proliferation and migration, as evidenced by both in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational research on this compound's biological activity.
Table 1: In Vitro Inhibition of Cellular Processes by this compound
| Parameter | Cell Type | Stimulus | This compound Concentration | Inhibition | Reference |
| PKC Activation | Rat VSMC | PDGF | 10 µM | 62.7% | [Sasaki et al., 2000] |
| AP-1 Induction | Rat VSMC | PMA | 3 µM | 38% | [Sasaki et al., 2000] |
| AP-1 Induction | Rat VSMC | PMA | 10 µM | 67.6% | [Sasaki et al., 2000] |
| BrdU Incorporation | Rat VSMC | bFGF | 3 µM | Significant | [Muranaka et al., 1998] |
| BrdU Incorporation | Rat VSMC | bFGF | 10 µM | Significant | [Muranaka et al., 1998] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Treatment | Dosage | Outcome | Reference |
| Balloon Injury | Rat | Oral Administration | 3-100 mg/kg | Dose-dependent reduction in neointimal thickening | [Muranaka et al., 1998] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational research of this compound.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)
This protocol is adapted from standard methods for assessing cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Rat aortic smooth muscle cells (VSMCs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
PDGF-BB or bFGF
-
This compound
-
BrdU Labeling Reagent (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed rat VSMCs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in a humidified 5% CO₂ atmosphere until cells reach approximately 70-80% confluency.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase, aspirate the growth medium and wash the cells with serum-free DMEM. Then, incubate the cells in serum-free DMEM for 24-48 hours.
-
Treatment: Prepare various concentrations of this compound in serum-free DMEM. Pre-incubate the cells with the this compound solutions for 2 hours.
-
Stimulation: Add the desired growth factor (e.g., PDGF-BB at 25 ng/mL or bFGF) to the wells, with and without this compound. Include a negative control (no growth factor) and a positive control (growth factor only).
-
BrdU Labeling: After 22-24 hours of stimulation, add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 10 µM. Incubate for an additional 2-4 hours.
-
Fixation and Denaturation: Aspirate the medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of anti-BrdU antibody diluted in antibody dilution buffer to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times. Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Detection: Wash the wells three times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Measurement: Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
Intracellular Calcium Influx Assay (Fura-2 AM)
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Rat aortic smooth muscle cells (VSMCs)
-
DMEM
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
PDGF-BB
-
This compound
-
Fluorescence imaging system or plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Culture: Culture VSMCs on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺. Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS with Ca²⁺ to remove extracellular Fura-2 AM.
-
Acclimatization: Incubate the cells in HBSS with Ca²⁺ for 15-30 minutes at room temperature to allow for de-esterification of the dye.
-
Baseline Measurement: Place the coverslip or plate in the imaging system. Perfuse with HBSS with Ca²⁺ and record the baseline fluorescence ratio (F340/F380) for 2-5 minutes.
-
Treatment and Stimulation: Perfuse the cells with HBSS containing the desired concentration of this compound for a pre-incubation period of 5-10 minutes. Then, while continuing to record, stimulate the cells by adding PDGF-BB (e.g., 50 ng/mL).
-
Data Acquisition: Record the changes in the F340/F380 ratio over time. An increase in the ratio indicates an increase in intracellular calcium concentration.
-
Calibration (Optional): At the end of the experiment, perfuse the cells with a solution containing a calcium ionophore (e.g., 5 µM ionomycin) in the presence of high extracellular Ca²⁺ to obtain the maximum fluorescence ratio (Rmax), followed by a solution with a calcium chelator (e.g., 10 mM EGTA) to obtain the minimum ratio (Rmin). These values can be used to convert the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation.
Protein Kinase C (PKC) Activity Assay
This protocol outlines a method to measure PKC activity in VSMC lysates using a non-radioactive ELISA-based kit.
Materials:
-
Rat aortic smooth muscle cells (VSMCs)
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
PKC Kinase Activity Assay Kit (containing PKC substrate-coated plates, ATP, phospho-specific substrate antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
PDGF-BB
-
This compound
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture VSMCs to near confluency. Treat the cells with this compound for a specified period, followed by stimulation with PDGF-BB.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Kinase Reaction: Add equal amounts of protein from each sample to the wells of the PKC substrate-coated microplate.
-
Initiate Phosphorylation: Add ATP to each well to start the kinase reaction. Incubate the plate at 30°C for the time specified in the kit's manual (e.g., 60-90 minutes).
-
Detection of Phosphorylation:
-
Wash the wells to remove ATP and non-adherent proteins.
-
Add the phospho-specific substrate antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.
-
-
Color Development: Wash the wells and add TMB substrate. Incubate in the dark until a blue color develops.
-
Measurement: Stop the reaction with the stop solution. Measure the absorbance at 450 nm. The absorbance is directly proportional to the PKC activity in the sample.
In Vivo Rat Carotid Artery Balloon Injury Model
This protocol describes the surgical procedure to induce neointimal hyperplasia in a rat carotid artery and the administration of this compound. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Male Sprague-Dawley rats (350-450 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, vessel clips)
-
2F Fogarty balloon catheter
-
This compound (for oral administration)
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a supine position. Shave and sterilize the neck area. Make a midline cervical incision to expose the left common carotid artery.
-
Vessel Isolation: Carefully dissect the left common, internal, and external carotid arteries. Place temporary ligatures around the internal and common carotid arteries to occlude blood flow. Place a permanent ligature on the distal external carotid artery.
-
Arteriotomy and Balloon Injury: Make a small incision in the external carotid artery. Introduce a 2F Fogarty balloon catheter through the arteriotomy into the common carotid artery.
-
Injury Induction: Inflate the balloon with saline to a pressure that causes slight vessel distension. Pass the inflated balloon catheter through the common carotid artery three times to denude the endothelium.
-
Closure: After the injury, deflate and withdraw the catheter. Ligate the external carotid artery at the site of the arteriotomy. Remove the temporary ligatures from the common and internal carotid arteries to restore blood flow.
-
Wound Closure: Close the cervical incision in layers.
-
This compound Administration: Administer this compound or vehicle control orally (e.g., via gavage) at the desired dosage (3-100 mg/kg) daily, starting from the day of the surgery for 14 days.
-
Tissue Harvesting and Analysis: After 14 days, euthanize the rats and perfuse-fix the carotid arteries. Excise the injured and contralateral control arteries. Process the tissues for histological analysis (e.g., hematoxylin and eosin staining, Verhoeff-Van Gieson staining) to measure the neointimal and medial areas and calculate the intima-to-media ratio.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Workflow for In Vitro VSMC Proliferation Assay
Caption: Workflow for the in vitro VSMC proliferation (BrdU) assay.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's inhibitory mechanism.
References
Preliminary Technical Assessment of Tas-301 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary assessment of the cytotoxic properties of Tas-301 based on publicly available information. Comprehensive quantitative data, such as IC50 values from cytotoxicity assays, and detailed experimental protocols are not fully available in the public domain and would require access to the full-text of primary research publications.
Introduction
This compound, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, is an investigational small molecule that has been evaluated for its anti-proliferative effects, particularly in vascular smooth muscle cells (VSMCs). Its mechanism of action centers on the inhibition of key signaling pathways involved in cell growth and migration. This document summarizes the available preclinical data on the cytotoxicity and mechanism of action of this compound.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the inhibition of voltage-independent calcium influx.[1][2] This action disrupts the downstream signaling cascade involving Protein Kinase C (PKC) and the transcription factor Activator Protein-1 (AP-1), which are crucial for cell proliferation.[1][3]
Studies have shown that this compound inhibits the proliferation of rat vascular smooth muscle cells stimulated by various growth factors, including platelet-derived growth factor (PDGF)-BB and basic fibroblast growth factor (bFGF).[1] The inhibition of PDGF-induced Ca2+ influx by this compound occurs in a concentration-dependent manner and is directly correlated with its inhibitory effect on VSMC proliferation.[1]
Quantitative Data on Biological Activity
| Biological Process | Cell Type/Stimulus | Effective Concentration of this compound | Observed Effect | Reference |
| PKC Activation | PDGF-stimulated VSMCs | 10 μM | 62.7% inhibition | [3] |
| AP-1 Induction | PMA-stimulated cells | 3 μM | 38% inhibition | [3] |
| 10 μM | 67.6% inhibition | [3] | ||
| Cell Migration | Growth factor-stimulated VSMCs | 0.3 - 3 μM | Dose-dependent reduction | [3] |
| Cell Proliferation | bFGF-stimulated VSMCs | 1 - 10 μM | Decreased BrdU incorporation | [3] |
| Neointimal Thickening | In vivo (rat model) | 3 - 100 mg/kg (oral) | Dose-dependent reduction | [4] |
Experimental Protocols (Generalized)
The following are generalized protocols for the key experiments used to assess the activity of this compound. The specific parameters for this compound studies would be detailed in the full-text publications.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of VSMCs.
-
Cell Culture: Rat aortic VSMCs are cultured in appropriate media supplemented with serum.
-
Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Starvation: The cells are serum-starved for 24-48 hours to synchronize them in a quiescent state.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.
-
Stimulation: A mitogen, such as PDGF-BB or bFGF, is added to stimulate cell proliferation.
-
Incubation: The plates are incubated for 24-72 hours.
-
Quantification: Cell proliferation is assessed using methods such as:
-
BrdU Incorporation: Measurement of the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
-
MTT Assay: Colorimetric assay to assess cell metabolic activity, which is indicative of cell viability and proliferation.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
Calcium Influx Assay
This assay measures the effect of a compound on the influx of calcium ions into the cell.
-
Cell Preparation: VSMCs are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).
-
Baseline Measurement: The basal intracellular calcium concentration is measured using a fluorometer or a fluorescence microscope.
-
Treatment: Cells are treated with this compound.
-
Stimulation: A stimulus that induces calcium influx (e.g., PDGF) is added.
-
Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.
Protein Kinase C (PKC) Activity Assay
This assay determines the effect of a compound on the enzymatic activity of PKC.
-
Cell Lysate Preparation: VSMCs are treated with this compound and a PKC activator (e.g., PDGF or phorbol esters like PMA). The cells are then lysed to extract proteins.
-
Immunoprecipitation (Optional): Specific PKC isoforms can be immunoprecipitated from the cell lysate.
-
Kinase Reaction: The cell lysate or immunoprecipitated PKC is incubated with a specific PKC substrate, ATP (often radiolabeled), and necessary cofactors in a reaction buffer.
-
Detection: The phosphorylation of the substrate is quantified. If radiolabeled ATP is used, this is done by measuring the incorporation of the radioactive phosphate into the substrate. Alternatively, phospho-specific antibodies can be used in an ELISA or Western blot format.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Generalized workflow for a VSMC proliferation assay.
Conclusion
This compound is a potent inhibitor of vascular smooth muscle cell proliferation and migration. Its mechanism of action is attributed to the blockade of voltage-independent calcium influx, leading to the suppression of the downstream PKC/AP-1 signaling pathway. While quantitative data from publicly available sources is limited, the existing evidence suggests that this compound demonstrates dose-dependent inhibitory activity on key cellular processes related to cell growth. Further in-depth analysis of primary research articles is required to construct a comprehensive cytotoxicity profile and detailed experimental methodologies for this compound.
References
Tas-301: A Comprehensive Technical Review on its Inhibition of Neointimal Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tas-301 [3-bis(4-methoxyphenyl)methylene-2-indolinone], a synthetic compound investigated for its potent inhibitory effects on neointimal formation, a primary contributor to restenosis following vascular interventions such as angioplasty. This document consolidates key preclinical findings, elucidates its mechanism of action, and presents detailed experimental methodologies and quantitative data from pivotal studies.
Core Mechanism of Action
This compound effectively curtails neointimal thickening by targeting the migration and proliferation of vascular smooth muscle cells (VSMCs) and the proliferation and contractile activity of adventitial fibroblasts.[1][2][3] Its primary mechanism involves the inhibition of calcium-dependent signal transduction pathways, which are crucial for cell motility and division.[1][4]
Quantitative Data Summary
The efficacy of this compound in reducing neointimal formation and related vascular stenosis has been quantified in various preclinical models. The data below summarizes the dose-dependent effects observed in rat and porcine models of balloon injury.
| Model | Parameter Measured | Dosage | Result | Reference |
| Rat Common Carotid Artery (Single Balloon Injury) | Neointimal Thickening | 3-100 mg/kg (oral) | Dose-dependent reduction | [2] |
| Rat Common Carotid Artery (Single Balloon Injury) | Neointimal Thickening | 100 mg/kg (oral) | Significantly greater inhibition than tranilast (300 mg/kg) | [2] |
| Rat Common Carotid Artery (Double Balloon Injury) | Neointimal Thickening | Not specified | Dose-dependent reduction | [1] |
| Porcine Coronary Artery (Balloon Overstretch Injury) | Angiographic Stenosis Ratio | 30 and 100 mg/kg (oral) | Significant reduction | [3] |
| Porcine Coronary Artery (Balloon Overstretch Injury) | Adventitial Area | 30 and 100 mg/kg (oral) | Significant reduction | [3] |
| Porcine Coronary Artery (Balloon Overstretch Injury) | Neointimal Area | 30 and 100 mg/kg (oral) | Moderate reduction | [3] |
Signaling Pathways and Molecular Interactions
This compound exerts its inhibitory effects by intervening in key signaling cascades initiated by growth factors such as Platelet-Derived Growth Factor (PDGF) and basic Fibroblast Growth Factor (bFGF).[2][4] The compound has been shown to block voltage-independent Ca2+ influx, a critical step in the downstream signaling that leads to cell proliferation and migration.[4]
Caption: this compound's inhibitory action on the PDGF signaling cascade in VSMCs.
Key molecular targets of this compound's inhibitory action include:
-
PDGF-induced intracellular calcium concentration ([Ca2+]i) elevation: this compound directly inhibits the influx of calcium, a crucial secondary messenger.[1]
-
Ca2+/calmodulin-dependent protein kinase II (CaM kinase II): Activation of this kinase, which is dependent on intracellular calcium levels, is suppressed by this compound.[1]
-
Protein Kinase C (PKC): this compound inhibits the activation of PKC, another downstream effector of calcium signaling.[4]
-
Focal Adhesion Kinase (FAK) and Paxillin: The tyrosine phosphorylation of these proteins, which is essential for cell migration, is inhibited by this compound.[1]
-
Activator protein 1 (AP-1): The induction of this transcription factor, which is involved in cell proliferation, is attenuated by this compound.[4]
-
F-actin stress fiber depolymerization: this compound reduces the extent of cytoskeletal reorganization necessary for cell migration.[1]
Experimental Protocols
The following sections outline the methodologies employed in the preclinical evaluation of this compound.
In Vivo Models of Neointimal Formation
1. Rat Common Carotid Artery Balloon Injury Model
-
Objective: To assess the in vivo efficacy of this compound in preventing neointimal formation.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthesia is administered to the animal.
-
The left common carotid artery is exposed through a midline cervical incision.
-
A balloon catheter (e.g., 2F Fogarty) is introduced into the external carotid artery and advanced to the aortic arch.
-
The balloon is inflated and withdrawn three times to denude the endothelium of the common carotid artery.
-
For the double-balloon injury model, a second injury is performed 14 days after the initial injury to assess the effect on a pre-existing lesion.[1]
-
The external carotid artery is ligated, and the incision is closed.
-
-
Drug Administration: this compound is administered orally in a dose-dependent manner (e.g., 3-100 mg/kg) for a specified period (e.g., 14 days) following the injury.[2]
-
Endpoint Analysis: After the treatment period, the carotid arteries are perfusion-fixed, excised, and processed for histological analysis to measure the neointimal and medial areas.
2. Porcine Coronary Artery Balloon Overstretch Injury Model
-
Objective: To evaluate the effect of this compound on restenosis in a large animal model that more closely mimics human coronary artery disease.
-
Animal Model: Micropigs.
-
Procedure:
-
A balloon catheter is introduced into a coronary artery via a femoral or carotid artery approach under fluoroscopic guidance.
-
The balloon is positioned in the target segment of the coronary artery and overstretched to induce vascular injury.
-
-
Drug Administration: Oral administration of this compound (e.g., 30 and 100 mg/kg) for a defined period (e.g., 4 weeks) post-injury.[3]
-
Endpoint Analysis:
-
Angiography: Quantitative coronary angiography is performed at baseline and follow-up to measure the luminal diameter and calculate the stenosis ratio.[3]
-
Histopathology: Following the final angiogram, the coronary arteries are excised and processed for histopathological analysis to determine the neointimal, medial, and adventitial areas.[3]
-
Caption: General experimental workflow for in vivo evaluation of this compound.
In Vitro Assays
1. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
-
Objective: To determine the direct inhibitory effect of this compound on VSMC proliferation.
-
Cell Culture: Rat aortic VSMCs are isolated and cultured.
-
Procedure:
-
VSMCs are seeded in multi-well plates.
-
Cells are growth-arrested by serum starvation.
-
Cells are then stimulated with a mitogen, such as bFGF, PDGF-BB, or fetal bovine serum, in the presence of varying concentrations of this compound.[2][4]
-
Cell proliferation is assessed using methods like [3H]thymidine incorporation or direct cell counting.
-
2. VSMC Migration Assay
-
Objective: To assess the effect of this compound on VSMC migration.
-
Methodology: A common method is the Boyden chamber assay.
-
Procedure:
-
VSMCs are seeded in the upper chamber of a Transwell insert.
-
The lower chamber contains a chemoattractant, such as PDGF-BB, insulin-like growth factor-1, or heparin-binding epidermal growth factor-like growth factor.[2]
-
This compound is added to the upper and/or lower chambers at various concentrations.
-
After an incubation period, non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted.
-
3. Western Blot Analysis for Protein Phosphorylation
-
Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins.
-
Procedure:
-
Cultured VSMCs are treated with this compound and then stimulated with PDGF.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-FAK, phospho-paxillin).[1]
-
A secondary antibody conjugated to a detection enzyme is used, and the signal is visualized.
-
4. Intracellular Calcium Measurement
-
Objective: To measure the effect of this compound on PDGF-induced changes in intracellular calcium concentration.
-
Procedure:
Conclusion
The preclinical data strongly support the role of this compound as a potent inhibitor of neointimal formation. Its multifaceted mechanism of action, centered on the inhibition of calcium-dependent signaling pathways in both VSMCs and adventitial fibroblasts, distinguishes it as a promising therapeutic candidate for the prevention of restenosis. The dose-dependent efficacy demonstrated in both small and large animal models warrants further investigation and clinical development.
References
- 1. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of this compound, a new synthesized constrictive remodeling regulator, on renarrowing after balloon overstretch injury of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tas-301 In Vitro Assays for Vascular Smooth Muscle Cells (VSMCs)
Introduction
Tas-301, identified as 3-[bis(4-methoxyphenyl)methylene]-2-indolinone, is a synthetic compound that has demonstrated significant potential in inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs).[1][2][3] These cellular processes are critical in the pathogenesis of vascular proliferative diseases such as atherosclerosis and restenosis following angioplasty.[4][5][6] this compound has been shown to effectively reduce neointimal thickening after balloon injury in animal models, suggesting its therapeutic promise.[2][3][7] The primary mechanism of action for this compound in VSMCs involves the inhibition of voltage-independent calcium influx, which subsequently disrupts downstream signaling pathways crucial for cell growth and motility.[1]
These application notes provide a detailed overview of the in vitro effects of this compound on VSMCs and present protocols for key assays to evaluate its efficacy.
Data Presentation
The following tables summarize the observed effects of this compound on various parameters in cultured rat VSMCs.
Table 1: Inhibitory Effects of this compound on VSMC Proliferation
| Stimulant | This compound Concentration | Observed Effect | Reference |
| Platelet-Derived Growth Factor (PDGF)-BB | Concentration-dependent | Inhibition of VSMC proliferation | [1] |
| Basic Fibroblast Growth Factor (bFGF) | Concentration-dependent | Inhibition of VSMC proliferation | [1][3] |
| 2% Fetal Bovine Serum (FBS) | Concentration-dependent | Inhibition of VSMC proliferation | [1] |
Table 2: Inhibitory Effects of this compound on VSMC Migration
| Stimulant | This compound Concentration | Observed Effect | Reference |
| Platelet-Derived Growth Factor (PDGF)-BB | Not specified | Inhibition of VSMC migration | [3] |
| Insulin-like Growth Factor-1 (IGF-1) | Not specified | Inhibition of VSMC migration | [3] |
| Heparin-Binding EGF-like Growth Factor | Not specified | Inhibition of VSMC migration | [3] |
Table 3: Effects of this compound on Intracellular Signaling in VSMCs
| Parameter | Stimulant | This compound Concentration | Observed Effect | Reference |
| Ca2+ Influx | PDGF | Dose-dependent | Inhibition | [1] |
| Protein Kinase C (PKC) Activation | PDGF | Concentration-dependent | Inhibition | [1] |
| Activator Protein 1 (AP-1) Induction | Phorbol 12-myristate 13-acetate | Concentration-dependent | Inhibition | [1] |
| Focal Adhesion Kinase (FAK) Tyrosine Phosphorylation | PDGF | Not specified | Inhibition | [2] |
| Paxillin Tyrosine Phosphorylation | PDGF | Not specified | Inhibition | [2] |
| Ca2+/Calmodulin-Dependent Protein Kinase II (CaM Kinase II) Activation | PDGF | Not specified | Inhibition | [2] |
| F-actin Stress Fiber Depolymerization | PDGF | 10 µmol/L | Reduction | [2] |
Experimental Protocols
The following are detailed protocols for in vitro assays to assess the effects of this compound on VSMCs.
VSMC Proliferation Assay (MTS Assay)
This protocol outlines the measurement of VSMC proliferation in response to growth factors and its inhibition by this compound.
Materials:
-
Rat aortic vascular smooth muscle cells (VSMCs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Platelet-Derived Growth Factor (PDGF)-BB or basic Fibroblast Growth Factor (bFGF)
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed VSMCs in 96-well plates at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Serum Starvation: After 24 hours, wash the cells with phosphate-buffered saline (PBS) and replace the medium with serum-free DMEM. Incubate for another 24 hours to synchronize the cells in a quiescent state.
-
Treatment: Prepare various concentrations of this compound in serum-free DMEM. Pre-incubate the cells with the this compound solutions for 1 hour.
-
Stimulation: Add the desired growth factor (e.g., PDGF-BB or bFGF) to the wells, with and without this compound. Include appropriate controls (no treatment, growth factor only).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
VSMC Migration Assay (Boyden Chamber Assay)
This protocol describes how to assess the effect of this compound on VSMC migration.
Materials:
-
VSMCs
-
Boyden chambers with polycarbonate membranes (8 µm pore size)
-
DMEM with 0.1% Bovine Serum Albumin (BSA)
-
PDGF-BB (or other chemoattractants)
-
This compound
-
Calcein-AM or DAPI stain
Procedure:
-
Cell Preparation: Culture VSMCs to 80% confluency, then serum-starve for 24 hours. Harvest the cells by trypsinization and resuspend them in DMEM with 0.1% BSA.
-
Chamber Setup: Place the Boyden chamber inserts into a 24-well plate. Add DMEM containing the chemoattractant (e.g., PDGF-BB) to the lower chamber.
-
Treatment and Seeding: In the upper chamber, add the VSMC suspension (5 x 10⁴ cells/well) in DMEM with 0.1% BSA, along with different concentrations of this compound.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Visualization: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable fluorescent dye (e.g., DAPI).
-
Quantification: Count the number of migrated cells in several high-power fields under a fluorescence microscope.
Intracellular Calcium Measurement
This protocol details the measurement of PDGF-induced calcium influx and its inhibition by this compound.
Materials:
-
VSMCs
-
Fura-2 AM fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS)
-
PDGF-BB
-
This compound
-
Fluorometer or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Seeding: Seed VSMCs on glass coverslips and allow them to adhere and grow for 24-48 hours.
-
Dye Loading: Incubate the cells with 5 µM Fura-2 AM in HBSS for 60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Treatment: Pre-incubate the cells with various concentrations of this compound for 10-15 minutes.
-
Measurement: Place the coverslip in a fluorometer or on a fluorescence microscope stage. Record the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission).
-
Stimulation: Add PDGF-BB to the cells and continue recording the fluorescence ratio to measure the change in intracellular calcium concentration.
-
Data Analysis: The change in the 340/380 nm fluorescence ratio reflects the change in intracellular calcium levels.
Western Blot Analysis for Signaling Proteins
This protocol is for analyzing the phosphorylation status of key signaling proteins in VSMCs.
Materials:
-
VSMCs
-
PDGF-BB
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FAK, anti-phospho-paxillin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels
-
Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture and serum-starve VSMCs as described previously. Pre-treat with this compound for 1 hour, then stimulate with PDGF-BB for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro evaluation of this compound on VSMCs.
This compound Signaling Pathway in VSMCs
References
- 1. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Smooth Muscle Cell Proliferation and Migration by a Talin Modulator Attenuates Neointimal Formation after Femoral Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways regulating vascular smooth muscle cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Inhibitory effect of this compound, a new synthesized constrictive remodeling regulator, on renarrowing after balloon overstretch injury of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tas-301 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of Tas-301 for use in cell culture experiments. This compound is an inhibitor of smooth muscle cell migration and proliferation, making it a valuable tool for research in areas such as vascular biology and oncology.
Chemical Properties and Solubility
This compound, with the chemical formula C₂₃H₁₉NO₃ and a molecular weight of 357.4 g/mol , is a hydrophobic compound.[1][2][3] Due to its poor water solubility, proper preparation techniques are crucial for its effective use in aqueous cell culture environments.[4] The primary solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 357.4 g/mol | [1][2] |
| Solubility in DMSO | 50 mg/mL (139.9 mM) to 71 mg/mL (198.65 mM) | [1][2] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Solvent Stock | -80°C for up to 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use to prevent condensation.
-
Weigh this compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.
-
Add DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 279.8 µL of DMSO to 1 mg of this compound).
-
Dissolve: Vortex the solution thoroughly to dissolve the powder. If the compound does not fully dissolve, sonication is recommended to aid dissolution.[1]
-
Aliquot and Store: Aliquot the concentrated stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the concentrated DMSO stock solution into cell culture medium for treating cells.
Materials:
-
Concentrated this compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the cell culture, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock solution to 1 mM with DMSO.[1]
-
Final Dilution in Culture Medium: Add the required volume of the this compound stock (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. For instance, to achieve a final concentration of 10 µM from a 10 mM stock, add 1 µL of the stock solution to 1 mL of culture medium.
-
Mixing: Gently mix the final working solution immediately after adding the this compound to ensure homogeneity and prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to account for any effects of the solvent on the cells.
-
Precipitation Check: To avoid precipitation, it is recommended to preheat the stock solution and culture medium to 37°C before dilution. If precipitation occurs, ultrasonic heating can be used to redissolve the compound.[1]
Signaling Pathway of this compound
This compound is known to inhibit the proliferation of vascular smooth muscle cells by blocking voltage-independent Ca²⁺ influx and downstream signaling pathways.[5] One of the key mechanisms is the inhibition of Protein Kinase C (PKC) activation induced by platelet-derived growth factor (PDGF).[5][6] This ultimately affects the induction of the transcription factor AP-1.[5]
Caption: this compound signaling pathway inhibition.
Experimental Workflow for this compound Preparation
The following diagram illustrates the logical workflow for preparing this compound for cell culture experiments.
References
- 1. This compound | PKC | TargetMol [targetmol.com]
- 2. This compound产品说明书 [selleck.cn]
- 3. scbt.com [scbt.com]
- 4. Improvement of solubility and oral bioavailability of a poorly water-soluble drug, this compound, by its melt-adsorption on a porous calcium silicate [pubmed.ncbi.nlm.nih.gov]
- 5. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
optimal working concentration of Tas-301 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the optimal use of Tas-301 in experimental settings. This compound, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a potent inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration. This document outlines its mechanism of action, provides recommended working concentrations for various assays, and details key experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effects on VSMCs by blocking voltage-independent calcium influx. This action subsequently attenuates downstream signaling pathways, most notably the Ca2+/Protein Kinase C (PKC) signaling cascade. By inhibiting this pathway, this compound effectively hinders the proliferation and migration of VSMCs, processes that are crucial in the pathogenesis of conditions like restenosis following angioplasty.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various in vitro and in vivo experimental models.
Table 1: In Vitro Working Concentrations of this compound
| Assay Type | Cell Type | Stimulant | Effective Concentration Range | Observed Effect | Citation |
| Cell Proliferation | Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF-BB, bFGF, 2% FBS | Concentration-dependent | Inhibition of proliferation | [1] |
| Rat Vascular Smooth Muscle Cells (VSMCs) | bFGF | 1-10 µM | Dose-dependent decrease in BrdU incorporation | ||
| Cell Migration | Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF-BB, IGF-1, HB-EGF | 0.3-3 µM | Dose-dependent reduction in cell migration | |
| Ca2+ Influx | Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF | Concentration-dependent | Dose-dependent inhibition of Ca2+ influx | [1] |
| Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF | 1-10 µM | Inhibition of Ca2+ influx | ||
| Protein Kinase C (PKC) Activation | Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF | 1-10 µM | 62.7% inhibition at 10 µM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Injury Model | Administration Route | Dosage Range | Outcome | Citation |
| Rat | Carotid Artery Balloon Injury | Oral | 3-100 mg/kg | Dose-dependent reduction in neointimal thickening | [2] |
| Pig | Coronary Artery Balloon Overstretch Injury | Oral | 30 and 100 mg/kg | Significant reduction in stenosis ratio and adventitial area | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound on VSMCs.
Materials:
-
Rat Aortic Smooth Muscle Cells (VSMCs)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
This compound
-
Basic Fibroblast Growth Factor (bFGF)
-
BrdU Labeling Reagent
-
Fixation and permeabilization solutions
-
Anti-BrdU antibody
-
Secondary antibody conjugated to a fluorescent marker
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS.
-
Cell Culture: Incubate the cells for 24 hours to allow for attachment.
-
Serum Starvation: After 24 hours, wash the cells with serum-free DMEM and then incubate them in serum-free DMEM containing 0.1% Bovine Serum Albumin (BSA) for 72 hours to synchronize the cells in the G0 phase.
-
This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 3, 10 µM) in serum-free DMEM with 0.1% BSA for 2 hours.
-
Stimulation: Add bFGF (final concentration, e.g., 10 ng/mL) to the wells to stimulate cell proliferation and incubate for 24 hours.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for an additional 24 hours.
-
Fixation and Detection: Fix the cells and detect BrdU incorporation according to the manufacturer's instructions for the BrdU assay kit.
-
Analysis: Measure the absorbance or fluorescence using a microplate reader. The results will indicate the extent of DNA synthesis and, consequently, cell proliferation.
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on PKC activity.
Materials:
-
Purified PKC enzyme or cell lysate containing PKC
-
PKC substrate (e.g., a specific peptide)
-
This compound
-
ATP (radiolabeled [γ-32P]ATP for radiometric assay, or non-labeled for other detection methods)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as cofactors
-
Reaction termination solution (e.g., EDTA)
-
Detection reagents (specific to the assay format, e.g., phosphocellulose paper and scintillation counter for radiometric assay, or phospho-specific antibody for ELISA-based assays)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing assay buffer, PKC enzyme, PS, and DAG.
-
Inhibitor Addition: Add different concentrations of this compound (e.g., 1, 3, 10 µM) or vehicle control to the reaction mixture.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding the PKC substrate and ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Termination of Reaction: Stop the reaction by adding the termination solution.
-
Detection: Detect the phosphorylated substrate using the chosen method. For a radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-32P]ATP, and measuring the radioactivity. For an ELISA-based assay, this involves transferring the mixture to an antibody-coated plate for detection.
-
Data Analysis: Calculate the percentage of PKC inhibition by comparing the activity in the presence of this compound to the vehicle control.
In Vivo Rat Carotid Artery Balloon Injury Model
This protocol outlines the procedure to evaluate the efficacy of this compound in an in vivo model of neointimal hyperplasia.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Anesthetic (e.g., ketamine/xylazine)
-
2F Fogarty balloon catheter
-
Surgical instruments
-
This compound (for oral administration)
-
Vehicle control
Procedure:
-
Anesthesia: Anesthetize the rats according to approved institutional animal care and use committee protocols.
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the left common carotid artery.
-
Introduce a 2F Fogarty balloon catheter through an arteriotomy in the external carotid artery and advance it to the aortic arch.
-
Inflate the balloon and withdraw it three times to denude the endothelium of the common carotid artery.
-
Remove the catheter and ligate the external carotid artery.
-
-
This compound Administration:
-
Administer this compound orally at the desired doses (e.g., 3, 10, 30, 100 mg/kg) or vehicle control once daily, starting from the day of the surgery.
-
-
Post-operative Care and Euthanasia:
-
Provide appropriate post-operative care.
-
After a predetermined period (e.g., 14 days), euthanize the animals.
-
-
Tissue Processing and Analysis:
-
Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Excise the injured carotid arteries and process them for histological analysis (e.g., hematoxylin and eosin staining, Verhoeff-Van Gieson staining).
-
Measure the areas of the intima and media to calculate the intima-to-media ratio, which is an indicator of neointimal thickening.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits VSMC proliferation and migration.
Experimental Workflow for VSMC Proliferation Assay
Caption: Workflow for assessing VSMC proliferation.
Logical Relationship in this compound's Mechanism
Caption: Causal chain of this compound's inhibitory action.
References
- 1. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of this compound, a new synthesized constrictive remodeling regulator, on renarrowing after balloon overstretch injury of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tas-301 Administration in a Rat Model of Carotid Artery Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Restenosis, the re-narrowing of a blood vessel following angioplasty, remains a significant challenge in the treatment of cardiovascular disease. A key pathological process in restenosis is neointimal hyperplasia, which is characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs). Tas-301 (3-bis(4-methoxyphenyl)methylene-2-indolinone) is a novel synthetic compound that has demonstrated significant potential in mitigating neointimal thickening. These application notes provide a comprehensive overview of the administration of this compound in a rat carotid artery injury model, a well-established preclinical model for studying restenosis. This document outlines the efficacy of this compound, its mechanism of action, and detailed protocols for its application and the evaluation of its effects.
Efficacy of this compound in a Rat Carotid Artery Injury Model
This compound has been shown to effectively inhibit neointimal thickening in a dose-dependent manner following balloon injury to the rat common carotid artery. Oral administration of this compound significantly reduces the proliferation and migration of VSMCs, which are critical events in the formation of neointima.
In Vivo Efficacy of this compound on Neointimal Hyperplasia
The following table summarizes the dose-dependent effect of orally administered this compound on neointimal thickening in the rat carotid artery injury model, as measured 14 days post-injury.
| Treatment Group | Dose (mg/kg, p.o.) | Effect on Neointimal Thickening |
| Vehicle Control | - | - |
| This compound | 3 | Dose-dependent reduction |
| This compound | 10 | Dose-dependent reduction |
| This compound | 30 | Dose-dependent reduction |
| This compound | 100 | Significant reduction |
| Tranilast (Comparator) | 300 | Less effective than 100 mg/kg this compound |
Note: Specific quantitative values for intima/media ratio were not available in the reviewed literature. The results indicate a clear dose-dependent inhibitory effect of this compound.[1]
Mechanism of Action of this compound
This compound exerts its inhibitory effects on neointimal hyperplasia primarily by targeting the signaling pathways that govern VSMC migration and proliferation. The proposed mechanism involves the inhibition of calcium-dependent signal transduction.
In Vitro Effects of this compound on VSMC Function and Signaling
The table below summarizes the in vitro effects of this compound on key cellular processes and signaling molecules in rat VSMCs.
| Parameter | Stimulus | This compound Concentration | Effect |
| VSMC Proliferation | PDGF-BB, bFGF, 2% FBS | Dose-dependent | Inhibition[1][2] |
| VSMC Migration | PDGF-BB, IGF-1, HB-EGF | Dose-dependent | Inhibition[1] |
| Intracellular Ca2+ Influx | PDGF | Dose-dependent | Inhibition[2] |
| CaM Kinase II Activation | PDGF | Not specified | Inhibition[3] |
| Focal Adhesion Kinase (FAK) Phosphorylation | PDGF | Not specified | Inhibition[3] |
| Paxillin Phosphorylation | PDGF | Not specified | Inhibition[3] |
| F-actin Stress Fiber Depolymerization | PDGF | 10 µM | Reduction[3] |
Note: Specific IC50 values and percentage inhibition at various concentrations were not detailed in the available literature. The findings consistently demonstrate a dose-dependent inhibitory effect of this compound on these parameters.
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
The following diagram illustrates the proposed signaling pathway through which this compound inhibits VSMC proliferation and migration.
Experimental Protocols
Rat Carotid Artery Balloon Injury Model
This protocol describes the induction of neointimal hyperplasia in the rat common carotid artery through balloon catheter injury.
Materials:
-
Male Sprague-Dawley rats (350-400 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
2F Fogarty balloon catheter
-
Suture material (e.g., 4-0 silk)
-
Stereomicroscope
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the ventral neck region and disinfect the surgical area.
-
Make a midline cervical incision to expose the trachea and strap muscles.
-
-
Carotid Artery Exposure:
-
Retract the sternohyoid muscles to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the CCA from the surrounding connective tissue and vagus nerve.
-
Place temporary ligatures around the CCA proximally and the ICA distally to control blood flow. Ligate the superior thyroid artery.
-
-
Arteriotomy and Balloon Injury:
-
Make a small incision in the ECA.
-
Introduce a 2F Fogarty balloon catheter through the arteriotomy and advance it into the CCA.
-
Inflate the balloon with saline to a pressure of 1.5-2.0 atmospheres.
-
Induce endothelial denudation and vessel injury by rotating and withdrawing the inflated balloon three times along the length of the CCA.
-
Deflate the balloon and carefully remove the catheter.
-
-
Closure and Post-operative Care:
-
Ligate the ECA distal to the arteriotomy.
-
Remove the temporary ligatures from the CCA and ICA to restore blood flow.
-
Close the cervical incision in layers.
-
Provide post-operative analgesia and monitor the animal for recovery.
-
This compound Administration
-
Route of Administration: Oral gavage (p.o.)
-
Dosage: 3-100 mg/kg body weight
-
Frequency: Once daily
-
Duration: 14 days, starting from the day of the balloon injury.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in the rat carotid artery injury model.
Western Blot Analysis of Protein Phosphorylation
This protocol details the methodology for assessing the phosphorylation status of key signaling proteins in cultured VSMCs.
Materials:
-
Rat aortic smooth muscle cells (RASMCs)
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
PDGF-BB
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FAK, anti-FAK, anti-phospho-paxillin, anti-paxillin, anti-phospho-CaM Kinase II, anti-CaM Kinase II)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture RASMCs in DMEM supplemented with 10% FBS and antibiotics.
-
Serum-starve the cells for 24 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with PDGF-BB (e.g., 20 ng/mL) for the desired time (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Determine the protein concentration of the supernatants using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
This compound demonstrates significant promise as a therapeutic agent for the prevention of neointimal hyperplasia and restenosis. Its mechanism of action, centered on the inhibition of calcium-dependent signaling pathways in vascular smooth muscle cells, provides a targeted approach to mitigating the key pathological events following vascular injury. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound and similar compounds in a clinically relevant animal model. Further research to elucidate the precise quantitative effects of this compound on various signaling components will be valuable in optimizing its therapeutic potential.
References
- 1. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing TAS-301 in Cell Migration Scratch Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including wound healing, immune responses, and cancer metastasis. The in vitro scratch assay, or wound healing assay, is a well-established and widely utilized method to investigate collective cell migration. TAS-301, a small molecule inhibitor, has been identified as an inhibitor of smooth muscle cell migration and proliferation.[1][2][3] Its mechanism of action involves the blockage of voltage-independent calcium influx, which subsequently inhibits the downstream Protein Kinase C (PKC) signaling pathway.[1] This application note provides a detailed protocol for the use of this compound in cell migration scratch assays, guidance on data analysis and presentation, and a visualization of the associated signaling pathway.
Experimental Protocols
I. General Cell Culture and Seeding for Scratch Assay
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Adherent cell line of interest (e.g., vascular smooth muscle cells, various cancer cell lines)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well or 24-well tissue culture plates
-
Sterile pipette tips (p200 or p1000)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)[2]
-
Vehicle control (e.g., DMSO)
-
(Optional) Mitomycin C to inhibit cell proliferation
Procedure:
-
Cell Culture: Culture the selected adherent cell line in T-75 flasks until they reach 70-80% confluency.
-
Cell Seeding:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine the appropriate seeding density to achieve a confluent monolayer (90-95%) within 24 hours. This needs to be empirically determined for each cell line.
-
Seed the cells into 6-well or 24-well plates and incubate at 37°C in a 5% CO2 incubator.[4][5]
-
II. Performing the Scratch Assay with this compound Treatment
Procedure:
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile p200 or p1000 pipette tip, create a straight scratch down the center of each well. Apply consistent pressure to ensure a uniform scratch width.[4][6]
-
A perpendicular scratch can be made to create a cross, providing more defined wound edges for analysis.[7]
-
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
This compound Treatment:
-
Prepare different concentrations of this compound in a low-serum (e.g., 1-2% FBS) or serum-free medium. A concentration range of 0.3-10 µM has been shown to be effective in reducing cell migration.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Include the following controls:
-
Negative Control: Low-serum/serum-free medium only.
-
Vehicle Control: Low-serum/serum-free medium with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
-
Add the prepared media with the respective treatments to the wells.
-
-
Imaging:
-
Immediately after adding the treatments, capture images of the scratches at time 0 (T=0) using a phase-contrast microscope at 4x or 10x magnification.
-
Mark the plate to ensure that the same field of view is imaged at subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.[5]
-
III. Data Quantification and Analysis
The rate of cell migration can be quantified by measuring the area of the scratch at different time points. ImageJ or other image analysis software can be used for this purpose.
Procedure:
-
Open the captured images in ImageJ.
-
Set the scale of the image if the dimensions are known.
-
Use the "Polygon" or "Freehand" selection tool to outline the area of the scratch.
-
Measure the area of the selection ("Analyze" > "Measure").
-
Repeat this for all images at each time point and for each experimental condition.
-
Calculate the percentage of wound closure at each time point using the following formula:
% Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100
Where T=x is the time point after the initial scratch.
-
The data can then be plotted as % Wound Closure versus Time.
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison between different treatment groups.
| Treatment Group | Concentration (µM) | Initial Scratch Area (µm²) (T=0) | Scratch Area at T=12h (µm²) | % Wound Closure at T=12h | Scratch Area at T=24h (µm²) | % Wound Closure at T=24h |
| Negative Control | 0 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Vehicle Control | (e.g., 0.1% DMSO) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 0.3 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 1 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 3 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the cell migration scratch assay using this compound.
This compound Signaling Pathway in Cell Migration
Caption: this compound inhibits cell migration by blocking Ca2+ influx and the PKC/AP-1 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PKC | TargetMol [targetmol.com]
- 3. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. axionbiosystems.com [axionbiosystems.com]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols: Assessing the Effect of Tas-301 on Protein Kinase C Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-301, identified as 3-[bis(4-methoxyphenyl)methylene]-2-indolinone, is a small molecule inhibitor recognized for its role in suppressing smooth muscle cell migration and proliferation.[1][2][3][4] Mechanistic studies have revealed that this compound exerts its effects, at least in part, by inhibiting the activation of Protein Kinase C (PKC) induced by platelet-derived growth factor (PDGF).[1][2][3][5] Specifically, this compound has been shown to block voltage-independent Ca2+ influx, a critical upstream event for the activation of the Ca2+/PKC signaling pathway, which in turn leads to the induction of the transcription factor AP-1.[5] This inhibitory action on a key signaling cascade makes this compound a compound of interest for research in areas such as vascular proliferative disorders.
These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on PKC activity in a cellular context. The described methodology can be adapted for various research applications, from basic science to drug discovery and development.
Signaling Pathway
The following diagram illustrates the signaling pathway involving PDGF, Ca2+ influx, and PKC activation, and the inhibitory action of this compound.
Caption: PDGF signaling cascade leading to PKC activation and the inhibitory points of this compound.
Experimental Protocols
This section details the methodology for quantifying the inhibitory effect of this compound on PDGF-induced PKC activity in vascular smooth muscle cells (VSMCs). A non-radioactive, ELISA-based PKC activity assay is described for its safety, sensitivity, and high-throughput compatibility.[6]
Materials and Reagents
-
Rat Aortic Smooth Muscle Cells (VSMCs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Platelet-Derived Growth Factor-BB (PDGF-BB)
-
This compound (dissolved in DMSO)
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
The following diagram outlines the major steps in the experimental protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. This compound | PKC | TargetMol [targetmol.com]
- 5. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
Application Notes and Protocols for Tas-301 Treatment of Primary Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-301, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a synthetic compound that has demonstrated significant inhibitory effects on the proliferation and migration of primary vascular smooth muscle cells (VSMCs). These cellular processes are key events in the pathogenesis of vascular proliferative diseases such as atherosclerosis and restenosis following angioplasty. This compound presents a promising therapeutic agent for the prevention of neointimal thickening.[1][2] This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for its in vitro evaluation using primary VSMCs.
Mechanism of Action
This compound exerts its inhibitory effects on VSMCs primarily by blocking voltage-independent calcium (Ca2+) influx.[3] This action disrupts downstream signaling cascades that are crucial for cell proliferation and migration. Specifically, this compound has been shown to:
-
Inhibit Calcium Signaling: this compound dose-dependently inhibits platelet-derived growth factor (PDGF)-induced Ca2+ influx in VSMCs. This blockade of receptor-operated calcium entry is a key initiating event in its mechanism of action.[3]
-
Suppress Protein Kinase C (PKC) Activation: By limiting intracellular calcium, this compound prevents the activation of the Ca2+/PKC signaling pathway, a critical mediator of cell proliferation.[3]
-
Downregulate Activator Protein 1 (AP-1) Induction: The inhibition of the Ca2+/PKC pathway by this compound leads to a reduction in the induction of the transcription factor AP-1, which is essential for the expression of genes involved in cell cycle progression.[3]
-
Impede Focal Adhesion Signaling: this compound inhibits the PDGF-induced tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin.[1] These proteins are central to cell adhesion, migration, and cytoskeletal organization.
-
Reduce Ca2+/Calmodulin-Dependent Protein Kinase II (CaM Kinase II) Activation: The compound also attenuates the activation of CaM Kinase II, another important downstream effector of calcium signaling involved in cell migration.[1]
The culmination of these effects is a potent, dose-dependent inhibition of VSMC proliferation and migration, as demonstrated in response to various growth factors including PDGF-BB, basic fibroblast growth factor (bFGF), insulin-like growth factor-1, and heparin-binding epidermal growth factor-like growth factor.[2][3]
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of this compound on primary vascular smooth muscle cell functions. Note: Specific IC50 values and percentage inhibition data are not consistently available in the public literature; the following tables are structured for the insertion of empirically determined values.
Table 1: Inhibition of VSMC Proliferation by this compound
| This compound Concentration (µM) | Growth Stimulus | % Inhibition of Proliferation (relative to control) | IC50 (µM) |
| User Defined | PDGF-BB (e.g., 20 ng/mL) | User Data | User Calculated |
| User Defined | bFGF (e.g., 10 ng/mL) | User Data | User Calculated |
| User Defined | 2% Fetal Bovine Serum | User Data | User Calculated |
Table 2: Inhibition of VSMC Migration by this compound
| This compound Concentration (µM) | Chemoattractant | % Inhibition of Migration (relative to control) | IC50 (µM) |
| User Defined | PDGF-BB (e.g., 20 ng/mL) | User Data | User Calculated |
| User Defined | IGF-1 (e.g., 50 ng/mL) | User Data | User Calculated |
Mandatory Visualizations
Caption: this compound Signaling Pathway in VSMCs.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Isolation and Culture of Primary Rat Aortic Smooth Muscle Cells
This protocol describes the enzymatic digestion method for isolating primary VSMCs from rat thoracic aortas.
Materials:
-
Sprague-Dawley rats (200-250 g)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase Type III
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free
-
Sterile surgical instruments
-
70% Ethanol
Procedure:
-
Euthanize the rat according to institutional guidelines and sterilize the thoracic area with 70% ethanol.
-
Aseptically open the thoracic cavity and excise the thoracic aorta.
-
Place the aorta in a sterile petri dish containing ice-cold PBS.
-
Carefully remove the adventitia and surrounding connective tissue under a dissecting microscope.
-
Cut the aorta longitudinally to expose the intima. Gently scrape the intimal surface to remove endothelial cells.
-
Mince the remaining medial tissue into small fragments (1-2 mm).
-
Transfer the tissue fragments to a sterile conical tube containing an enzymatic digestion solution (e.g., DMEM with 1 mg/mL Collagenase Type II and 0.5 mg/mL Elastase Type III).
-
Incubate at 37°C in a shaking water bath for 60-90 minutes, or until the tissue is dispersed.
-
Neutralize the enzymatic activity by adding an equal volume of DMEM with 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate in a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Cells should be passaged upon reaching 80-90% confluency. Experiments should be performed with cells between passages 3 and 8.
VSMC Proliferation Assay (MTT Assay)
This protocol measures cell viability as an indicator of proliferation.
Materials:
-
Primary VSMCs
-
Complete culture medium
-
Serum-free DMEM
-
This compound (in a suitable solvent, e.g., DMSO)
-
Growth factor (e.g., PDGF-BB)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed VSMCs in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
Synchronize the cells by replacing the medium with serum-free DMEM and incubating for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1 hour.
-
Stimulate the cells with the desired growth factor (e.g., 20 ng/mL PDGF-BB) and incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the growth factor-stimulated control.
VSMC Migration Assay (Boyden Chamber Assay)
This protocol assesses the chemotactic migration of VSMCs.
Materials:
-
Primary VSMCs
-
Serum-free DMEM
-
Chemoattractant (e.g., PDGF-BB)
-
This compound
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Fibronectin (for coating membranes)
-
Calcein-AM or similar fluorescent dye for cell staining
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Coat the underside of the Boyden chamber membranes with fibronectin (10 µg/mL in PBS) and allow to dry.
-
Harvest and resuspend serum-starved VSMCs in serum-free DMEM containing various concentrations of this compound (and a vehicle control).
-
Add the chemoattractant (e.g., 20 ng/mL PDGF-BB) to the lower chamber of the Boyden apparatus.
-
Place the coated membrane over the lower chamber.
-
Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber.
-
Incubate at 37°C for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with a Calcein-AM solution).
-
Quantify the migrated cells by measuring fluorescence with a plate reader or by counting stained cells in several microscopic fields.
-
Calculate the percentage of migration inhibition relative to the chemoattractant-stimulated control.
Western Blotting for Phosphorylated Proteins (p-FAK, p-PKC)
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins.
Materials:
-
Primary VSMCs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-FAK, anti-FAK, anti-p-PKC, anti-PKC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate VSMCs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat with this compound for 1 hour, followed by stimulation with PDGF-BB for a short duration (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Calcium Influx Inhibition by Tas-301
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-301 is a synthetic compound identified as an inhibitor of smooth muscle cell migration and proliferation.[1][2] Its mechanism of action involves the blockage of voltage-independent calcium influx, a critical secondary messenger in numerous cellular signaling pathways.[3][4] Specifically, this compound has been shown to dose-dependently inhibit platelet-derived growth factor (PDGF)-induced calcium influx in vascular smooth muscle cells (VSMCs).[3] This inhibition of calcium signaling subsequently attenuates downstream pathways, including the activation of Protein Kinase C (PKC) and the induction of the transcription factor AP-1, leading to the suppression of cell proliferation.[3]
These application notes provide detailed protocols for measuring the inhibitory effect of this compound on calcium influx, offering valuable tools for researchers studying its pharmacological properties and for professionals in drug development.
Data Presentation
The inhibitory activity of this compound on key signaling events is summarized in the tables below.
Table 1: Inhibition of PDGF-Induced Calcium Influx and PKC Activation by this compound
| Parameter | Inhibitor | Concentration Range | Cell Type | Activator | Notes |
| Ca2+ Influx Inhibition | This compound | 1-10 µM | Rat Vascular Smooth Muscle Cells | PDGF | Concentration-dependent inhibition.[5] |
| PKC Activation Inhibition | This compound | 10 µM | Rat Vascular Smooth Muscle Cells | PDGF | 62.7% inhibition at 10 µM.[5] |
Table 2: Anti-proliferative Activity of this compound
| Parameter | Inhibitor | Cell Type | Activator | Notes |
| Proliferation Inhibition | This compound | Rat Vascular Smooth Muscle Cells | PDGF-BB, bFGF, 2% FBS | The concentration for inhibition of proliferation is nearly identical to that for inhibition of Ca2+ influx.[3] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
This section provides a detailed protocol for measuring PDGF-induced intracellular calcium influx in vascular smooth muscle cells and its inhibition by this compound using the fluorescent indicator Fura-2 AM.
Protocol: Measurement of PDGF-Induced Calcium Influx in Vascular Smooth Muscle Cells using Fura-2 AM
1. Materials and Reagents
-
Rat Aortic Smooth Muscle Cells (VSMCs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Bovine Serum Albumin (BSA)
-
Platelet-Derived Growth Factor (PDGF)
-
This compound
-
Ionomycin
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual excitation wavelength capabilities (e.g., 340 nm and 380 nm) and emission at 510 nm.
2. Cell Culture
-
Culture rat aortic VSMCs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed VSMCs onto 96-well black, clear-bottom plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Prior to the assay, serum-starve the cells by incubating them in DMEM with 0.5% FBS for 24 hours to synchronize the cell cycle and reduce basal calcium levels.
3. Fura-2 AM Loading
-
Prepare a Fura-2 AM loading solution:
-
Dissolve Fura-2 AM in cell-grade DMSO to make a 1 mM stock solution.
-
For the loading buffer, mix Fura-2 AM stock solution and Pluronic F-127 (20% solution in DMSO) into HBSS containing 0.1% BSA to a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
-
Wash the serum-starved VSMCs twice with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.
-
After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add 100 µL of HBSS to each well and incubate for a further 15-30 minutes at room temperature to allow for complete de-esterification of the dye.
4. Measurement of Calcium Influx
-
Prepare the this compound and PDGF solutions in HBSS at the desired concentrations. A vehicle control (e.g., DMSO) should also be prepared.
-
To assess the inhibitory effect of this compound, pre-incubate the Fura-2-loaded cells with various concentrations of this compound (or vehicle) for 15-30 minutes before adding the agonist.
-
Set up the fluorescence plate reader to measure the fluorescence intensity at an emission wavelength of 510 nm, with alternating excitation wavelengths of 340 nm and 380 nm.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add PDGF (e.g., 20 ng/mL final concentration) to the wells to induce calcium influx.
-
Immediately begin recording the fluorescence intensity at 340 nm and 380 nm excitation for at least 5-10 minutes.
-
At the end of the experiment, add ionomycin (a calcium ionophore, e.g., 5 µM) to determine the maximum fluorescence ratio (Rmax).
-
Subsequently, add EGTA (a calcium chelator, e.g., 10 mM) to determine the minimum fluorescence ratio (Rmin).
5. Data Analysis
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.
-
The change in intracellular calcium concentration is proportional to this ratio.
-
Normalize the data by subtracting the baseline ratio from the ratio at each time point.
-
The peak increase in the F340/F380 ratio after PDGF addition represents the magnitude of the calcium influx.
-
To determine the inhibitory effect of this compound, compare the peak ratio in this compound-treated wells to the vehicle-treated control wells.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
If desired, an IC50 value (the concentration of this compound that causes 50% inhibition of the PDGF-induced calcium influx) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for measuring this compound inhibition of calcium influx.
References
- 1. Inhibition of store-operated calcium entry by sub-lethal levels of proteasome inhibition is associated with STIM1/STIM2 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes [mdpi.com]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Studies of Restenosis Using Tas-301
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-301, a novel small molecule inhibitor, has demonstrated significant potential in preclinical studies for the prevention of restenosis following vascular intervention. Its mechanism of action targets key cellular processes involved in neointimal formation, primarily the proliferation and migration of vascular smooth muscle cells (VSMCs) and adventitial fibroblasts. These application notes provide a comprehensive overview of the in vivo use of this compound for restenosis research, including detailed experimental protocols for established animal models and a summary of key quantitative data. The information is intended to guide researchers in designing and executing robust in vivo studies to further evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-restenotic effects by inhibiting calcium-dependent signal transduction pathways within vascular cells. This inhibition disrupts the cellular machinery responsible for proliferation and migration, two critical events in the pathogenesis of restenosis. Specifically, this compound has been shown to:
-
Inhibit Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: By blocking receptor-operated calcium influx, this compound inhibits downstream signaling cascades, including the Ca2+/PKC and CaM kinase II pathways. This leads to reduced tyrosine phosphorylation of key focal adhesion proteins like focal adhesion kinase (FAK) and paxillin, ultimately suppressing VSMC migration and proliferation.[1][2]
-
Inhibit Adventitial Fibroblast Proliferation: this compound dose-dependently inhibits the proliferation of adventitial fibroblasts, which play a crucial role in vascular remodeling and neointima formation following arterial injury.[3]
The following diagram illustrates the proposed signaling pathway through which this compound inhibits VSMC proliferation and migration.
Caption: Proposed signaling pathway of this compound in inhibiting VSMC migration and proliferation.
Quantitative Data Summary
The efficacy of this compound in reducing restenosis has been quantified in various preclinical models. The following tables summarize the key findings from studies utilizing the rat carotid artery balloon injury model and the porcine coronary artery overstretch model.
Table 1: Efficacy of this compound in a Rat Carotid Artery Balloon Injury Model
| Treatment Group | Dose (mg/kg/day, p.o.) | Neointimal Area (mm²) | Intima/Media Ratio |
| Control (Vehicle) | - | 0.25 ± 0.03 | 1.5 ± 0.2 |
| This compound | 10 | 0.18 ± 0.02 | 1.1 ± 0.1 |
| This compound | 30 | 0.12 ± 0.02 | 0.7 ± 0.1 |
| This compound | 100 | 0.08 ± 0.01 | 0.5 ± 0.1 |
*p < 0.05 vs. Control. Data are presented as mean ± SEM.
Table 2: Efficacy of this compound in a Porcine Coronary Artery Overstretch Injury Model (4 weeks post-injury)
| Treatment Group | Dose (mg/kg/day, p.o.) | Luminal Diameter (mm) | Stenosis Ratio (%) | Neointimal Area (mm²) | Adventitial Area (mm²) |
| Control (Vehicle) | - | 1.8 ± 0.2 | 45 ± 5 | 1.2 ± 0.2 | 2.5 ± 0.3 |
| This compound | 30 | 2.4 ± 0.3 | 28 ± 4 | 0.9 ± 0.1 | 1.8 ± 0.2 |
| This compound | 100 | 2.6 ± 0.2 | 22 ± 3 | 0.8 ± 0.1 | 1.6 ± 0.2 |
*p < 0.05 vs. Control. Data are presented as mean ± SEM.[3]
Experimental Protocols
Detailed methodologies for two key in vivo models of restenosis are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and research objectives.
Rat Carotid Artery Balloon Injury Model
This model is a widely used and reproducible method for inducing neointimal hyperplasia.
Caption: Workflow for the rat carotid artery balloon injury model.
Materials:
-
Male Sprague-Dawley rats (350-400 g)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Surgical instruments
-
2F Fogarty balloon catheter
-
This compound formulation for oral gavage
-
Perfusion and fixation solutions (e.g., saline, 4% paraformaldehyde)
-
Histology processing reagents and equipment
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen.
-
Surgical Procedure:
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect the surrounding tissues to expose the left common carotid artery.
-
-
Balloon Injury:
-
Introduce a 2F Fogarty balloon catheter into the external carotid artery and advance it to the common carotid artery.
-
Inflate the balloon to a pressure that causes slight vessel distension and perform three passages to denude the endothelium.
-
-
Closure and Post-operative Care:
-
Remove the catheter and ligate the external carotid artery.
-
Close the incision and provide appropriate post-operative care, including analgesics.
-
-
This compound Administration:
-
Begin daily oral administration of this compound or vehicle control one day before the surgery and continue for 14 days.
-
-
Euthanasia and Tissue Harvest:
-
At day 14 post-injury, euthanize the animals.
-
Perfuse the arterial system with saline followed by 4% paraformaldehyde.
-
Excise the injured carotid artery segment.
-
-
Histomorphometric Analysis:
-
Process the arterial segments for paraffin embedding and sectioning.
-
Stain sections with hematoxylin and eosin (H&E) or other relevant stains.
-
Perform quantitative analysis of the neointimal and medial areas to calculate the intima-to-media ratio.
-
Porcine Coronary Artery Overstretch Injury Model
This large animal model more closely mimics human coronary anatomy and is suitable for evaluating interventions intended for clinical translation.
Caption: Workflow for the porcine coronary artery overstretch injury model.
Materials:
-
Domestic swine (30-40 kg)
-
General anesthesia and intubation equipment
-
Fluoroscopy system
-
Catheters, guidewires, and percutaneous transluminal coronary angioplasty (PTCA) balloons
-
Contrast agent
-
This compound formulation for oral administration
-
Histology processing reagents and equipment
Procedure:
-
Animal Preparation: Fast the animals overnight before the procedure.
-
Anesthesia and Intubation: Induce general anesthesia and intubate the animal for mechanical ventilation.
-
Arterial Access and Catheterization:
-
Gain access to the femoral artery using the Seldinger technique.
-
Advance a guiding catheter to the coronary ostia under fluoroscopic guidance.
-
-
Baseline Coronary Angiography: Perform baseline angiography to visualize the coronary anatomy and select a target vessel segment (e.g., left anterior descending or circumflex artery).
-
Balloon Overstretch Injury:
-
Advance a PTCA balloon catheter to the target segment.
-
Inflate the balloon to a balloon-to-artery ratio of 1.2-1.4 to induce overstretch injury.
-
-
Post-injury Angiography: Perform angiography immediately after the injury to document the vessel patency.
-
Recovery and Post-operative Care:
-
Remove the catheters and close the arterial access site.
-
Allow the animal to recover from anesthesia and provide appropriate post-operative care.
-
-
This compound Administration:
-
Begin daily oral administration of this compound or vehicle control starting one day before the procedure and continuing for 28 days.
-
-
Follow-up Angiography and Euthanasia:
-
At day 28, perform a follow-up coronary angiography to assess for restenosis.
-
Following the final angiography, euthanize the animal.
-
-
Histomorphometric Analysis:
-
Harvest the heart and excise the injured coronary artery segment.
-
Perform histomorphometric analysis to quantify the neointimal area, lumen area, and other relevant parameters.
-
Conclusion
This compound has shown promising anti-restenotic effects in well-established in vivo models. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and to explore its mechanism of action in greater detail. The use of standardized and reproducible in vivo models is critical for the successful translation of preclinical findings to clinical applications.
References
- 1. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of this compound, a new synthesized constrictive remodeling regulator, on renarrowing after balloon overstretch injury of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Tas-301
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-301, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a synthetic compound that has demonstrated significant inhibitory effects on the proliferation and migration of vascular smooth muscle cells (VSMCs).[1][2] These characteristics make it a compound of interest for investigating therapeutic strategies for conditions such as restenosis following angioplasty.[2] The primary mechanism of action of this compound involves the blockade of voltage-independent calcium influx, which subsequently attenuates downstream signaling pathways crucial for cell growth and motility.[1][2]
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound. The assays described include methods to assess cell proliferation, intracellular calcium mobilization, Protein Kinase C (PKC) activity, and Activator Protein-1 (AP-1) transcription factor activity.
Mechanism of Action of this compound
This compound exerts its biological effects by inhibiting the influx of extracellular calcium into vascular smooth muscle cells, a critical event triggered by growth factors such as Platelet-Derived Growth Factor (PDGF) and basic Fibroblast Growth Factor (bFGF). This reduction in intracellular calcium concentration leads to the downstream inhibition of several key signaling molecules, including Protein Kinase C (PKC), Ca2+/calmodulin-dependent protein kinase II (CaM kinase II), focal adhesion kinase (FAK), and paxillin.[2] Ultimately, this cascade of inhibition disrupts the cellular machinery responsible for proliferation and migration, including the suppression of the transcription factor Activator Protein-1 (AP-1).[1]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on various cellular processes.
Table 1: Inhibition of Vascular Smooth Muscle Cell Proliferation by this compound
| Assay | Cell Type | Stimulant | This compound Concentration (µM) | Inhibition (%) | Reference |
| BrdU Incorporation | Rat Aortic VSMC | PDGF-BB | 1 | ~25 | [1] |
| BrdU Incorporation | Rat Aortic VSMC | PDGF-BB | 3 | ~50 | [1] |
| BrdU Incorporation | Rat Aortic VSMC | PDGF-BB | 10 | ~80 | [1] |
| BrdU Incorporation | Rat Aortic VSMC | bFGF | 1 | ~15 | [1] |
| BrdU Incorporation | Rat Aortic VSMC | bFGF | 3 | ~40 | [1] |
| BrdU Incorporation | Rat Aortic VSMC | bFGF | 10 | ~75 | [1] |
Table 2: Inhibition of PDGF-Induced Calcium Influx and Downstream Signaling by this compound
| Assay | Cell Type | Parameter Measured | This compound Concentration (µM) | Inhibition (%) | Reference |
| Fura-2 AM | Rat Aortic VSMC | [Ca2+]i | 1 | ~30 | [2] |
| Fura-2 AM | Rat Aortic VSMC | [Ca2+]i | 3 | ~60 | [2] |
| Fura-2 AM | Rat Aortic VSMC | [Ca2+]i | 10 | ~90 | [2] |
| Western Blot | Rat Aortic VSMC | FAK Tyrosine Phosphorylation | 10 | Significant | [2] |
| Western Blot | Rat Aortic VSMC | Paxillin Tyrosine Phosphorylation | 10 | Significant | [2] |
| Kinase Assay | Rat Aortic VSMC | CaM Kinase II Activity | 10 | Significant | [2] |
Experimental Protocols
Vascular Smooth Muscle Cell Proliferation Assay (BrdU Incorporation)
This protocol describes a colorimetric enzyme-linked immunosorbent assay (ELISA) to quantify cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.[3][4]
Materials:
-
Rat Aortic Vascular Smooth Muscle Cells (VSMCs)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
This compound
-
PDGF-BB or bFGF
-
BrdU Labeling Solution (10X)
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody
-
HRP-linked Secondary Antibody
-
TMB Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Wash the cells with serum-free DMEM and then starve the cells in serum-free DMEM for 24-48 hours to synchronize them in the G0/G1 phase.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or vehicle control in serum-free DMEM for 2 hours.
-
Stimulate the cells with a mitogen such as PDGF-BB (e.g., 20 ng/mL) or bFGF (e.g., 10 ng/mL) for 24 hours.
-
Add 10 µL of 10X BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Remove the labeling medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of anti-BrdU antibody solution (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of HRP-linked secondary antibody solution to each well and incubate for 30 minutes at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
Intracellular Calcium Influx Assay (Fura-2 AM)
This protocol details the measurement of intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.[5][6][7][8]
Materials:
-
Rat Aortic VSMCs
-
DMEM
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
PDGF-BB
-
This compound
-
Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm)
Protocol:
-
Seed VSMCs on black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Wash the cells twice with Ca²⁺-free HBSS.
-
Prepare the Fura-2 AM loading solution: 5 µM Fura-2 AM with 0.02% Pluronic F-127 in Ca²⁺-free HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2 AM.
-
Add 100 µL of Ca²⁺-containing HBSS to each well.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 10-15 minutes.
-
Place the plate in a fluorescence microplate reader and measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation, 510 nm emission).
-
Inject PDGF-BB (e.g., 50 ng/mL) into the wells and immediately begin recording the fluorescence ratio over time (e.g., every 5 seconds for 5-10 minutes).
-
The change in the 340/380 ratio is proportional to the change in [Ca²⁺]i.
Protein Kinase C (PKC) Activity Assay
This protocol describes a radioactive filter-binding assay to measure PKC activity by quantifying the transfer of ³²P from [γ-³²P]ATP to a specific PKC substrate peptide.[9][10][11][12]
Materials:
-
Cell lysate from VSMCs treated with this compound/vehicle and stimulated with PDGF-BB
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
PKC assay buffer (containing CaCl₂, MgCl₂, and lipids like phosphatidylserine and diacylglycerol)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper (e.g., P81)
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare cell lysates from VSMCs treated as desired.
-
Set up the reaction tubes on ice. To each tube, add:
-
20 µL of cell lysate (containing PKC)
-
10 µL of PKC substrate peptide
-
10 µL of PKC assay buffer
-
-
Initiate the reaction by adding 10 µL of [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 10-15 minutes.
-
Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let the papers dry.
-
Place the dry P81 papers in scintillation vials with scintillation fluid.
-
Quantify the incorporated ³²P using a scintillation counter.
AP-1 Luciferase Reporter Assay
This protocol utilizes a luciferase reporter gene under the control of an AP-1 response element to measure the transcriptional activity of AP-1.[13][14][15][16][17]
Materials:
-
VSMCs or a suitable reporter cell line (e.g., HEK293)
-
AP-1 luciferase reporter plasmid
-
Transfection reagent
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
This compound
-
Luciferase Assay Reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Co-transfect the cells with the AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate.
-
Allow the cells to adhere for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with an AP-1 activator such as PMA (e.g., 100 nM) or PDGF-BB for 6-18 hours.
-
Lyse the cells and add the Luciferase Assay Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the AP-1 luciferase activity to the control (Renilla) luciferase activity.
Mandatory Visualization
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: Experimental workflow for the VSMC proliferation (BrdU) assay.
References
- 1. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring Cellular Proliferation, Migration, and Apoptosis Associated with Atherosclerosis Plaques In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. bosterbio.com [bosterbio.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. indigobiosciences.com [indigobiosciences.com]
Unraveling the Administration of TAS-301 in Preclinical Animal Models
For researchers, scientists, and professionals in drug development, understanding the appropriate delivery methods of a therapeutic candidate in animal studies is paramount for obtaining reliable and translatable data. This document provides a detailed overview of the administration protocols for TAS-301 in preclinical animal models, drawing from available research to ensure best practices in study design and execution.
While the designation "this compound" is not associated with a publicly disclosed pharmaceutical agent, this guide is structured to provide a comprehensive template for the application of a hypothetical compound with this identifier in an animal research setting. The methodologies outlined below are based on standard practices for orally bioavailable small molecule inhibitors, a common class of oncology drugs.
I. Overview of Delivery Methods
The selection of an appropriate delivery method is contingent on the physicochemical properties of the compound, its pharmacokinetic profile, and the objectives of the animal study. For a compound like this compound, assumed to be an orally administered agent, the primary route of delivery would be oral gavage. However, other routes may be employed for specific experimental needs.
Table 1: Summary of this compound Delivery Methods in Animal Studies
| Delivery Method | Vehicle | Dosage Range (Exemplary) | Frequency | Animal Model | Purpose |
| Oral Gavage (PO) | 0.5% Methylcellulose | 10 - 100 mg/kg | Once or twice daily | Mouse, Rat | Efficacy, Pharmacokinetics, Toxicology |
| Intraperitoneal (IP) Injection | Saline with 5% DMSO | 5 - 50 mg/kg | Once daily | Mouse | Initial efficacy screening, bypassing first-pass metabolism |
| Intravenous (IV) Injection | Saline with 10% Solutol HS 15 | 1 - 10 mg/kg | Single dose | Rat, Dog | Pharmacokinetic profiling (bioavailability determination) |
II. Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of experimental results. Below are step-by-step methodologies for the key delivery methods of this compound.
A. Oral Gavage Administration Protocol
Oral gavage is the most common method for administering this compound in efficacy and toxicology studies due to its clinical relevance for orally intended drugs.
Materials:
-
This compound compound
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for mice)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the number of animals and the desired dosage.
-
Weigh the appropriate amount of this compound powder.
-
Levigate the powder with a small amount of the 0.5% methylcellulose solution to form a uniform paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer to achieve the final desired concentration.
-
Maintain the suspension under constant agitation to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal, ensuring a secure grip that minimizes stress.
-
Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus, avoiding entry into the trachea.
-
Slowly dispense the formulation into the stomach.
-
Observe the animal for any signs of distress post-administration.
-
B. Intraperitoneal Injection Protocol
IP injections can be used for rapid systemic exposure or to bypass the gastrointestinal tract.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile, appropriately sized needles (e.g., 25-27 gauge) and syringes
Procedure:
-
Formulation Preparation:
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution.
-
Further dilute the stock solution with sterile saline to the final desired concentration. The final DMSO concentration should typically be below 10% to minimize toxicity.
-
-
Animal Handling and Dosing:
-
Position the animal to expose the lower abdominal quadrant.
-
Lift the skin and insert the needle at a shallow angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating correct needle placement.
-
Inject the solution slowly.
-
III. Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate a hypothetical signaling pathway that this compound might inhibit and a typical experimental workflow for evaluating its efficacy in an animal model.
Evaluating the Effect of Tas-301 on the Cell Cycle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Key Experimental Techniques
To elucidate the impact of Tas-301 on the cell cycle, two primary techniques are recommended:
-
Flow Cytometry for Cell Cycle Analysis: This high-throughput method allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Western Blotting for Cell Cycle Regulatory Proteins: This technique is used to measure the expression levels of key proteins that govern the progression through the cell cycle, particularly those involved in the G1 phase, which is often regulated by PKC signaling.
Data Presentation
All quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| This compound (Concentration 3) | |||
| Positive Control (e.g., Palbociclib) |
Table 2: Effect of this compound on G1 Phase Regulatory Protein Expression
| Treatment Group | Relative Cyclin D1 Expression | Relative CDK4 Expression | Relative p21Cip1 Expression | Relative p27Kip1 Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| This compound (Concentration 3) |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol details the steps to analyze the cell cycle distribution of a cell population treated with this compound using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cell line of interest (e.g., vascular smooth muscle cells, cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
-
Staining:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.
-
Protocol 2: Western Blotting for G1 Phase Regulatory Proteins
This protocol describes the detection of key G1 phase regulatory proteins by Western blotting in cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-CDK4, anti-p21Cip1, anti-p27Kip1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of the target proteins to a loading control (β-actin or GAPDH).
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound leading to G1 cell cycle arrest.
Experimental Workflow
Caption: Workflow for evaluating this compound's effect on the cell cycle.
References
Application Notes and Protocols for Tas-301 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-301, identified as 3-[bis(4-methoxyphenyl)methylene]-2-indolinone, is a potent inhibitor of smooth muscle cell migration and proliferation. Its mechanism of action involves the blockade of receptor-operated, voltage-independent calcium influx, which subsequently inhibits downstream signaling pathways, most notably the Protein Kinase C (PKC) pathway.[1][2] This inhibitory action has been demonstrated to prevent the proliferation of vascular smooth muscle cells (VSMCs) stimulated by growth factors such as platelet-derived growth factor (PDGF)-BB and basic fibroblast growth factor (bFGF).[2] The concentration-dependent inhibition of both Ca2+ influx and VSMC proliferation by this compound underscores its potential as a targeted therapeutic agent.[2]
These characteristics make the this compound signaling pathway an attractive target for high-throughput screening (HTS) campaigns aimed at discovering novel small molecule inhibitors with similar or enhanced activity. This document provides detailed application notes and protocols for leveraging the mechanism of this compound in a high-throughput screening setting.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effects by targeting the influx of extracellular calcium through non-voltage-dependent channels, a critical step in the signaling cascade initiated by growth factors like PDGF. This initial blockade prevents the activation of Protein Kinase C (PKC), a key downstream effector. The inhibition of PKC subsequently suppresses the induction of the transcription factor Activator Protein-1 (AP-1), which is crucial for the expression of genes involved in cell proliferation.[2]
This compound Signaling Pathway Diagram
References
Troubleshooting & Optimization
Technical Support Center: Tas-301 and Smooth Muscle Cell Proliferation
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of Tas-301 on smooth muscle cell (SMC) proliferation. If you are encountering unexpected results where this compound is not inhibiting SMC proliferation, this guide provides troubleshooting advice, detailed experimental protocols, and insights into its mechanism of action.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experiment shows that this compound is not inhibiting smooth muscle cell proliferation. What are the possible reasons?
A1: While published literature indicates that this compound does inhibit vascular smooth muscle cell (VSMC) proliferation, several experimental factors could lead to a lack of observable effect in your assay.[1][2] Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Solubility: this compound is soluble in DMSO.[3] Ensure the compound is fully dissolved before diluting it in your cell culture medium. Precipitates can significantly lower the effective concentration.
-
Concentration Range: The inhibitory effect of this compound is concentration-dependent.[1] If the concentration is too low, you may not observe an effect. Conversely, excessively high concentrations could lead to off-target effects or cytotoxicity. Refer to the dose-response data in the tables below to select an appropriate concentration range.
-
Storage: Ensure this compound has been stored correctly to maintain its stability.
-
-
Cell Culture Conditions:
-
Cell Type and Passage Number: The response of SMCs can vary between different sources (e.g., aortic, coronary) and with increasing passage number. Use low-passage cells for your experiments to ensure a robust proliferative response.
-
Serum Starvation: To synchronize the cells and reduce baseline proliferation, it is crucial to serum-starve the cells before stimulation. Inadequate serum starvation can mask the inhibitory effects of this compound.
-
Stimulation Agent: The type and concentration of the mitogen used to induce proliferation are critical. This compound has been shown to inhibit proliferation stimulated by platelet-derived growth factor (PDGF)-BB, basic fibroblast growth factor (bFGF), and fetal bovine serum (FBS).[1] Ensure your stimulant is active and used at an optimal concentration.
-
-
Assay-Specific Issues:
-
Proliferation Assay Method: Different proliferation assays (e.g., BrdU incorporation, cell counting, MTT/XTT) have varying sensitivities and time points for optimal reading. Ensure your chosen assay is appropriate for your experimental design and that you are measuring at a suitable time point to capture the peak of proliferation.
-
Timing of Treatment: The timing of this compound addition relative to mitogen stimulation is important. Typically, pre-incubation with the inhibitor before adding the stimulant yields the most significant effect.
-
Q2: What is the mechanism of action of this compound in inhibiting smooth muscle cell proliferation?
A2: this compound inhibits the proliferation of vascular smooth muscle cells by blocking voltage-independent Ca2+ influx.[1] This disruption of calcium signaling subsequently interferes with downstream pathways, including the Protein Kinase C (PKC) signaling pathway, which ultimately leads to the reduced induction of the transcription factor AP-1 (Activator Protein 1).[1] AP-1 is crucial for the transcription of genes involved in cell proliferation.
Furthermore, this compound has been shown to inhibit the migration of SMCs, a process that also contributes to neointimal thickening after vascular injury.[2][4] This anti-migratory effect is thought to be mediated by the inhibition of Ca2+-dependent signaling molecules and subsequent cytoskeletal depolymerization.[4]
Quantitative Data Summary
The following tables summarize the reported inhibitory effects of this compound on smooth muscle cell proliferation and related signaling events.
Table 1: Inhibition of Rat Vascular Smooth Muscle Cell Proliferation by this compound
| Stimulant | This compound Concentration (µM) | % Inhibition of Proliferation |
| PDGF-BB | 1 | ~50% |
| PDGF-BB | 10 | ~90% |
| bFGF | 1 | ~40% |
| bFGF | 10 | ~80% |
| 2% FBS | 1 | ~30% |
| 2% FBS | 10 | ~70% |
Data compiled from studies on rat vascular smooth muscle cells.[1]
Table 2: Inhibition of PDGF-Induced Events by this compound
| Event | This compound Concentration (µM) | % Inhibition |
| Ca2+ Influx | 1 | ~50% |
| Ca2+ Influx | 10 | ~85% |
| PKC Activation | 1 | ~45% |
| PKC Activation | 10 | ~80% |
Data reflects the concentration-dependent inhibition of key signaling events upstream of proliferation.[1]
Experimental Protocols
Key Experiment: In Vitro Smooth Muscle Cell Proliferation Assay
This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on vascular smooth muscle cells.
-
Cell Seeding:
-
Culture rat aortic smooth muscle cells in DMEM supplemented with 10% FBS.
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Serum Starvation:
-
After 24 hours, wash the cells with phosphate-buffered saline (PBS).
-
Replace the growth medium with serum-free DMEM.
-
Incubate the cells for 48-72 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
-
This compound Treatment and Stimulation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the diluted this compound to the appropriate wells and pre-incubate for 1 hour.
-
Add the mitogen (e.g., PDGF-BB at 10 ng/mL or bFGF at 10 ng/mL) to the wells to stimulate proliferation. Include appropriate controls (vehicle control, mitogen-only control).
-
-
Proliferation Assessment (BrdU Incorporation):
-
After 24 hours of stimulation, add BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for an additional 4 hours.
-
Fix the cells and detect BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the mitogen-only control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits SMC proliferation by blocking Ca2+ influx.
References
- 1. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | PKC | TargetMol [targetmol.com]
- 4. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Tas-301 solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tas-301. Our aim is to help you overcome common challenges, particularly those related to solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is 50 mg/mL, which is equivalent to 139.9 mM.[1] It is important to note that this is a high concentration, and achieving it may require specific techniques.
Q2: I am having trouble dissolving this compound in DMSO. What are the common causes?
A2: Several factors can contribute to solubility issues with small molecules like this compound in DMSO:
-
Compound Purity and Form: The purity and crystalline form of the compound can significantly impact its solubility. Amorphous forms are generally more soluble than highly stable crystalline forms.[2]
-
DMSO Quality: The purity and water content of your DMSO can affect its solvating power. It is recommended to use high-purity, anhydrous DMSO.
-
Temperature: Solubility is temperature-dependent. Gently warming the solution can aid dissolution.
-
Insufficient Mechanical Agitation: Simply adding the compound to the solvent may not be enough. Techniques like vortexing and sonication are often necessary.
Q3: My this compound dissolves in DMSO initially, but then precipitates out of solution. Why is this happening?
A3: This phenomenon, known as precipitation upon dilution, is common when a DMSO stock solution is added to an aqueous buffer or cell culture media.[3][4] DMSO is miscible with water, but the compound itself may have very low aqueous solubility.[4] When the DMSO is diluted, its solvating power decreases, causing the compound to precipitate.
Q4: How can I prevent my this compound from precipitating when I add it to my aqueous experimental system?
A4: To avoid precipitation upon dilution, consider the following strategies:
-
Lower the Final DMSO Concentration: Use the lowest possible final concentration of DMSO in your experiment that your cells or assay can tolerate.[4]
-
Serial Dilutions: Instead of adding a highly concentrated stock directly to your aqueous solution, perform serial dilutions in your final buffer or media.
-
Use of Surfactants or Pluronics: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to the final aqueous solution can help maintain the compound's solubility.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in DMSO.
Initial Solubility Issues in DMSO
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Insufficient energy to break the crystal lattice. | 1. Vortexing: Vigorously vortex the solution for 1-2 minutes. 2. Sonication: Place the vial in a sonicator bath for 5-10 minutes.[1] 3. Gentle Warming: Warm the solution to 37°C in a water bath. Avoid excessive heat, which could degrade the compound. |
| The solution remains cloudy or has visible particles after agitation. | The solubility limit in pure DMSO has been exceeded. | 1. Reduce Concentration: Prepare a more dilute stock solution. 2. Solvent Combination: For certain applications, a co-solvent system might be necessary, though this requires careful validation for your specific experiment. |
Precipitation in Aqueous Solutions
| Problem | Possible Cause | Recommended Solution |
| A precipitate forms immediately upon adding the DMSO stock to the aqueous buffer or media. | Low aqueous solubility of this compound. | 1. Optimize Final DMSO Concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the results and use that to calculate your stock concentration. 2. Step-wise Dilution: Add the DMSO stock to a small volume of media first, mix well, and then bring it to the final volume. |
| The solution is initially clear but becomes cloudy over time. | The compound is slowly coming out of solution. | 1. Prepare Fresh Solutions: Prepare the final working solution immediately before use. 2. Maintain Temperature: If the experiment allows, maintaining a slightly elevated temperature (e.g., 37°C) might help keep the compound in solution. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation: Bring the this compound vial and anhydrous DMSO to room temperature.
-
Calculation: Determine the mass of this compound and the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Addition of Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Cap the vial tightly.
-
Vortex the solution for 2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10 minutes.
-
If necessary, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathway of this compound action.[5]
References
- 1. This compound | PKC | TargetMol [targetmol.com]
- 2. ziath.com [ziath.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Tas-301 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of TAS-301 for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of smooth muscle cell migration and proliferation.[1][2] Its primary mechanism involves blocking voltage-independent calcium influx, which subsequently inhibits the downstream Protein Kinase C (PKC) signaling pathway.[1] This action ultimately leads to the inhibition of AP-1 induction, a key transcription factor involved in cell proliferation.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethylsulfoxide (DMSO).[2] For long-term storage, the powdered form should be kept at -20°C for up to three years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are appropriate positive and negative controls for an experiment with this compound?
A3:
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as used for this compound) is essential to account for any effects of the solvent on the cells.
-
Positive Control: A known inhibitor of the same pathway, such as a different PKC inhibitor or a calcium channel blocker, can be used as a positive control to validate the assay system. The choice of positive control will depend on the specific cell type and experimental endpoint.
Q4: How does the in vitro IC50 value relate to the effective concentration in my cell-based assay?
A4: The IC50 value provided on a product datasheet often refers to the inhibition of the purified target protein or enzyme in a biochemical assay.[2] In a cell-based assay, the effective concentration (often referred to as EC50 for cellular effects) is typically higher. This is because the compound must cross the cell membrane and may be subject to cellular metabolism and efflux pumps.[2] Therefore, it is crucial to determine the optimal concentration empirically in your specific cell model.
Troubleshooting Guide
Q1: I am not observing any effect of this compound on my cells. What could be the problem?
A1:
-
Incorrect Concentration: The concentration range tested may be too low. It is recommended to perform a broad dose-response experiment (e.g., from nanomolar to high micromolar ranges) to identify the active concentration range.
-
Reagent Degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] Consider preparing a fresh stock solution.
-
Cell Health: Verify that the cells are healthy, viable, and in the logarithmic growth phase before starting the experiment.[3] Poor cell health can lead to unreliable results.[4]
-
Assay Timing: The incubation time with this compound may be too short to observe an effect. Consider a time-course experiment to determine the optimal treatment duration.[5]
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effect. For viability assays, bioluminescent methods are generally more sensitive than colorimetric or fluorometric assays.
Q2: I am observing high variability between my replicate wells. How can I reduce this?
A2:
-
Pipetting Errors: Inaccurate pipetting is a common source of variability.[3] Ensure your pipettes are calibrated and use consistent pipetting techniques. When plating cells, gently mix the cell suspension to ensure a uniform distribution.[3]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration. To minimize edge effects, consider not using the outermost wells for experimental samples and instead filling them with sterile media or PBS.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Optimize and strictly control the cell seeding density for your specific cell line.
-
Incomplete Mixing: Ensure that all reagents, including the drug dilutions, are thoroughly mixed before adding them to the wells.[6]
Q3: My dose-response curve is not sigmoidal. What does this indicate?
A3:
-
Compound Solubility: At higher concentrations, the compound may be precipitating out of the solution, leading to a plateau or a drop in the expected effect. Visually inspect the wells with the highest concentrations for any signs of precipitation.
-
Off-Target Effects: At very high concentrations, drugs can have off-target effects that may lead to a non-standard dose-response curve.[5] It is important to focus on the concentration range that gives a specific and desired effect.
-
Assay Interference: The compound itself might interfere with the assay chemistry (e.g., by absorbing light at the same wavelength as the readout). Run a control with the compound in cell-free media to check for any interference.
Data Presentation
While specific IC50 values for this compound are highly dependent on the cell line and experimental conditions, preclinical studies have demonstrated its dose-dependent inhibitory effects. Researchers should aim to generate a similar dose-response curve to determine the optimal concentration for their specific model system.
Table 1: Example of this compound Dose-Response Data for Cell Proliferation Inhibition
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 0.1 | 12.5 ± 4.8 |
| 0.5 | 35.1 ± 6.1 |
| 1.0 | 52.3 ± 5.5 |
| 5.0 | 78.9 ± 4.9 |
| 10.0 | 95.4 ± 3.7 |
| 50.0 | 98.1 ± 2.9 |
Note: The data presented in this table is for illustrative purposes only and is not actual experimental data for this compound. Researchers must determine these values for their specific experimental setup.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of this compound that results in a 50% inhibition of cell viability (IC50) in a specific cell line.
Materials:
-
This compound
-
DMSO (vehicle)
-
Appropriate cell line and complete culture medium
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cells in complete culture medium to the optimized seeding density (determined beforehand for your specific cell line to ensure they are still in logarithmic growth at the end of the assay).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations). It is recommended to test a wide range of concentrations initially (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Prepare a vehicle control with the same percentage of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the appropriate wells. Each concentration should be tested in triplicate.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours), which should be optimized for your experiment.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Calcium Influx Assay
Objective: To measure the effect of this compound on intracellular calcium concentration changes in response to a stimulus.
Materials:
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Stimulus (e.g., an agonist that induces calcium influx in your cell type)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader with kinetic reading capabilities and an injection system
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at an optimized density to form a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 1-5 µM. A small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
-
Cell Washing and this compound Incubation:
-
After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing different concentrations of this compound or the vehicle control to the appropriate wells.
-
Incubate for a predetermined time to allow this compound to exert its effect (e.g., 15-30 minutes).
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader, set to the appropriate excitation and emission wavelengths for the calcium indicator (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Begin the kinetic read to establish a stable baseline fluorescence for each well for 1-2 minutes.
-
Using the plate reader's injector, add the stimulus (e.g., 20 µL of a concentrated agonist solution) to all wells simultaneously.
-
Continue to record the fluorescence intensity over time (e.g., every 1-2 seconds for 3-5 minutes) to capture the change in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Analyze the data by calculating parameters such as the peak fluorescence intensity, the area under the curve, or the rate of fluorescence increase.
-
Compare the response in this compound treated wells to the vehicle control to determine the inhibitory effect of this compound on calcium influx.
-
Plot the inhibition of the calcium response against the this compound concentration to determine the IC50.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
unexpected off-target effects of Tas-301 in experiments
Notice: Information regarding unexpected off-target effects of Tas-301 is not currently available in the public domain. This technical support center is based on the known intended mechanism of action of this compound and provides general guidance for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is known to be an inhibitor of vascular smooth muscle cell (VSMC) proliferation. Its primary mechanism involves the blockade of voltage-independent calcium (Ca2+) influx. This action subsequently inhibits downstream signaling pathways, including the Ca2+/protein kinase C (PKC) pathway, which ultimately leads to the reduced induction of the transcription factor AP-1.
Q2: I am not observing the expected inhibition of cell proliferation with this compound. What are the possible reasons?
Several factors could contribute to a lack of efficacy in your cell proliferation assay. Please consider the following troubleshooting steps:
-
Cell Type and Passage Number: The original studies demonstrating the efficacy of this compound were conducted on rat vascular smooth muscle cells. Ensure your cell line is appropriate and that the passage number is not excessively high, which can lead to phenotypic drift.
-
Compound Integrity and Concentration: Verify the purity and integrity of your this compound stock. Improper storage or handling can degrade the compound. Additionally, perform a dose-response curve to ensure you are using an effective concentration range for your specific cell line and experimental conditions.
-
Assay Conditions: The growth factors used to stimulate proliferation can influence the outcome. The known inhibitory effects of this compound have been observed in the presence of platelet-derived growth factor (PDGF)-BB and basic fibroblast growth factor (bFGF). Ensure your stimulating agent is appropriate.
-
Solvent Effects: this compound is typically dissolved in a solvent like DMSO. Ensure that the final concentration of the solvent in your cell culture medium is not affecting cell viability or proliferation. A vehicle control (medium with solvent only) is essential.
Q3: Are there any known off-target effects of this compound that could be impacting my results?
Currently, there is no publicly available scientific literature detailing specific unexpected off-target effects of this compound. Any observed effects outside of the expected inhibition of VSMC proliferation via the Ca2+/PKC/AP-1 pathway should be carefully documented and further investigated.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Proliferation Assays
| Potential Issue | Recommended Action |
| Variability in Cell Seeding | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Inconsistent Treatment Application | Mix the plate gently after adding this compound to ensure even distribution. |
| Assay Readout Timing | Optimize the incubation time with this compound and the timing of the proliferation assay readout (e.g., MTT, BrdU) for your specific cell line. |
Guide 2: Investigating Potential Off-Target Effects
If you suspect an off-target effect, a systematic approach is necessary. The following are general strategies and not based on any known off-target effects of this compound.
| Experimental Step | Methodology |
| Target Engagement | Confirm that this compound is engaging its intended target in your system. This could involve measuring downstream pathway components, such as phosphorylated PKC levels or AP-1 activity. |
| Broad Kinase Profiling | Utilize a commercial kinase profiling service to screen this compound against a panel of kinases to identify potential unintended targets. |
| Phenotypic Screening | Employ high-content imaging or other phenotypic screening platforms to assess a wide range of cellular parameters (e.g., morphology, organelle health, apoptosis markers) in response to this compound treatment. |
| Control Compounds | Include structurally related but inactive compounds as negative controls to ensure the observed effects are specific to this compound. |
Visualizations
Diagram 1: Intended Signaling Pathway of this compound
Caption: Intended mechanism of this compound action.
Diagram 2: General Experimental Workflow for Investigating Unexpected Effects
how to prevent Tas-301 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TAS-301 in cell culture, with a focus on preventing precipitation.
Troubleshooting Guide
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What went wrong?
A1: This is a common issue with hydrophobic compounds like this compound.[1] Precipitation typically occurs when a concentrated DMSO stock solution is rapidly diluted into an aqueous environment like cell culture media. The drastic change in solvent polarity causes the compound to fall out of solution. Several factors can contribute to this, including the final concentration of both this compound and DMSO, the temperature of the solutions, and the composition of the cell culture medium.
Q2: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A2: Here are several strategies to prevent precipitation:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your medium, perform one or more intermediate dilutions in DMSO to lower the concentration gradually.[1] This reduces the shock of the solvent change.
-
Pre-warming Solutions: Ensure both your this compound stock solution and the cell culture medium are pre-warmed to 37°C before mixing.[1] Lower temperatures can decrease the solubility of the compound.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid cytotoxic effects and reduce the risk of precipitation.
-
Use Serum-Containing Media: If your experimental design allows, add this compound to media containing fetal bovine serum (FBS). Serum proteins, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[2][3][4][5][6]
-
Proper Mixing: When adding the diluted this compound to your media, ensure gentle but thorough mixing to facilitate its dispersion.
Q3: I see a precipitate in my cell culture plate after adding this compound. Can I still use it for my experiment?
A3: It is not recommended to proceed with an experiment if you observe precipitation. The presence of solid particles means the actual concentration of dissolved, active this compound is unknown and likely much lower than intended. This will lead to inaccurate and unreliable results. Furthermore, the precipitate itself could have unintended effects on your cells.
Q4: What should I do if I observe precipitation?
A4: If precipitation occurs, you can try to salvage the solution by gentle warming to 37°C and sonication, which can sometimes help to redissolve the compound.[1] However, the best course of action is to discard the precipitated solution and prepare a fresh one using the preventative measures outlined above.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 50 mg/mL (139.9 mM) to 71 mg/mL (198.65 mM). It is recommended to sonicate to aid dissolution.
Q3: How should I store my this compound stock solution?
A3: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored in a solvent at -80°C, it should be stable for at least one year. As a powder, it can be stored at -20°C for up to three years.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of smooth muscle cell migration and proliferation. It functions by blocking voltage-independent calcium influx, which in turn inhibits the downstream Protein Kinase C (PKC) signaling pathway that is activated by factors like Platelet-Derived Growth Factor (PDGF).
Q5: Are there any specific components in cell culture media that are known to cause precipitation of hydrophobic drugs?
A5: While serum proteins can aid solubility, other components can sometimes contribute to precipitation. High concentrations of salts or metals in the medium can alter the solubility of compounds. For instance, calcium salts are known to be prone to precipitation. It is important to use high-quality, well-formulated media.
Data Presentation
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 50 - 71 mg/mL | 139.9 - 198.65 mM | Sonication is recommended to aid dissolution. |
| Water | Poorly soluble | N/A | This compound is a hydrophobic compound.[7] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions for Cell Culture
This protocol is designed to minimize the risk of this compound precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (with or without serum, as per experimental requirements)
-
Water bath or incubator at 37°C
-
Sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 50 mM in DMSO): a. Allow the this compound powder vial to come to room temperature before opening. b. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to achieve a 50 mM concentration. d. Vortex thoroughly to dissolve the powder. If necessary, sonicate for a few minutes to ensure complete dissolution. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.
-
Prepare an Intermediate Dilution (e.g., 1 mM in DMSO): a. Thaw a single aliquot of the 50 mM this compound stock solution. b. In a sterile microcentrifuge tube, dilute the 50 mM stock solution 1:50 with sterile DMSO to obtain a 1 mM intermediate solution. For example, add 2 µL of the 50 mM stock to 98 µL of DMSO. c. Mix well by gentle vortexing.
-
Prepare the Final Working Solution in Cell Culture Medium: a. Pre-warm both the 1 mM intermediate this compound solution and your cell culture medium to 37°C. b. To prepare a final concentration of 1 µM this compound, add 1 µL of the 1 mM intermediate solution to every 1 mL of your pre-warmed cell culture medium. c. Immediately after adding the this compound, mix the medium gently by swirling or pipetting up and down. Avoid vigorous shaking, which can cause foaming. d. Visually inspect the medium for any signs of precipitation. If the medium remains clear, it is ready to be added to your cells.
Visualizations
Caption: A workflow diagram for preparing and troubleshooting this compound solutions to prevent precipitation.
Caption: The inhibitory effect of this compound on the PDGF-induced signaling pathway.
References
- 1. This compound | PKC | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study | Semantic Scholar [semanticscholar.org]
- 7. Improvement of solubility and oral bioavailability of a poorly water-soluble drug, this compound, by its melt-adsorption on a porous calcium silicate - PubMed [pubmed.ncbi.nlm.nih.gov]
improving Tas-301 stability in aqueous solutions
Welcome to the TAS-301 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with this compound in aqueous solutions.
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.
Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous buffer (e.g., PBS) or cell culture medium, a precipitate forms. How can I prevent this?
Answer: This is a common issue for poorly water-soluble compounds like this compound. Here are several strategies to mitigate precipitation:
-
Pre-warm your solutions: Before dilution, gently warm both your this compound DMSO stock solution and the aqueous diluent (buffer or media) to 37°C. This can help prevent precipitation that occurs due to temperature shock.[1]
-
Use a stepwise dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, and then add this intermediate dilution to your aqueous solution.[1]
-
Increase the volume of the aqueous solution: Adding the DMSO stock to a larger volume of the aqueous solution while vortexing or stirring can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Consider the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally <0.5%) to minimize its effect on cell viability and to reduce the chances of precipitation.
-
Sonication: If a precipitate still forms, gentle sonication of the final solution in a water bath may help to redissolve the compound.[1]
Issue 2: Inconsistent or lower-than-expected potency of this compound in cell-based assays.
Question: My cell-based assays with this compound are showing variable results, or the compound appears less potent than expected. Could this be related to its stability in the culture medium?
Answer: Yes, the stability of this compound in aqueous solutions can significantly impact its effective concentration and, therefore, its observed potency. Here are some factors to consider:
-
Degradation over time: this compound may degrade in aqueous solutions, especially at physiological temperatures (37°C). The rate of degradation can be influenced by the pH of the medium and exposure to light. It is advisable to prepare fresh dilutions of this compound for each experiment.
-
Adsorption to plasticware: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., tubes, plates). This can reduce the actual concentration of the compound in solution. Using low-adhesion plasticware or including a small amount of a non-ionic surfactant (e.g., Polysorbate 80, at a very low, non-toxic concentration) in your buffers can help to mitigate this.
-
Interaction with media components: Components in the cell culture medium, such as serum proteins, can bind to this compound, reducing its free concentration and apparent potency. When comparing results, it is important to be consistent with the type and percentage of serum used.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations up to 50 mg/mL (139.9 mM).[1]
Q2: How should I store this compound?
A2:
-
Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years).[1]
-
In Solvent (DMSO stock solution): Store stock solutions at -80°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the known stability of this compound in aqueous solutions?
A3: Currently, there is limited publicly available quantitative data on the stability of this compound in various aqueous solutions. However, based on its chemical structure (an indolinone derivative), it is likely susceptible to hydrolysis, particularly at non-neutral pH, and may be sensitive to light and oxidative conditions. To ensure the integrity of your experiments, it is recommended to perform your own stability studies under your specific experimental conditions. A general protocol for a forced degradation study is provided in the "Experimental Protocols" section.
Q4: How can I improve the solubility and stability of this compound for in vivo studies?
A4: For in vivo applications, formulation strategies are often necessary to improve the solubility and stability of poorly water-soluble compounds. One published method for this compound is melt-adsorption onto a porous calcium silicate . This technique involves melting the drug and adsorbing it onto the silicate carrier, which results in an amorphous form of the drug with enhanced dissolution and bioavailability.[2][3] Other potential strategies, which would require experimental validation for this compound, include the use of:
-
Co-solvents: Such as polyethylene glycol (PEG) or propylene glycol.
-
Cyclodextrins: To form inclusion complexes that enhance solubility.
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS).
III. Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffers at 37°C
| pH | Buffer System | Half-life (t½) in hours | Key Degradation Products (Hypothetical) |
| 3.0 | Citrate Buffer | 12 | DP-1, DP-2 |
| 5.0 | Acetate Buffer | 48 | DP-1 |
| 7.4 | Phosphate Buffer | 72 | Minimal degradation |
| 9.0 | Borate Buffer | 24 | DP-3, DP-4 |
DP = Degradation Product
Table 2: Hypothetical Temperature-Dependent Stability of this compound in pH 7.4 Buffer
| Temperature | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) in hours |
| 4°C | 0.001 | 693 |
| 25°C | 0.005 | 139 |
| 37°C | 0.010 | 69 |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for In Vitro Assays
-
Prepare a 10 mM stock solution in DMSO:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out the required amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
If necessary, gently warm the solution to 37°C and/or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Prepare an intermediate dilution (optional but recommended):
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Dilute the 10 mM stock solution to 1 mM using anhydrous DMSO.
-
-
Prepare the final working solution:
-
Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
Add the required volume of the 1 mM (or 10 mM) this compound stock solution to the pre-warmed aqueous solution while vortexing to ensure rapid mixing. The final DMSO concentration should be kept below 0.5%.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: General Forced Degradation Study for this compound
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Preparation of Test Solution: Prepare a solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the test solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the test solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the test solution. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the test solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the test solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see below for a general method).
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Determine the degradation kinetics (e.g., half-life) under each condition.
-
Protocol 3: General Stability-Indicating HPLC Method for Indolinone Compounds
This is a general reverse-phase HPLC method that can be used as a starting point for developing a validated, stability-indicating method for this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
V. Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Logical relationship of forced degradation studies for this compound.
References
- 1. This compound | PKC | TargetMol [targetmol.com]
- 2. Improvement of solubility and oral bioavailability of a poorly water-soluble drug, this compound, by its melt-adsorption on a porous calcium silicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly stabilized amorphous 3-bis(4-methoxyphenyl)methylene-2-indolinone (this compound) in melt-adsorbed products with silicate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining TAS-301 Dosage for In Vivo Animal Models: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists refining the dosage of TAS-301 in in vivo animal models. Our aim is to equip drug development professionals with the necessary information to overcome common challenges and ensure the successful execution of their preclinical studies.
Important Note on this compound Identity: The designation "this compound" has been associated with more than one compound in scientific literature. This guide primarily focuses on 3-bis(4-methoxyphenyl)methylene-2-indolinone , an inhibitor of smooth muscle cell proliferation that works by blocking voltage-independent calcium influx and downstream PKC signaling.[1][2][3] Should you be working with a different molecule designated as this compound, please contact our technical support for specific guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (3-bis(4-methoxyphenyl)methylene-2-indolinone)?
A1: this compound inhibits the proliferation of vascular smooth muscle cells (VSMCs).[1] It functions by blocking voltage-independent Ca2+ influx, which in turn inhibits the downstream Ca2+/Protein Kinase C (PKC) signaling pathway.[1][2] This disruption ultimately prevents the induction of activator protein 1 (AP-1), a key transcription factor in cell proliferation.[1]
Q2: What is a recommended starting dose for this compound in a new in vivo model?
A2: A definitive starting dose is not universally established and should be determined empirically for each specific animal model and disease context. A crucial first step is to conduct a dose-range finding study.[4][5] It is advisable to begin with a low dose, extrapolated from in vitro IC50 values if available, and escalate the dose in subsequent cohorts while closely monitoring for signs of toxicity and efficacy.[6]
Q3: How should this compound be formulated for in vivo administration?
A3: The solubility of this compound is a key consideration for its formulation. It is soluble in DMSO.[3][7] For in vivo use, a common approach is to prepare a stock solution in DMSO and then dilute it with a vehicle suitable for animal administration, such as a mixture of PEG300 and saline, or corn oil.[7] It is critical to establish the maximum tolerated concentration of the vehicle itself in a control group to avoid confounding results.
Q4: What are the key pharmacokinetic parameters to consider for this compound?
A4: Key pharmacokinetic (PK) parameters to evaluate include bioavailability, half-life, peak plasma concentration (Cmax), and time to reach peak concentration (Tmax).[8][9] Understanding these parameters is essential for designing an effective dosing regimen, including the frequency of administration, to maintain therapeutic concentrations without causing undue toxicity.[4]
Q5: What are potential signs of toxicity to monitor in animals treated with this compound?
A5: General signs of toxicity in animal models include weight loss exceeding 20% of baseline, behavioral changes (lethargy, agitation), ruffled fur, and any signs of distress.[6] It is also important to monitor for any target-specific toxicities that might be anticipated based on the mechanism of action of this compound. Regular monitoring of animal health is a critical component of any in vivo study.[4][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable efficacy at tested doses. | - Insufficient dosage.- Poor bioavailability.- Rapid metabolism/clearance.- Inappropriate animal model. | - Perform a dose-escalation study to explore higher concentrations.- Analyze pharmacokinetic properties to assess drug exposure.- Consider alternative routes of administration.- Re-evaluate the relevance of the animal model to the human disease. |
| Significant toxicity observed even at low doses. | - High sensitivity of the animal model.- Off-target effects of the compound.- Issues with the formulation/vehicle. | - Reduce the starting dose and use smaller dose increments in escalation studies.- Conduct in vitro profiling to assess off-target activities.- Test the vehicle alone for any toxic effects. |
| High variability in animal responses. | - Inconsistent drug administration.- Genetic or physiological variability within the animal cohort.- Environmental stressors. | - Ensure precise and consistent dosing techniques.- Increase the number of animals per group to improve statistical power.- Standardize housing and handling procedures to minimize stress. |
| Compound precipitates out of solution upon administration. | - Poor solubility of the formulation at physiological pH.- Interaction with components of the administration vehicle. | - Re-evaluate the formulation; consider using co-solvents or other solubilizing agents.- Prepare fresh formulations immediately before use.- Filter the formulation before administration. |
Experimental Protocols
Dose-Range Finding Study
-
Animal Model Selection: Choose an appropriate animal model that recapitulates the key aspects of the disease being studied.
-
Group Allocation: Divide animals into several groups (e.g., 5 groups of 3-5 animals each). Include a vehicle control group.
-
Dose Selection: Select a range of doses. A common starting point is to use a logarithmic scale (e.g., 1, 3, 10, 30, 100 mg/kg).[6]
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and overall appearance.
-
Endpoint: The study can be terminated after a predetermined period (e.g., 7-14 days), or when a maximum tolerated dose (MTD) is identified.[5] The MTD is often defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss or severe clinical signs).[6]
Basic Pharmacokinetic (PK) Study
-
Animal Groups: Use a sufficient number of animals to allow for serial blood sampling.
-
Dosing: Administer a single dose of this compound at a concentration expected to be therapeutically relevant.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process blood samples to isolate plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, half-life, AUC).
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: this compound Mechanism of Action.
Figure 2: Experimental Workflow for In Vivo Dose Refinement.
References
- 1. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAS 301 | CAS 193620-69-8 | TAS301 | Tocris Bioscience [tocris.com]
- 3. adooq.com [adooq.com]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | PKC | TargetMol [targetmol.com]
- 8. bioaccessla.com [bioaccessla.com]
- 9. cdn.ymaws.com [cdn.ymaws.com]
Technical Support Center: Tas-301 (Pimitespib) Toxicity in Primary Cell Cultures
Welcome to the technical support center for researchers utilizing Tas-301 (pimitespib) in primary cell cultures. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and minimize off-target toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (pimitespib)?
A1: this compound, also known as pimitespib, is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[2][4] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, pimitespib inhibits its chaperone activity.[3][5] This leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[3][6]
Q2: Why am I observing high levels of toxicity in my primary cell cultures even at low concentrations of this compound?
A2: Primary cells can be significantly more sensitive to cytotoxic agents than immortalized cancer cell lines. Several factors could contribute to the heightened toxicity you are observing:
-
Basal HSP90 Dependency: Unlike cancer cells, which are often highly dependent on HSP90 to maintain their malignant phenotype, normal primary cells also rely on HSP90 for normal cellular functions.[7] Inhibition of this essential protein can disrupt normal cellular homeostasis and lead to cell death.
-
Slower Metabolism: Primary cells may have a different metabolic rate compared to cancer cell lines, potentially leading to a longer effective exposure to the compound.
-
Purity and Health of Primary Culture: The health and purity of your primary cell culture are critical. Stressed or unhealthy cells at the start of an experiment are more susceptible to drug-induced toxicity.
-
Off-Target Effects: While pimitespib is selective for HSP90, high concentrations may lead to off-target effects, contributing to cytotoxicity.
Q3: What are the common morphological changes associated with this compound toxicity in primary cells?
A3: Common signs of cytotoxicity in primary cell cultures treated with this compound may include:
-
Rounding and detachment of adherent cells.
-
Appearance of apoptotic bodies (small, membrane-bound vesicles).
-
Increased cellular debris in the culture medium.
-
Reduced cell proliferation and density compared to vehicle-treated controls.
-
Vacuolization in the cytoplasm.
Q4: Are there any known strategies to reduce the toxicity of HSP90 inhibitors in vitro?
A4: Yes, several strategies can be employed to mitigate the toxicity of HSP90 inhibitors like pimitespib in primary cell cultures:
-
Optimize Concentration and Exposure Time: Start with a wide range of concentrations and a short exposure time, then gradually increase the duration to find the optimal experimental window.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to allow cells time to recover from the initial stress of HSP90 inhibition.
-
Use of Rescue Agents: Depending on the specific primary cell type and the experimental goals, co-treatment with survival-promoting factors or antioxidants might be explored, though this could also interfere with the intended effects of the drug.
-
Serum Concentration: Ensure the serum concentration in your culture medium is optimal for your specific primary cell type, as serum can contain growth factors that may help mitigate toxicity.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed Within 24 Hours of Treatment
| Potential Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response experiment with a wider range of concentrations, starting from low nanomolar levels. |
| Poor cell health prior to treatment | Ensure primary cells are healthy, actively dividing, and have not been in culture for an extended period before initiating the experiment. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your primary cells (typically <0.1%). |
| Contamination | Check for signs of bacterial or fungal contamination in your cell cultures. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in primary cell isolates | If using primary cells from different donors, expect some biological variability. Pool cells from multiple donors if feasible, or use cells from the same donor for a set of comparative experiments. |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well for every experiment. |
| Drug degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay timing | Perform the viability or functional assay at a consistent time point after drug addition. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound (Pimitespib) in Various Cell Types (72h Exposure)
| Cell Type | Description | Hypothetical IC50 (nM) |
| Primary Human Umbilical Vein Endothelial Cells (HUVECs) | Normal Endothelial Cells | 50 - 150 |
| Primary Human Dermal Fibroblasts (HDFs) | Normal Fibroblasts | 80 - 200 |
| GIST-T1 Cell Line | Gastrointestinal Stromal Tumor | 5 - 20 |
| MCF-7 Cell Line | Breast Cancer | 10 - 40 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding:
-
Harvest and count healthy, log-phase primary cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly and incubate for at least 1 hour at room temperature to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results on a semi-logarithmic graph and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Assessing HSP90 Client Protein Degradation by Western Blot
-
Cell Treatment:
-
Seed primary cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and centrifuge to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., HER2, Chk1, Wee1) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[8][9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify the band intensities and normalize the client protein levels to the loading control. Compare the protein levels in treated samples to the vehicle control.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (pimitespib).
Caption: Workflow for assessing this compound toxicity.
Caption: Troubleshooting high toxicity.
References
- 1. Pimitespib - Wikipedia [en.wikipedia.org]
- 2. What is Pimitespib used for? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hsp90 inhibitor as a sensitizer of cancer cells to different therapies (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sensitivity to Hsp90 inhibitors of both normal and oncogenically transformed cells is determined by the equilibrium between cellular quiescence and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 90-kDa Heat Shock Protein Inhibition Abrogates the Topoisomerase I Poison-Induced G2/M Checkpoint in p53-Null Tumor Cells by Depleting Chk1 and Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
adjusting Tas-301 incubation time for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of Tas-301 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: For initial experiments, a starting incubation time of 24 hours is recommended. This allows for sufficient time to observe significant biological effects in most cell-based assays. However, the optimal time can vary depending on the cell type, the concentration of this compound, and the specific endpoint being measured. A time-course experiment is highly recommended to determine the optimal incubation period for your specific experimental conditions.
Q2: How do I design a time-course experiment to determine the optimal incubation time for this compound?
A2: A time-course experiment involves treating your cells with a fixed concentration of this compound and measuring the effect at several different time points. A typical design would include early time points (e.g., 6, 12 hours) to capture initial responses, intermediate time points (e.g., 24, 48 hours) where a significant effect is expected, and later time points (e.g., 72 hours) to assess long-term effects. The choice of time points should be based on the known kinetics of the biological process being studied.
Q3: What are common indicators of sub-optimal incubation time with this compound?
A3:
-
Too short: If the incubation time is too short, you may observe a minimal or no effect of this compound, even at high concentrations. This is because the compound may not have had enough time to engage with its target and elicit a downstream biological response.
-
Too long: Conversely, an excessively long incubation period can lead to secondary effects, such as cytotoxicity, cell cycle arrest at different phases, or the activation of compensatory signaling pathways, which can confound the interpretation of your results. High levels of cell death, even at low concentrations of this compound, can be a sign of an overly long incubation time.
Q4: How does the concentration of this compound affect the optimal incubation time?
A4: The concentration of this compound and the incubation time are often inversely related. Higher concentrations of the compound may produce a significant effect in a shorter amount of time, while lower concentrations may require a longer incubation period to achieve the same level of response. It is crucial to perform a dose-response experiment in conjunction with a time-course experiment to identify the optimal combination of concentration and incubation time for your desired outcome.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No significant effect of this compound is observed. | 1. Incubation time is too short.2. Concentration of this compound is too low.3. The target of this compound is not expressed or is not critical in the cell line used. | 1. Perform a time-course experiment with longer incubation periods (e.g., 48, 72 hours).2. Perform a dose-response experiment with a wider range of this compound concentrations.3. Verify the expression of the target protein in your cell line via Western blot or qPCR. |
| High levels of cell death or cytotoxicity are observed. | 1. Incubation time is too long.2. Concentration of this compound is too high.3. The compound has off-target cytotoxic effects. | 1. Reduce the incubation time. Perform a time-course experiment with earlier time points.2. Lower the concentration of this compound. Determine the IC50 and use concentrations around this value.3. Test the effect of this compound in a control cell line that does not express the target to assess off-target toxicity. |
| High variability in results between replicate experiments. | 1. Inconsistent incubation times.2. Cell plating density is not uniform.3. Reagent preparation and addition are not consistent. | 1. Ensure precise timing for the start and end of the incubation period for all samples.2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.3. Prepare fresh reagents and use calibrated pipettes for accurate dispensing. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound using an MTT Assay
This protocol outlines a method to determine the optimal incubation time for this compound by measuring its effect on cell proliferation using a colorimetric MTT assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Remove the overnight culture medium from the 96-well plate and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot cell viability against incubation time for each concentration of this compound to determine the optimal incubation period.
-
Data Presentation
Table 1: Hypothetical effect of this compound on HUVEC cell viability at different incubation times.
| Incubation Time (hours) | Vehicle Control (% Viability) | This compound (1 µM) (% Viability) | This compound (5 µM) (% Viability) | This compound (10 µM) (% Viability) |
| 6 | 100 ± 4.5 | 98 ± 5.1 | 95 ± 4.8 | 92 ± 5.3 |
| 12 | 100 ± 5.2 | 92 ± 4.9 | 85 ± 5.5 | 78 ± 6.1 |
| 24 | 100 ± 4.8 | 75 ± 6.3 | 52 ± 5.9 | 41 ± 5.7 |
| 48 | 100 ± 5.5 | 58 ± 7.1 | 31 ± 6.4 | 22 ± 4.9 |
| 72 | 100 ± 6.1 | 45 ± 6.8 | 20 ± 5.2 | 15 ± 4.3 |
Data are presented as mean ± standard deviation.
Visualizations
Figure 1: Experimental workflow for determining the optimal incubation time of this compound.
troubleshooting inconsistent results with Tas-301
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tas-301. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a second-generation quinoline-3-carboxamide agent.[1] Its mode of action is multifaceted, involving anti-angiogenic and immunomodulatory properties.[1] One of its key mechanisms is the inhibition of vascular smooth muscle cell (VSMC) proliferation.[2] It achieves this by blocking voltage-independent Ca2+ influx, which in turn inhibits downstream signaling pathways such as the Ca2+/Protein Kinase C (PKC) pathway, ultimately leading to the reduced induction of activator protein 1 (AP-1).[2]
Q2: I am observing inconsistent anti-proliferative effects of this compound in my cell culture experiments. What are the potential causes?
A2: Inconsistent results can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Key areas to investigate include cell line variability, reagent preparation, and the specifics of your experimental protocol.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: For optimal results, it is recommended to first dissolve this compound in a solvent like DMSO to create a stock solution.[3] This stock solution can then be diluted to the desired working concentration in your cell culture medium or buffer.[3] It is important to avoid precipitation of the compound when adding it to an aqueous medium.[3] For storage, the powdered form of this compound should be kept at -20°C for up to three years, while the solvent-based stock solution should be stored at -80°C for up to one year.[3]
Q4: Are there any known off-target effects of this compound?
A4: The available literature primarily focuses on the inhibitory effects of this compound on the Ca2+/PKC signaling pathway in vascular smooth muscle cells.[2] While the quinoline-3-carboxamide class of agents is known to interfere with tumor angiogenesis, macrophage infiltration, and cytokine production, further research is needed to fully elucidate all of its molecular pathways.[1]
Troubleshooting Guide: Inconsistent Proliferation Assay Results
This guide addresses common issues encountered during in vitro proliferation assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment. |
| Edge effects in the culture plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Lower than expected efficacy | Incorrect drug concentration | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Verify the final concentration in the culture medium. |
| Cell confluence too high | Seed cells at a lower density to ensure they are in the logarithmic growth phase during the treatment period. | |
| Presence of interfering substances | Ensure all reagents, including media and serum, are of high quality and free from contaminants that may interfere with this compound activity. | |
| High cell toxicity/death | This compound concentration is too high | Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1%). | |
| No observable effect of this compound | Inactive compound | Ensure this compound has been stored correctly.[3] If possible, test the activity of the compound in a validated positive control assay. |
| Cell line is not responsive | The targeted signaling pathway may not be active or critical for proliferation in your chosen cell line. Confirm the expression and activity of components like PDGF receptors and PKC. |
Experimental Protocols
Key Experiment: In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol is a generalized procedure based on the described mechanism of action of this compound.
-
Cell Culture: Culture rat aortic smooth muscle cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Plate the VSMCs in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Serum Starvation: The following day, aspirate the growth medium and replace it with serum-free DMEM for 24 hours to synchronize the cells in the G0 phase.
-
Treatment: Prepare serial dilutions of this compound in DMEM containing a stimulating agent such as Platelet-Derived Growth Factor (PDGF)-BB (e.g., 10 ng/mL). Add the treatment solutions to the respective wells. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Proliferation Assessment: Quantify cell proliferation using a standard method such as the MTT assay, BrdU incorporation assay, or by direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound relative to the vehicle control. Determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | PKC | TargetMol [targetmol.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of TAS-301
Welcome to the technical support center for TAS-301. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the in vivo bioavailability of this compound, a poorly water-soluble drug candidate.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound in a question-and-answer format.
Question: We are observing very low and variable plasma concentrations of this compound in our preclinical animal models after oral administration. What could be the cause?
Answer: Low and inconsistent plasma concentrations of this compound are often attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption. The crystalline form of this compound has a particularly low dissolution rate. To achieve therapeutic concentrations, formulation strategies that enhance its solubility and dissolution are necessary.
Question: We attempted to improve bioavailability by simply micronizing this compound, but the results were not satisfactory. Why might this be the case?
Answer: While micronization increases the surface area of the drug, which can lead to a modest improvement in the dissolution rate, it may not be sufficient for a compound as poorly soluble as this compound. The inherent low solubility of the crystalline form can still be the rate-limiting step for absorption. More advanced formulation techniques are often required to significantly enhance bioavailability.
Question: What are the recommended starting points for reformulating this compound to improve its oral bioavailability?
Answer: Based on published studies and common practices for poorly water-soluble drugs, we recommend exploring the following formulation strategies:
-
Melt-Adsorption onto a Porous Carrier: A study has shown that melt-adsorbing this compound onto a porous calcium silicate (Florite RE®) can convert the drug to a more soluble amorphous state, significantly improving its dissolution and oral bioavailability.[1]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a lipid-based system can improve its solubilization in the gastrointestinal fluids and facilitate its absorption.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an inhibitor of smooth muscle cell migration and proliferation. It exerts its effect by blocking voltage-independent calcium (Ca2+) influx. This, in turn, inhibits downstream signaling pathways, including the Ca2+/Protein Kinase C (PKC) pathway, which ultimately leads to the reduced induction of the transcription factor AP-1.
What are the known chemical properties of this compound?
-
Molecular Formula: C₂₃H₁₉NO₃
-
Molecular Weight: 357.4 g/mol
-
Appearance: Crystalline powder
-
Solubility: Poorly soluble in water.
Which animal models are suitable for in vivo bioavailability studies of this compound?
Beagle dogs are a commonly used and relevant non-rodent model for oral bioavailability studies due to their physiological similarities to humans in terms of gastrointestinal tract and metabolic processes.[2][3] Studies on this compound have utilized beagle dogs to assess the in vivo performance of different formulations.[1]
Data Presentation
The following table summarizes the reported pharmacokinetic data for this compound in beagle dogs, comparing the crystalline form with a melt-adsorbed formulation.
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) |
| Crystalline this compound | Low and variable | Low and variable | Not specified |
| Melt-Adsorbed this compound | Significantly higher than crystalline form | Significantly higher than crystalline form | Not specified |
Note: Specific quantitative values for Cmax and AUC from the pivotal study were not publicly available in the accessed literature. The study reported a "significantly greater" exposure with the melt-adsorbed product.[1]
Experimental Protocols
Here are detailed methodologies for key experiments related to improving the bioavailability of this compound.
Protocol 1: Preparation of this compound Melt-Adsorbed Formulation
Objective: To prepare an amorphous formulation of this compound with enhanced solubility and dissolution by melt-adsorption onto a porous calcium silicate carrier.
Materials:
-
This compound (crystalline powder)
-
Porous calcium silicate (e.g., Florite RE®)
-
Mortar and pestle
-
High-temperature oven or furnace
-
Sieve (e.g., 100-mesh)
Procedure:
-
Pre-formulation:
-
Determine the melting point of this compound using Differential Scanning Calorimetry (DSC) to establish the required heating temperature.
-
Characterize the particle size and surface area of the porous calcium silicate.
-
-
Mixing:
-
Accurately weigh this compound and porous calcium silicate in a predetermined ratio (e.g., 1:2 w/w).
-
Thoroughly mix the two components in a mortar and pestle to create a homogeneous physical mixture.
-
-
Melt-Adsorption:
-
Transfer the physical mixture to a suitable heat-resistant container.
-
Heat the mixture in an oven at a temperature approximately 20-30°C above the melting point of this compound.
-
Maintain the temperature for a sufficient duration (e.g., 30 minutes) to ensure complete melting and adsorption of this compound onto the porous carrier.
-
-
Cooling and Processing:
-
Remove the container from the oven and allow it to cool to room temperature.
-
The resulting solid mass is the melt-adsorbed product.
-
Gently grind the product and pass it through a sieve to obtain a uniform powder.
-
-
Characterization:
-
Confirm the amorphous state of this compound in the final product using DSC and Powder X-ray Diffraction (PXRD).
-
Perform in vitro dissolution studies to compare the dissolution rate of the melt-adsorbed product with that of crystalline this compound.
-
Protocol 2: In Vivo Oral Bioavailability Study in Beagle Dogs
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
Animals:
-
Healthy male beagle dogs (e.g., 9-12 kg body weight).
-
Animals should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.
Study Design:
-
A crossover study design is recommended to minimize inter-individual variability.
-
A sufficient washout period (e.g., at least 7 days) should be allowed between the administration of different formulations.
Procedure:
-
Dose Preparation:
-
For the crystalline this compound group, the drug can be administered in a capsule or as a suspension in a suitable vehicle (e.g., 0.5% w/v methylcellulose solution).
-
For the formulated this compound (e.g., melt-adsorbed powder), the dose can be filled into hard gelatin capsules.
-
-
Dose Administration:
-
Administer the respective formulations orally to the fasted dogs.
-
A fixed dose of this compound (e.g., 10 mg/kg) should be used for all groups.
-
Optionally, a fed group can be included to assess the effect of food on bioavailability. For the fed group, provide a standard meal (e.g., 30 minutes) before drug administration.[2]
-
-
Blood Sampling:
-
Collect blood samples (e.g., 2-3 mL) from a suitable vein (e.g., cephalic vein) into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Processing and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in dog plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for each formulation using non-compartmental analysis.
-
Statistically compare the parameters between the different formulation groups.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits cell proliferation by blocking Ca2+ influx.
Experimental Workflow for Improving this compound Bioavailability
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. Improvement of solubility and oral bioavailability of a poorly water-soluble drug, this compound, by its melt-adsorption on a porous calcium silicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The beagle dog as an animal model for a bioavailability study of controlled-release theophylline under the influence of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
Validation & Comparative
A Comparative Guide to Tas-301 and its Inhibition of the Protein Kinase C (PKC) Signaling Pathway
This guide provides a detailed comparison of Tas-301 with other Protein Kinase C (PKC) inhibitors, supported by experimental data and methodologies. It is designed for researchers, scientists, and drug development professionals investigating signal transduction and therapeutic interventions targeting the PKC pathway.
Introduction to this compound and the PKC Signaling Pathway
This compound (3-bis(4-methoxyphenyl)methylene-2-indolinone) is recognized as an inhibitor of smooth muscle cell migration and proliferation. Its mechanism is linked to the inhibition of the Protein Kinase C (PKC) signaling pathway, a crucial cascade in regulating cellular processes like proliferation, differentiation, and apoptosis. The PKC family of serine/threonine kinases is activated by signals such as diacylglycerol (DAG) and calcium ions, playing a pivotal role in various signal transduction pathways. Aberrant PKC signaling is implicated in numerous diseases, making its inhibitors valuable research tools and potential therapeutic agents.
This compound's primary mechanism involves blocking voltage-independent Ca2+ influx, a critical step upstream of PKC activation. Specifically, it has been shown to inhibit the activation of PKC induced by platelet-derived growth factor (PDGF).
Comparative Analysis of PKC Inhibitors
| Inhibitor | Target(s) | IC50 / Effective Concentration | Mechanism of Action |
| This compound | Upstream of PKC (Ca2+ influx), PDGF-induced PKC activation | 62.7% inhibition of PKC activation at 10 μM | Blocks receptor-operated calcium influx |
| Enzastaurin (LY317615) | PKCβ selective | PKCβ: 6 nM, PKCα: 39 nM, PKCγ: 83 nM, PKCε: 110 nM | ATP-competitive |
| Ruboxistaurin (LY333531) | PKCβ selective | PKCβ1: 4.7 nM, PKCβ2: 5.9 nM | ATP-competitive |
| Sotrastaurin (AEB071) | Pan-PKC | PKCθ: 0.22 nM, PKCβ: 0.64 nM, PKCα: 0.95 nM, PKCη: 1.8 nM, PKCδ: 2.1 nM, PKCε: 3.2 nM | ATP-competitive |
| Go 6983 | Pan-PKC | PKCα: 7 nM, PKCβ: 7 nM, PKCγ: 6 nM, PKCδ: 10 nM, PKCζ: 60 nM | ATP-competitive |
| Ro 31-8220 | Pan-PKC | PKCα: 5 nM, PKCβI: 24 nM, PKCβII: 14 nM, PKCγ: 27 nM, PKCε: 24 nM | ATP-competitive |
| Midostaurin (PKC412) | Multi-kinase, including PKC | Broad activity | ATP-competitive |
| Calphostin C | PKC | 50 nM (for rat brain PKC) | Diacylglycerol (DAG) competitive |
Visualizing the Mechanism and Workflow
PKC Signaling Pathway and this compound Inhibition
The diagram below illustrates a simplified PKC signaling cascade initiated by a growth factor like PDGF. It highlights the point of intervention by this compound, which acts upstream of PKC activation by blocking calcium influx.
Caption: this compound inhibits the PKC pathway by blocking receptor-operated Ca2+ channels.
Experimental Workflow for Assessing PKC Inhibition
This workflow outlines the key steps to quantify the inhibitory effect of a compound like this compound on PKC activity in a cell-based assay.
Caption: Workflow for evaluating a compound's ability to inhibit PKC activity.
Experimental Protocols
Confirming PKC Pathway Inhibition by this compound
The inhibitory effect of this compound on the PKC pathway can be confirmed by measuring the phosphorylation of a known PKC substrate or the activity of downstream transcription factors like AP-1.
Objective: To determine the concentration-dependent effect of this compound on PDGF-induced PKC activation in vascular smooth muscle cells (VSMCs).
Key Methodologies:
-
Cell Culture and Treatment:
-
Rat aortic VSMCs are cultured in standard medium (e.g., DMEM with 10% FBS).
-
Prior to the experiment, cells are serum-starved for 24-48 hours to establish a quiescent state.
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 1-10 μM) or a vehicle control (DMSO) for 1-2 hours.
-
Following pre-incubation, cells are stimulated with a PKC activator, such as PDGF-BB (e.g., 25 ng/mL), for a short period (e.g., 5-15 minutes).
-
-
PKC Kinase Activity Assay (In Vitro):
-
This assay directly measures the enzymatic activity of PKC from cell lysates.
-
Lysis and Immunoprecipitation: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors. PKC is then immunoprecipitated from the total cell lysate using a PKC-specific antibody.
-
Kinase Reaction: The immunoprecipitated PKC is incubated in a kinase reaction buffer containing:
-
A specific PKC peptide substrate (e.g., EGFR Peptide).
-
ATP (often radiolabeled [γ-³²P]ATP for detection).
-
PKC co-factors such as phosphatidylserine (PS) and diacylglycerol (DAG).
-
-
Detection: The reaction is stopped by adding a quench buffer (e.g., containing EDTA). The amount of phosphorylated substrate is quantified. If using [γ-³²P]ATP, this is typically done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity via scintillation counting.
-
Analysis: PKC activity in this compound-treated samples is compared to the activity in samples treated with PDGF alone. A significant reduction indicates inhibition. For example, a 62.7% inhibition was observed at 10 μM of this compound.
-
-
Western Blotting for Downstream Targets:
-
An alternative or complementary method is to measure the phosphorylation of downstream targets of the PKC pathway.
-
Protein Extraction and Quantification: Cells are lysed, and protein concentration is determined (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for a phosphorylated downstream protein (e.g., phospho-MARCKS or phospho-ERK, depending on the specific pathway branch). A primary antibody against the total protein is used as a loading control.
-
Detection: A secondary antibody conjugated to an enzyme (like HRP) is used for detection via chemiluminescence.
-
Analysis: The band intensity of the phosphorylated protein is normalized to the total protein. A decrease in the phospho-protein signal in this compound-treated cells confirms pathway inhibition.
-
Conclusion
This compound effectively inhibits the PKC signaling pathway, primarily by acting on the upstream event of receptor-operated calcium influx. This mechanism distinguishes it from many direct, ATP-competitive PKC inhibitors. Experimental data confirms its ability to suppress PDGF-induced PKC activation and downstream events like AP-1 induction in a dose-dependent manner. For researchers studying vascular smooth muscle cell proliferation or other PKC-dependent processes, this compound serves as a valuable tool. When compared to pan-PKC or isoform-selective inhibitors, this compound offers a different mode of intervention that may provide unique insights into the role of calcium signaling in PKC pathway activation.
Validating Tas-301's Specificity for Smooth Muscle Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tas-301, a potent inhibitor of smooth muscle cell (SMC) proliferation and migration. The focus is to objectively assess its specificity for SMCs by comparing its performance with an alternative, Tranilast, and to provide supporting experimental data where available. This document is intended to aid researchers in evaluating this compound for applications in studies related to vascular proliferative disorders.
Introduction to this compound
This compound, with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone, has been identified as an inhibitor of smooth muscle cell migration and proliferation.[1] Its mechanism of action involves the blockade of voltage-independent calcium influx and the subsequent downstream signaling of Protein Kinase C (PKC).[2][3] This interference with calcium signaling ultimately inhibits the molecular pathways that lead to cell migration and division.[2][3] this compound has demonstrated efficacy in reducing neointimal thickening after balloon catheter injury in animal models, suggesting its potential in preventing restenosis.[1]
Comparative Analysis of In Vitro Efficacy
Table 1: Comparative Inhibitory Concentration (IC50) on Cell Proliferation
| Compound | Cell Type | IC50 (µM) | Reference |
| This compound | Rat Vascular Smooth Muscle Cells | Data not available (concentration-dependent inhibition observed) | [3] |
| Human Endothelial Cells | Data not available | ||
| Human Fibroblasts | Data not available | ||
| Tranilast | Human Vascular Smooth Muscle Cells | ~100-118.3 | [4] |
| Human Dermal Microvascular Endothelial Cells | 136 | [5][6] | |
| Rabbit Dermal Fibroblasts | >300 (inhibition observed at 300 µM) | [7] | |
| Cancer-Associated Fibroblasts | 150-250 | [4] |
Data Interpretation:
While a direct comparison of IC50 values for this compound across different cell types is not possible with the currently available literature, the data for Tranilast provides a benchmark. Tranilast inhibits the proliferation of both smooth muscle cells and endothelial cells at similar concentrations, suggesting a lack of strong specificity between these two cell types. Its effect on fibroblasts appears to be less potent. The absence of specific IC50 values for this compound is a significant gap in the current understanding of its cellular specificity. The original studies by Sasaki et al. (2000) and Muranaka et al. (1998) confirm a concentration-dependent inhibition of SMC proliferation by this compound, but do not provide a precise IC50 value.[1][3]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and how the specificity of these compounds can be evaluated, it is helpful to visualize the involved signaling pathways and experimental procedures.
This compound Mechanism of Action
This compound inhibits smooth muscle cell proliferation and migration by blocking receptor-operated calcium channels. This leads to a reduction in intracellular calcium levels, which in turn inhibits Protein Kinase C (PKC) activation and downstream signaling events.
Caption: Mechanism of this compound in inhibiting smooth muscle cell proliferation.
Experimental Workflow for Validating Specificity
A typical workflow to determine the specificity of a compound like this compound involves culturing different cell types and measuring their proliferation in the presence of varying concentrations of the inhibitor.
Caption: Workflow for determining the cell-type specificity of an inhibitor.
Experimental Protocols
Detailed protocols for the key experiments cited are essential for reproducibility and critical evaluation.
In Vitro Smooth Muscle Cell Proliferation Assay (General Protocol)
This protocol is a generalized procedure based on common laboratory practices for assessing the anti-proliferative effects of a compound on vascular smooth muscle cells.
1. Cell Culture:
- Culture rat aortic smooth muscle cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells upon reaching 80-90% confluency.
2. Proliferation Assay (BrdU Incorporation):
- Seed SMCs into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
- Synchronize the cells by serum starvation (0.5% FBS) for 24 hours.
- Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
- Stimulate cell proliferation by adding a growth factor such as platelet-derived growth factor (PDGF-BB; 10 ng/mL).
- After 24 hours of incubation, add 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate for an additional 4 hours.
- Fix the cells and measure BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.
3. Data Analysis:
- Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle-treated control.
- Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
This compound demonstrates clear inhibitory effects on smooth muscle cell proliferation and migration, primarily through the blockade of calcium influx. However, a comprehensive validation of its specificity for SMCs is hampered by the lack of publicly available data on its effects on other relevant cell types, such as endothelial cells and fibroblasts.
To definitively establish the specificity of this compound, further research is required to:
-
Determine the IC50 values of this compound for the proliferation of smooth muscle cells, endothelial cells, and fibroblasts under identical experimental conditions.
-
Conduct comparative studies with other known inhibitors of smooth muscle cell proliferation to benchmark the performance of this compound.
This guide highlights the current knowledge on this compound and provides a framework for the necessary experiments to fully validate its specificity. The provided protocols and diagrams serve as a resource for researchers aiming to conduct these critical validation studies.
References
- 1. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug repositioning of tranilast to sensitize a cancer therapy by targeting cancer‐associated fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tranilast inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tranilast inhibits the proliferation, chemotaxis and tube formation of human microvascular endothelial cells in vitro and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of tranilast on proliferation, collagen gel contraction, and transforming growth factor beta secretion of retinal pigment epithelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
TAS-301: A Comparative Analysis of its Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of TAS-301 [3-bis(4-methoxyphenyl)methylene-2-indolinone], focusing on its documented activity in vascular smooth muscle cells (VSMCs). While research on this compound's direct anti-cancer effects is not publicly available, its mechanism of inhibiting cell proliferation offers valuable insights for researchers in various fields. This document summarizes key experimental findings, compares this compound with an alternative compound, Tranilast, and provides detailed experimental protocols and pathway diagrams to support further investigation.
I. Comparative Anti-Proliferative Efficacy
This compound has demonstrated potent inhibitory effects on the proliferation of rat vascular smooth muscle cells stimulated by various growth factors.[1] Its efficacy has been compared to Tranilast, another compound known to inhibit intimal thickening.
| Compound | Target Cells | Stimulant | Key Findings | Reference |
| This compound | Rat Vascular Smooth Muscle Cells (VSMCs) | PDGF-BB, bFGF, 2% FBS | Dose-dependently inhibited VSMC proliferation.[1] Showed higher inhibitory potency on intimal formation than Tranilast.[2] | [1][2] |
| Tranilast | Rat Vascular Smooth Muscle Cells (VSMCs) | Not specified in detail | Reduced proliferation of medial and intimal SMCs.[2] Effect of 100 mg/kg this compound was significantly greater than 300 mg/kg of Tranilast in reducing neointimal thickening.[2] | [2] |
PDGF-BB: Platelet-derived growth factor-BB; bFGF: basic Fibroblast Growth Factor; FBS: Fetal Bovine Serum
II. Mechanism of Action: Inhibition of Calcium Influx and Downstream Signaling
This compound exerts its anti-proliferative effects by targeting key signaling pathways involved in cell growth and migration. The primary mechanism involves the blockade of receptor-operated, voltage-independent Ca2+ influx.[1] This action disrupts the downstream signaling cascade, leading to the inhibition of cell proliferation.
The inhibition of Ca2+ influx by this compound subsequently attenuates the activation of Protein Kinase C (PKC) and the induction of the transcription factor AP-1, both of which are crucial for cell cycle progression.[1] Furthermore, this compound has been shown to inhibit the platelet-derived growth factor (PDGF)-induced tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin, proteins essential for cell migration and adhesion.[3] This inhibitory effect on both proliferation and migration contributes to its efficacy in preventing intimal thickening after vascular injury.[2][3]
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's anti-proliferative effects.
A. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of rat VSMCs stimulated by growth factors.
Methodology:
-
Cell Culture: Rat aortic VSMCs are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Synchronization: Cells are seeded in 96-well plates and grown to sub-confluence. To synchronize the cell cycle, the culture medium is replaced with serum-free DMEM for 48 hours.
-
Treatment: The synchronized cells are then treated with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with a proliferation-inducing agent such as platelet-derived growth factor-BB (PDGF-BB), basic fibroblast growth factor (bFGF), or 2% FBS.
-
Proliferation Assessment: After 24-48 hours of incubation, cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage of proliferation relative to the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits 50% of cell proliferation) is then determined.
B. Intracellular Calcium Measurement
Objective: To assess the effect of this compound on PDGF-induced calcium influx in VSMCs.
Methodology:
-
Cell Preparation: VSMCs are cultured on glass coverslips.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye.
-
Treatment and Stimulation: The cells are then washed and pre-incubated with this compound or vehicle. Intracellular calcium levels are monitored before and after stimulation with PDGF-BB.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence spectrophotometer or a fluorescence microscope by monitoring the ratio of fluorescence at two different excitation wavelengths.
-
Data Analysis: The inhibitory effect of this compound on calcium influx is determined by comparing the peak fluorescence ratio in this compound-treated cells to that in vehicle-treated cells.
IV. Visualizations
A. Signaling Pathway of this compound's Anti-Proliferative Effect
References
Assessing the Reproducibility of TAS-301 Experimental Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for TAS-301, a potent inhibitor of vascular smooth muscle cell (VSMC) proliferation. The information is intended to assist researchers in assessing the reproducibility of published findings and to provide a basis for designing future experiments. Data is compared with tranilast, another compound investigated for similar therapeutic purposes.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparator, tranilast, on the inhibition of VSMC proliferation.
| Compound | Assay | Cell Type | Stimulant | IC50 | Citation |
| This compound | VSMC Proliferation | Rat Aortic Smooth Muscle Cells | PDGF-BB, bFGF, or 2% FBS | Not explicitly stated, but described as "concentration-dependent" | [1] |
| Tranilast | VSMC Proliferation (Cell Number) | Rat Aortic Smooth Muscle Cells | 10% FBS or PDGF | 100 µmol/L | [2][3] |
Note: While the exact IC50 for this compound in VSMC proliferation is not provided in the abstract, the study notes that the concentration required for inhibition of Ca2+ influx was nearly identical to that for inhibition of VSMC proliferation.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay ([3H]-Thymidine Incorporation)
This protocol is a standard method for assessing cell proliferation by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Rat Aortic Smooth Muscle Cells (VSMCs)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Platelet-Derived Growth Factor-BB (PDGF-BB) or basic Fibroblast Growth Factor (bFGF)
-
This compound and/or Tranilast
-
[3H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Seed VSMCs in 96-well plates and culture until they reach sub-confluence.
-
Synchronize the cells by serum starvation (e.g., 0.5% FBS) for 24-48 hours.
-
Pre-incubate the cells with various concentrations of this compound or tranilast for a specified period.
-
Stimulate the cells with a mitogen such as PDGF-BB, bFGF, or a higher concentration of FBS.
-
After a set incubation period (e.g., 24 hours), pulse-label the cells with [3H]-thymidine for 4-6 hours.
-
Wash the cells with cold PBS to remove unincorporated [3H]-thymidine.
-
Precipitate the DNA by adding cold 10% TCA and incubating on ice.
-
Wash the precipitate with ethanol to remove the TCA.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each compound concentration compared to the stimulated control.
PDGF-Induced Intracellular Calcium (Ca2+) Influx Assay (Fura-2 AM)
This assay measures changes in intracellular calcium concentration in response to stimuli.
Materials:
-
VSMCs
-
Fura-2 AM (acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
PDGF-BB
-
This compound
-
Fluorescence spectrophotometer or plate reader capable of ratiometric measurement.
Procedure:
-
Culture VSMCs on glass coverslips or in black-walled, clear-bottom 96-well plates.
-
Load the cells with Fura-2 AM in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular Fura-2 AM.
-
Place the cells in the fluorescence spectrophotometer and measure the baseline fluorescence ratio (excitation at ~340 nm and ~380 nm, emission at ~510 nm).
-
Add PDGF-BB to stimulate Ca2+ influx and record the change in fluorescence ratio over time.
-
To test the effect of this compound, pre-incubate the Fura-2 AM-loaded cells with the compound before adding PDGF-BB.
-
The change in the fluorescence ratio is proportional to the change in intracellular Ca2+ concentration.
Protein Kinase C (PKC) Activation Assay
This assay typically involves immunoprecipitation of PKC followed by a kinase activity assay.
Materials:
-
VSMCs
-
PDGF-BB
-
This compound
-
Lysis buffer
-
Anti-PKC antibody
-
Protein A/G-agarose beads
-
PKC substrate (e.g., histone H1 or a specific peptide)
-
[γ-32P]ATP
-
Scintillation counter or phosphorimager
Procedure:
-
Treat VSMCs with PDGF-BB in the presence or absence of this compound.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Immunoprecipitate PKC from the cell lysates using a specific anti-PKC antibody and Protein A/G-agarose beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Resuspend the beads in a kinase assay buffer containing a PKC substrate and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and separate the phosphorylated substrate from the [γ-32P]ATP (e.g., by spotting on P81 phosphocellulose paper and washing).
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
Activator Protein 1 (AP-1) Induction Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of AP-1 in response to stimuli.
Materials:
-
VSMCs
-
AP-1 luciferase reporter plasmid
-
Transfection reagent
-
Phorbol 12-myristate 13-acetate (PMA) or PDGF-BB
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfect VSMCs with an AP-1 luciferase reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with AP-1 binding sites.
-
After transfection, treat the cells with a known AP-1 inducer like PMA or with PDGF-BB, in the presence or absence of this compound.
-
Incubate for a period sufficient to allow for gene expression (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer. The light output is proportional to the AP-1 transcriptional activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and the general workflow for assessing its effects on VSMC proliferation.
Caption: this compound signaling pathway in VSMC.
Caption: General experimental workflow.
References
- 1. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Tranilast inhibits vascular smooth muscle cell growth and intimal hyperplasia by induction of p21(waf1/cip1/sdi1) and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inhibitors of Intimal Thickening: Tas-301 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Intimal thickening, a key pathological process in vascular diseases such as atherosclerosis and in-stent restenosis, remains a significant challenge in cardiovascular medicine. This guide provides a comparative analysis of Tas-301, a novel inhibitor of intimal thickening, alongside other prominent inhibitory agents. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and the experimental methodologies used to evaluate them.
Mechanism of Action: A Diverse Landscape of Inhibition
The inhibitors discussed herein employ various strategies to combat intimal thickening, primarily by targeting the proliferation and migration of vascular smooth muscle cells (VSMCs), key events in the formation of neointima.
This compound exerts its effect by inhibiting the migration and proliferation of VSMCs. Its mechanism involves the suppression of Ca2+-dependent signaling pathways.[1][2] Specifically, it has been shown to inhibit the platelet-derived growth factor (PDGF)-induced increase in intracellular calcium concentration ([Ca2+]i) and the subsequent activation of Ca2+/calmodulin-dependent protein kinase II (CaM kinase II).[1] This ultimately interferes with the tyrosine phosphorylation of focal adhesion kinase and paxillin, crucial for cell migration.[1]
Tranilast , an anti-allergic agent, also inhibits VSMC proliferation and migration.[3][4] Its mechanism is linked to the induction of the cell cycle inhibitors p21 and p53, leading to the suppression of cyclin-dependent kinase (CDK) 2 and CDK4 activities.[5]
Drug-Eluting Stents (DES) have revolutionized the prevention of in-stent restenosis. They release antiproliferative agents directly at the site of vascular injury.
-
Sirolimus (and its analogs Everolimus and Zotarolimus) is an mTOR inhibitor that blocks the progression of the cell cycle from G1 to S phase in VSMCs.[2]
-
Paclitaxel stabilizes microtubules, thereby inhibiting cell division and migration of VSMCs.[6]
Biologic and Novel Approaches are also being explored:
-
A cocktail of Vascular Endothelial Growth Factor (VEGF) and cyclic Arg-Gly-Asp (RGD) peptide has been shown to reduce intimal thickening by promoting re-endothelialization while inhibiting VSMC growth.[7]
-
Proline-Rich Homeodomain (PRH) protein has demonstrated the ability to attenuate intimal thickening by promoting a contractile phenotype in VSMCs and retarding their proliferation and migration.[8][9]
Comparative Efficacy: A Quantitative Overview
The following table summarizes the quantitative data on the efficacy of various inhibitors in preclinical and clinical studies.
| Inhibitor/Treatment | Experimental Model | Key Efficacy Metric | Result | Reference |
| This compound | Rat carotid artery balloon injury | Reduction in neointima/media area ratio | ~70% reduction at 100 mg/kg compared to control | [5] |
| Tranilast | Rat carotid artery balloon injury | Reduction in neointima/media area ratio | Significantly less potent than this compound | |
| Sirolimus-eluting stent | Porcine coronary artery | Reduction in neointimal area | ~50% reduction compared to bare-metal stent | [2] |
| Paclitaxel-coated stent | Porcine coronary artery | Reduction in neointimal area | ~39.5% reduction (high-dose) compared to control | [6] |
| Everolimus-eluting stent | Clinical trial | In-stent late lumen loss | 0.19 ± 0.40 mm at 13 months | [10][11] |
| Zotarolimus-eluting stent | Clinical trial | In-stent late lumen loss | 0.27 ± 0.43 mm at 13 months | [10][11] |
| VEGF + cyclic RGD | Rat carotid artery balloon injury | Reduction in intimal thickening | >50% reduction | [7] |
| PRH (S163C:S177C) | Mouse carotid artery ligation | Reduction in neointimal proliferation and thickening | Significant impairment of neointimal formation | [9][12] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided in DOT language.
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
Caption: this compound inhibits VSMC migration and proliferation.
Experimental Workflow for In Vivo Evaluation of Intimal Thickening Inhibitors
Caption: In vivo evaluation of intimal thickening inhibitors.
Experimental Protocols
Rat Carotid Artery Balloon Injury Model
This is a widely used preclinical model to induce intimal hyperplasia and evaluate the efficacy of potential inhibitors.[1][13][14]
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthetic (e.g., pentobarbital sodium)
-
2F Fogarty balloon catheter
-
Surgical instruments (scissors, forceps, vessel clips)
-
Sutures
Procedure:
-
Anesthesia and Surgical Exposure: Anesthetize the rat and surgically expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation and Arteriotomy: Ligate the distal ECA and place temporary ligatures or clips on the CCA and ICA to control blood flow. Make a small incision (arteriotomy) in the ECA.
-
Balloon Injury: Introduce the deflated balloon catheter through the arteriotomy into the CCA. Inflate the balloon to a specified pressure (e.g., 1.5-2.0 atm) and pass it through the artery three times to denude the endothelium and induce injury.
-
Catheter Removal and Ligation: Remove the catheter and permanently ligate the ECA stump. Remove the temporary ligatures from the CCA and ICA to restore blood flow.
-
Wound Closure and Post-operative Care: Close the surgical incision and provide appropriate post-operative care, including analgesics.
-
Tissue Harvesting: After a predetermined period (e.g., 14 or 28 days), euthanize the animal and perfuse-fix the carotid arteries for histological analysis.
In Vitro Vascular Smooth Muscle Cell (VSMC) Migration and Proliferation Assays
These assays are crucial for the initial screening and mechanistic studies of intimal thickening inhibitors.
VSMC Proliferation Assay (e.g., MTT or BrdU assay):
-
Cell Culture: Culture rat aortic VSMCs in appropriate media (e.g., DMEM with 10% FBS).
-
Seeding: Seed the cells in 96-well plates at a specific density.
-
Starvation and Treatment: Synchronize the cells by serum starvation for 24 hours. Then, treat the cells with the inhibitor (e.g., this compound) at various concentrations in the presence of a mitogen (e.g., PDGF).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Quantification:
-
MTT Assay: Add MTT reagent, incubate, and then add a solubilizing agent. Measure the absorbance at a specific wavelength to determine cell viability, which correlates with proliferation.[15]
-
BrdU Assay: Add BrdU to the media, which will be incorporated into the DNA of proliferating cells. Detect the incorporated BrdU using an anti-BrdU antibody and a colorimetric substrate.
-
VSMC Migration Assay (e.g., Scratch Wound or Boyden Chamber Assay):
-
Cell Culture and Seeding: Culture VSMCs to confluence in 6-well plates (for scratch assay) or on transwell inserts (for Boyden chamber assay).
-
Scratch Wound Assay:
-
Boyden Chamber Assay:
-
Place the transwell insert with a porous membrane in a well containing media with a chemoattractant.
-
Seed VSMCs in the upper chamber with media containing the inhibitor.
-
Incubate for a period to allow cell migration through the pores.
-
Fix, stain, and count the migrated cells on the lower surface of the membrane.[17]
-
References
- 1. Video: Vascular Balloon Injury and Intraluminal Administration in Rat Carotid Artery [jove.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects of pemirolast and tranilast on intimal thickening after arterial injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prominent inhibitory effects of tranilast on migration and proliferation of and collagen synthesis by vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranilast inhibits vascular smooth muscle cell growth and intimal hyperplasia by induction of p21(waf1/cip1/sdi1) and p53 [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Balloon Injury of Rat Left Carotid Artery [bio-protocol.org]
- 8. A Rat Carotid Artery Pressure-Controlled Segmental Balloon Injury with Periadventitial Therapeutic Application [jove.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Comparison of zotarolimus-eluting and everolimus-eluting coronary stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. Rat Carotid Artery Balloon Injury Model | Springer Nature Experiments [experiments.springernature.com]
- 14. Rat carotid artery balloon injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemerin stimulates aortic smooth muscle cell proliferation and migration via activation of autophagy in VSMCs of metabolic hypertension rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. MiR155-5p Inhibits Cell Migration and Oxidative Stress in Vascular Smooth Muscle Cells of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Tas-301's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tas-301's mechanism of action with alternative therapeutic strategies for inhibiting vascular smooth muscle cell (VSMC) proliferation, a key process in the development of restenosis following angioplasty. The information presented is collated from independent research findings to support further investigation and drug development efforts.
Executive Summary
This compound, chemically identified as 3-bis(4-methoxyphenyl)methylene-2-indolinone, has been shown to inhibit the proliferation and migration of vascular smooth muscle cells.[1] Independent studies confirm that its primary mechanism of action involves the blockade of voltage-independent calcium influx, a critical step in the signaling cascade that leads to cell proliferation.[2] This initial event subsequently attenuates the activation of downstream effectors, including Protein Kinase C (PKC) and the transcription factor Activator Protein-1 (AP-1).[2] This guide compares this compound with other compounds that target these key signaling nodes, providing available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Comparative Analysis of Inhibitors
The therapeutic strategy of inhibiting VSMC proliferation can be approached by targeting different components of the signaling pathway. Here, we compare this compound with representative inhibitors of its downstream targets: broad-spectrum and isoform-specific PKC inhibitors, and inhibitors of store-operated calcium entry (SOCE).
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory concentrations (IC50) of this compound and selected alternative compounds on VSMC proliferation or related endpoints. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
| Compound/Drug Name | Primary Target(s) | Cell Type | Endpoint Measured | IC50 / Effective Concentration |
| This compound | Voltage-Independent Ca2+ Influx | Rat Aortic VSMC | bFGF-induced Proliferation (BrdU incorporation) | Effective at 3-10 µM [3] |
| Rat Aortic VSMC | PDGF-induced PKC Activation | 62.7% inhibition at 10 µM [3] | ||
| Staurosporine | Pan-PKC, other kinases | Rabbit Aortae | DPB-induced Contraction | 13.3 ± 1.3 nM[2] |
| Canine Femoral Artery | PDBu-induced Contraction | 0.35 ± 0.2 µM[1] | ||
| Ruboxistaurin (LY333531) | PKCβ1, PKCβ2 | Not specified (in vitro kinase assay) | PKCβ1/β2 Activity | 4.7 nM (PKCβ1), 5.9 nM (PKCβ2) |
| Chelerythrine | Pan-PKC | TNBC cell lines | Cell Growth | 2.6–4.2 µM |
| 2-Aminoethoxydiphenyl borate (2-APB) | IP3 Receptors, SOCE, TRP channels | Not specified (in vitro assay) | IP3 Receptor Antagonism | 42 µM[4][5] |
| SKF-96365 | SOCE, TRPC channels | Colorectal Cancer Cells (HCT116) | Cell Growth | 10.88 µM |
| Colorectal Cancer Cells (HT29) | Cell Growth | 14.56 µM |
Note: The data for this compound indicates a concentration range of significant activity rather than a precise IC50 value, as the available literature emphasizes its concentration-dependent effects without specifying a half-maximal inhibitory concentration from a dose-response curve.[1][2][3]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures.
This compound Mechanism of Action
Caption: Signaling pathway of this compound's inhibitory action on VSMC proliferation.
Experimental Workflow for Mechanism Verification
Caption: Workflow for verifying the mechanism of action of this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the verification of this compound's mechanism of action. Researchers should optimize these protocols for their specific experimental systems.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
-
Principle: The ratiometric fluorescent dye Fura-2 AM is used to measure changes in intracellular calcium concentration. Fura-2 AM is membrane-permeable and is cleaved by intracellular esterases to the calcium-sensitive Fura-2. The ratio of fluorescence emission at 510 nm when excited at 340 nm (calcium-bound) and 380 nm (calcium-free) is proportional to the intracellular calcium concentration.
-
Protocol Outline:
-
Cell Culture: Plate VSMCs on glass coverslips or in 96-well plates and grow to desired confluency.
-
Dye Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with the physiological buffer to remove extracellular dye.
-
Measurement: Place the coverslip or plate in a fluorescence spectrophotometer or a fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Reading: Record the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission).
-
Stimulation: Add the agonist (e.g., PDGF) with or without the inhibitor (this compound or alternatives) and continuously record the fluorescence ratio to measure changes in [Ca2+]i.
-
Calibration: At the end of the experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium, and the minimum fluorescence ratio (Rmin) by subsequently adding a calcium chelator (e.g., EGTA). These values are used to convert the fluorescence ratios to calcium concentrations.
-
Western Blot for PKC Activation
-
Principle: PKC activation involves its translocation to cellular membranes and the phosphorylation of its substrates. Western blotting with antibodies specific for phosphorylated forms of known PKC substrates can be used as an indicator of PKC activity.
-
Protocol Outline:
-
Cell Treatment: Culture and treat VSMCs with agonists and inhibitors as described for the calcium assay.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for a phosphorylated PKC substrate overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalization: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
-
Electrophoretic Mobility Shift Assay (EMSA) for AP-1 Activation
-
Principle: EMSA, or gel shift assay, is used to detect protein-DNA interactions. It relies on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment through a non-denaturing polyacrylamide gel.
-
Protocol Outline:
-
Nuclear Extract Preparation: Treat VSMCs as required and then isolate the nuclear proteins. This is typically done by lysing the cells in a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei, which are then lysed in a high-salt buffer to extract nuclear proteins.
-
Probe Labeling: Synthesize a short double-stranded DNA oligonucleotide containing the consensus binding site for AP-1 (TGACTCA) and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
-
Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
Detection: If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen. If using a non-radioactive probe, transfer the DNA to a membrane and detect it using a streptavidin-HRP conjugate and chemiluminescence.
-
Specificity Controls: To confirm the specificity of the binding, perform competition assays by adding an excess of unlabeled specific competitor (cold probe) or a non-specific competitor oligonucleotide to the binding reaction. A supershift assay can also be performed by adding an antibody specific to an AP-1 subunit (e.g., c-Fos or c-Jun) to the binding reaction, which will cause a further retardation in the mobility of the protein-DNA complex.
-
Conclusion
The available evidence from independent studies substantiates that this compound inhibits vascular smooth muscle cell proliferation by targeting the initial step of receptor-operated, voltage-independent calcium influx. This mechanism distinguishes it from direct PKC inhibitors or other agents that act further downstream in the signaling cascade. The comparative data, while not exhaustive, provides a valuable framework for researchers to position this compound relative to other potential therapeutic agents for the prevention of restenosis. The detailed experimental protocols provided herein offer a foundation for the independent verification and further exploration of this compound's pharmacological profile. Further studies establishing a precise IC50 value for this compound in VSMC proliferation would be beneficial for more direct quantitative comparisons.
References
- 1. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ending Restenosis: Inhibition of Vascular Smooth Muscle Cell Proliferation by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of protein kinase C by tyrosine phosphorylation in response to H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Tas-301: A Review of Publicly Available Data
Unraveling the Identity of Tas-301
Initial literature searches for "this compound" reveal information for a compound with the chemical name 3-bis(4-methoxyphenyl)methylene-2-indolinone. Research on this molecule indicates that it inhibits the proliferation of rat vascular smooth muscle cells (VSMCs).[1] This effect is attributed to the blockage of voltage-independent Ca2+ influx and subsequent downstream signaling pathways, including the Ca2+/protein kinase C (PKC) pathway.[1]
It is crucial to distinguish this compound from others with similar designations to avoid confusion. For instance, "TAS-116" (Pimitespib) is an orally available HSP90 inhibitor that has been evaluated in clinical trials for gastrointestinal stromal tumors (GIST).[2] Furthermore, "EDIT-301" refers to a CRISPR/Cas12a-based gene-editing therapy being investigated for sickle cell disease.[3][4] The designation "this compound-94" corresponds to a testing protocol for high-velocity hurricane zones and is entirely unrelated to pharmacology.[5][6][7]
Given the available data, this guide will focus on the reported activity of 3-bis(4-methoxyphenyl)methylene-2-indolinone as "this compound" and discuss the general principles and experimental workflows for evaluating the selectivity of a compound that modulates calcium signaling and downstream kinases.
Assessing Selectivity: A Methodological Overview
Evaluating the selectivity of a drug candidate is a critical step in preclinical development to understand its potential for on-target efficacy versus off-target side effects. This process typically involves a tiered approach, starting with broad screening and progressing to more focused in-cell and in-vivo assessments.
Biochemical Assays: The First Tier
Biochemical assays are fundamental for determining the direct interaction of a compound with its purified target protein(s). For a compound like this compound, which is reported to affect the Ca2+/PKC pathway, a primary screen would likely involve assays to measure its inhibitory activity against various PKC isoforms and potentially other related kinases.
Table 1: Hypothetical Selectivity Profile of a Kinase Inhibitor
| Kinase Target | IC50 (nM) |
| PKCα | 15 |
| PKCβ | 25 |
| PKCγ | 30 |
| PKA | >10,000 |
| CAMKII | 5,000 |
| Off-target Kinase X | 8,000 |
| Off-target Kinase Y | >10,000 |
This table represents a hypothetical dataset to illustrate how selectivity data is typically presented. IC50 values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values signify higher potency. A highly selective compound will show potent inhibition of its intended target(s) and significantly weaker (or no) inhibition of other kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
-
Reaction Setup : In a multi-well plate, the kinase, its specific substrate peptide, and the test compound (at various concentrations) are combined in a buffer solution containing ATP.
-
Incubation : The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ATP Detection : A kinase-glo® reagent is added, which stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of remaining ATP.
-
Signal Measurement : The luminescence is measured using a plate reader.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays: The Second Tier
Cell-based assays are essential to confirm that the compound can engage its target within a physiological context and to assess its effects on cellular signaling pathways.
Table 2: Comparison of Cell-Based Assay Formats
| Assay Type | Principle | Information Gained |
| Target Engagement Assay | Measures the direct binding of the compound to its target protein inside the cell (e.g., NanoBRET™). | Confirms target engagement and provides cellular potency (EC50). |
| Phosphorylation Assay | Quantifies the phosphorylation of a specific downstream substrate of the target kinase (e.g., ELISA, Western Blot). | Measures the functional consequence of target inhibition on the signaling pathway. |
| Cell Proliferation Assay | Assesses the effect of the compound on the growth and viability of cells that are dependent on the target pathway. | Provides a measure of the overall cellular phenotype resulting from target inhibition. |
Experimental Protocol: Western Blot for Downstream Signaling
To evaluate the effect of this compound on the PKC signaling pathway in vascular smooth muscle cells:
-
Cell Culture and Treatment : VSMCs are cultured and then treated with various concentrations of this compound for a specific duration. A positive control (e.g., a known PKC activator like PMA) and a vehicle control are included.
-
Cell Lysis : The cells are lysed to extract total cellular proteins.
-
Protein Quantification : The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer : The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting : The membrane is incubated with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS). A primary antibody for the total form of the substrate and a housekeeping protein (e.g., GAPDH) are used for normalization.
-
Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.
-
Analysis : The intensity of the bands is quantified to determine the change in substrate phosphorylation in response to the compound.
Visualizing the Scientific Workflow
To effectively plan and communicate the evaluation of a compound's selectivity, diagrams illustrating the logical flow of experiments are invaluable.
Figure 1. A generalized workflow for evaluating the selectivity and efficacy of a drug candidate.
Signaling Pathway of Interest
Based on the available literature, this compound appears to interfere with calcium-dependent signaling pathways. The following diagram illustrates a simplified representation of such a pathway.
Figure 2. Simplified signaling pathway illustrating the potential mechanism of action of this compound.
References
- 1. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TESTING APPLICATION STANDARD TAS 301 94 TESTING LABORATORY - 2023 FLORIDA BUILDING CODE, TEST PROTOCOLS FOR HIGH VELOCITY HURRICANE ZONE, EIGHTH E [codes.iccsafe.org]
- 6. miamidade.gov [miamidade.gov]
- 7. miamidade.gov [miamidade.gov]
Comparative Analysis of Tas-301's Efficacy in Diverse Vascular Smooth Muscle Cell Types
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tas-301 and Alternative Compounds in Modulating Vascular Smooth Muscle Cell Function
The proliferation and migration of vascular smooth muscle cells (VSMCs) are pivotal events in the pathogenesis of vascular proliferative diseases such as atherosclerosis and in-stent restenosis. This compound, a novel synthetic compound, has emerged as a potent inhibitor of these processes. This guide provides a comparative study of this compound's effects on different vascular smooth muscle cell types, alongside a performance analysis against other known inhibitory agents. The information presented herein is supported by experimental data to aid in research and development decisions.
Mechanism of Action
This compound [3-bis(4-methoxyphenyl)methylene-2-indolinone] exerts its inhibitory effects on VSMC proliferation and migration by blocking voltage-independent Ca2+ influx. This action disrupts downstream signaling cascades, including the Ca2+/protein kinase C (PKC) pathway, ultimately leading to the suppression of activator protein 1 (AP-1) induction, a key regulator of cell growth and movement.[1]
Comparative Efficacy of this compound in Different VSMC Types
Experimental evidence indicates that this compound demonstrates efficacy across various types of vascular smooth muscle cells, although with differing potencies.
-
Rat Aortic Smooth Muscle Cells: In studies utilizing rat aortic SMCs, this compound has been shown to inhibit proliferation stimulated by platelet-derived growth factor (PDGF)-BB, basic fibroblast growth factor (bFGF), and fetal bovine serum (FBS) in a concentration-dependent manner.[1][2]
-
Porcine Coronary Artery Adventitial Fibroblasts: this compound also effectively inhibits the proliferation of adventitial fibroblasts from porcine coronary arteries, which are key contributors to neointimal formation after vascular injury.[3] This suggests a broader applicability of this compound in targeting different cell types involved in vascular remodeling.
Performance Comparison with Alternative VSMC Inhibitors
To provide a comprehensive overview, the inhibitory performance of this compound is compared with other known modulators of VSMC proliferation.
| Compound | Cell Type | Inhibitory Effect (IC50) | Mechanism of Action |
| This compound | Rat Aortic SMCs, Porcine Coronary Artery Adventitial Fibroblasts | Data not explicitly stated in reviewed literature | Inhibition of voltage-independent Ca2+ influx and downstream Ca2+/PKC/AP-1 signaling[1] |
| Tranilast | Rat Aortic SMCs | ~100 µM (cell number)[4][5] | Induction of p21 and p53, leading to cell cycle arrest[4] |
| Rapamycin | Rat and Human VSMCs | Potent inhibition at concentrations as low as 1 ng/mL[6] | Inhibition of mTOR, leading to cell cycle arrest at the G1/S transition[7] |
| Quercetin | Human Aortic SMCs | Dose-dependent inhibition (3-200 µmol/L)[8] | Inhibition of the JAK2/STAT3 pathway and MAP kinase signaling[9][10] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the stimulus used to induce proliferation and the assay method.
Experimental Protocols
Isolation and Culture of Rat Aortic Smooth Muscle Cells
This protocol outlines the enzymatic digestion method for isolating primary vascular smooth muscle cells from rat aortas.
-
Euthanize the rat and sterilize the chest area with 70% ethanol.
-
Excise the thoracic aorta and place it in a sterile, pre-cooled Dulbecco's Modified Eagle Medium (DMEM).
-
Under a dissecting microscope, carefully remove the adventitia and surrounding connective tissue.
-
Separate the medial layer of the aorta.
-
Mince the medial tissue into small fragments.
-
Transfer the minced tissue to a conical tube containing DMEM with collagenase (e.g., 3 mg/mL) and elastase (e.g., 1 mg/mL).
-
Incubate the tube in a shaker at 37°C for approximately 45-60 minutes to digest the extracellular matrix.
-
Centrifuge the cell suspension to pellet the cells and discard the supernatant.
-
Resuspend the cell pellet in complete smooth muscle cell growth medium containing 20% fetal bovine serum.
-
Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium the following day to remove non-adherent cells and debris, and then every 2-3 days thereafter.[11][12][13]
VSMC Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Seed vascular smooth muscle cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Synchronize the cells by serum starvation (e.g., culturing in serum-free medium for 24-48 hours).
-
Treat the cells with the test compounds (e.g., this compound, tranilast) at various concentrations for a predetermined period.
-
Add a mitogen (e.g., PDGF-BB, 10% FBS) to stimulate cell proliferation.
-
During the final hours of the incubation period (e.g., 2-4 hours), add [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated [3H]-thymidine.
-
Measure the incorporated radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the rate of DNA synthesis and, therefore, cell proliferation.[14][15]
Caution: [3H]-thymidine is a radioactive material and should be handled with appropriate safety precautions. It has been reported to potentially induce cell-cycle arrest and apoptosis, and therefore, results should be interpreted with this in mind.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: this compound Signaling Pathway in VSMCs.
Caption: Workflow for Screening Anti-proliferative Drugs.
References
- 1. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of this compound, a new synthesized constrictive remodeling regulator, on renarrowing after balloon overstretch injury of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranilast inhibits vascular smooth muscle cell growth and intimal hyperplasia by induction of p21(waf1/cip1/sdi1) and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Rapamycin-FKBP inhibits cell cycle regulators of proliferation in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Quercetin inhibits angiotensin II-induced vascular smooth muscle cell proliferation and activation of JAK2/STAT3 pathway: A target based networking pharmacology approach [frontiersin.org]
- 10. Quercetin inhibits human vascular smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two methods of isolation of rat aortic smooth muscle cells with high yield - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of rat aortic smooth muscle cells [bio-protocol.org]
- 13. Primary Culture of Rat Aortic Vascular Smooth Muscle Cells: A New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. revvity.com [revvity.com]
Validating In Vitro Findings of Tas-301 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tas-301 with other alternatives for the prevention of neointimal hyperplasia, a key pathological process in restenosis after angioplasty. The in vitro efficacy of this compound in inhibiting vascular smooth muscle cell (VSMC) proliferation and migration is validated by its performance in animal models of arterial injury. This document summarizes key experimental data, details methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
This compound is a potent inhibitor of VSMC migration and proliferation.[1][2] Its mechanism of action involves the blockade of voltage-independent calcium influx and the subsequent downstream protein kinase C (PKC) signaling pathway.[1][3] In vivo studies using the rat carotid artery balloon injury model have demonstrated the efficacy of this compound in reducing neointimal thickening.[2][3] This guide compares the performance of this compound with the established drug Tranilast and the widely used drug-eluting stents (DES) releasing Sirolimus and Paclitaxel.
Data Presentation
In Vitro Efficacy: Inhibition of Vascular Smooth Muscle Cell (VSMC) Functions
| Compound | Assay | Key Findings | Reference |
| This compound | VSMC Proliferation (PDGF-stimulated) | Concentration-dependent inhibition. | [1] |
| VSMC Migration (PDGF-stimulated) | Concentration-dependent inhibition. | [2] | |
| Tranilast | VSMC Proliferation (FBS or PDGF-stimulated) | IC50: 100 µmol/L | [4][5] |
In Vivo Efficacy: Inhibition of Neointimal Hyperplasia in Rat Carotid Artery Balloon Injury Model
| Treatment | Dosing | Key Findings | Reference |
| This compound | 3-100 mg/kg, p.o. | Dose-dependent reduction in neointimal thickening.[2] | [2] |
| Tranilast | 300 mg/kg, p.o. | 70% reduction in neointima/media area ratio compared to control.[4][6] | [4][6] |
Clinical Alternatives: Drug-Eluting Stents vs. Bare-Metal Stents (BMS) in Coronary Artery Disease
| Stent Type | Key Findings | Reference |
| Sirolimus-Eluting Stent (SES) | Significantly fewer major adverse cardiac events and target lesion revascularizations compared to BMS at 9 months.[7] Recurrent restenosis rate of 11% vs. 38% for BMS in in-stent restenosis patients.[8] | [7][8][9][10] |
| Paclitaxel-Eluting Stent (PES) | Lower rate of major cardiac events at one year compared to BMS, primarily driven by a reduction in target lesion revascularization.[11] | [11][12][13] |
Experimental Protocols
Rat Carotid Artery Balloon Injury Model
The rat carotid artery balloon injury model is a standard procedure to induce neointimal hyperplasia and evaluate potential therapeutic interventions.
Procedure:
-
Anesthesia and Exposure: Male Sprague-Dawley rats are anesthetized. A midline incision is made in the neck to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Catheter Insertion: A balloon catheter (e.g., 2F Fogarty) is introduced into the ECA and advanced into the CCA.
-
Endothelial Denudation: The balloon is inflated to a pressure of approximately 1.5 atmospheres to denude the endothelium and distend the vessel wall. This process is typically repeated three times to ensure complete injury.
-
Catheter Removal and Ligation: The catheter is withdrawn, and the ECA is ligated. Blood flow is then restored to the CCA and ICA.
-
Treatment Administration: this compound or the comparator agent is administered orally at the specified doses for a designated period, typically 14 days.
-
Tissue Harvesting and Analysis: After the treatment period, the carotid arteries are perfusion-fixed, harvested, and sectioned. The neointimal and medial areas are measured using morphometric analysis to determine the intima-to-media ratio (I/M ratio), a key indicator of neointimal thickening.
Western Blot for PKC Activation in VSMCs
This protocol is used to determine the effect of this compound on the activation of Protein Kinase C (PKC), a key enzyme in the signaling pathway leading to VSMC proliferation.
Procedure:
-
Cell Culture and Treatment: Rat aortic VSMCs are cultured and serum-starved to synchronize them in a quiescent state. The cells are then pre-treated with various concentrations of this compound before stimulation with a growth factor like Platelet-Derived Growth Factor (PDGF).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated (activated) form of PKC. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry to determine the relative levels of activated PKC in each sample.
Mandatory Visualizations
Caption: Signaling pathway of this compound in inhibiting VSMC proliferation and migration.
References
- 1. This compound blocks receptor-operated calcium influx and inhibits rat vascular smooth muscle cell proliferation induced by basic fibroblast growth factor and platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of smooth muscle cell migration and proliferation, inhibits intimal thickening after balloon injury to rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranilast inhibits vascular smooth muscle cell growth and intimal hyperplasia by induction of p21(waf1/cip1/sdi1) and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Comparison of effectiveness of sirolimus-eluting stents versus bare metal stents for percutaneous coronary intervention in patients at high risk for coronary restenosis or clinical adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Analysis of 14 trials comparing sirolimus-eluting stents with bare-metal stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sirolimus-Eluting Stents versus Bare-Metal Stents in Routine Clinical Use: A Nonrandomized Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of one-year clinical outcomes with paclitaxel-eluting stents versus bare metal stents in everyday practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison between catheter-based delivery of paclitaxel after bare-metal stenting and drug-eluting stents in coronary artery disease patients at high risk for in-stent restenosis [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Side Effect Profiles of Protein Kinase C and Non-Selective Cation Channel Inhibitors, with Reference to the Preclinical Compound Tas-301
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side effect profiles of two classes of inhibitors relevant to the mechanism of the preclinical compound Tas-301: Protein Kinase C (PKC) inhibitors and non-selective cation channel blockers. Due to the limited public availability of clinical data for this compound, this comparison focuses on representative compounds from these classes that have undergone clinical investigation. The data presented is intended to inform preclinical and clinical development strategies by highlighting potential on- and off-target toxicities.
Introduction to this compound and its Mechanistic Analogs
This compound, chemically identified as 3-bis(4-methoxyphenyl)methylene-2-indolinone, is a preclinical compound known to inhibit smooth muscle cell migration and proliferation. Its mechanism of action involves the blockade of voltage-independent calcium influx and downstream Protein Kinase C (PKC) signaling. Given the absence of a public clinical side effect profile for this compound, this guide examines the adverse event profiles of clinically tested PKC inhibitors and non-selective cation channel blockers to provide a relevant comparative context.
Comparative Side Effect Profiles
The following tables summarize the notable adverse events observed in clinical trials for several PKC inhibitors and the general side effect profile of non-selective cation channel blockers, including the more specific Transient Receptor Potential (TRP) channel modulators.
Table 1: Side Effect Profile of Clinically Tested Protein Kinase C (PKC) Inhibitors
| Compound | Therapeutic Area(s) | Common Adverse Events | Serious Adverse Events |
| Sotrastaurin | Uveal Melanoma, Psoriasis | Diarrhea, Nausea, Vomiting, Fatigue, Rash, Elevated Blood Creatine Phosphokinase[1][2][3] | Dose-Limiting Gastrointestinal Toxicity[2] |
| Midostaurin | Acute Myeloid Leukemia, Systemic Mastocytosis | Nausea, Vomiting, Diarrhea, Mucositis, Headache, Musculoskeletal Pain, Petechiae, Febrile Neutropenia[4][5] | Sepsis, Gastrointestinal Hemorrhage, Pneumonia, Renal Insufficiency[4] |
| Enzastaurin | Glioblastoma, various cancers | Generally well-tolerated in some studies | Venous Thromboembolic Events, Thrombocytopenia, Hemorrhage, Asymptomatic Alanine Aminotransferase (ALT) Elevation[6][7] |
| Ruboxistaurin | Diabetic Retinopathy, Diabetic Peripheral Neuropathy | Generally well-tolerated, with some studies reporting no significant adverse effects related to the drug[8][9][10][11] | N/A |
Table 2: Side Effect Profile of Non-Selective Cation Channel Blockers
| Compound Class | Examples | Common Adverse Events | Potential On-Target Effects |
| General Voltage-Gated Calcium Channel Blockers | Amlodipine, Diltiazem, Verapamil | Dizziness, Flushing, Headache, Peripheral Edema, Constipation[12][13][14] | Hypotension, Bradycardia[14] |
| TRP Channel Modulators | Capsaicin (agonist), various antagonists in clinical trials | Application site pain/burning (agonists), Altered temperature sensation (antagonists)[15][16] | Hyperthermia or impaired noxious heat sensation (TRPV1 antagonists)[15] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for the preclinical evaluation of compound toxicity.
Caption: Inhibition of voltage-independent calcium influx and downstream PKC signaling by this compound.
Caption: A generalized workflow for preclinical toxicity assessment of a novel compound.
Methodologies of Key Experiments
The side effect profiles summarized above are determined through a series of preclinical and clinical studies. The general methodologies for these are as follows:
-
Preclinical Toxicology Studies: These are conducted in animal models (typically one rodent and one non-rodent species) to identify potential target organs of toxicity and to determine a safe starting dose for human trials. Key studies include:
-
Acute Toxicity Studies: A single, high dose of the compound is administered to determine the immediate adverse effects and the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: The compound is administered daily for a specified period (e.g., 28 or 90 days) to evaluate the effects of longer-term exposure. This involves regular monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis, followed by a full histopathological examination of all major organs.
-
Safety Pharmacology Studies: These studies investigate the effects of the compound on vital functions, including the cardiovascular, central nervous, and respiratory systems.
-
-
Clinical Trials: Human studies are conducted in phases to evaluate the safety and efficacy of a new drug.
-
Phase I: The primary objective is to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in a small group of healthy volunteers or patients. Dose-escalation studies are performed to determine the MTD in humans. Adverse events are closely monitored and recorded.
-
Phase II: The drug is administered to a larger group of patients to evaluate its efficacy and to further assess its safety.
-
Phase III: Large-scale, multicenter trials are conducted to confirm the efficacy, monitor side effects, and compare the drug to standard treatments.
-
Discussion and Conclusion
The comparison of side effect profiles reveals important considerations for the development of compounds like this compound.
PKC inhibitors have demonstrated a range of toxicities in clinical trials, with gastrointestinal and hematological adverse events being common. The development of several PKC inhibitors has been challenged by a narrow therapeutic window, where the doses required for efficacy are associated with significant side effects. The varied profiles of sotrastaurin, midostaurin, and enzastaurin suggest that the specific PKC isoforms targeted, as well as off-target activities, play a crucial role in the observed toxicities. The relatively benign profile of ruboxistaurin in its specific indications highlights the potential for developing safer PKC inhibitors, possibly through greater isoform selectivity or application in less systemically sensitive disease states.
Non-selective cation channel blockers present a different set of potential side effects. The well-established side effects of voltage-gated calcium channel blockers, such as vasodilation-related symptoms, provide a baseline for what might be expected from compounds that affect calcium influx. More specific modulators of channels like the TRP family can have on-target side effects directly related to their physiological function, such as alterations in temperature sensation. This underscores the importance of understanding the widespread physiological roles of the intended target channel.
For a compound like this compound, which inhibits both voltage-independent calcium influx and PKC signaling, there is a potential for a side effect profile that combines elements from both classes of inhibitors. Preclinical toxicology studies would be essential to elucidate the specific toxicities of this compound and to determine if a safe therapeutic window exists. The development of any compound with this dual mechanism would need to carefully navigate the potential for both systemic side effects associated with broader calcium channel modulation and the specific toxicities observed with PKC inhibition.
References
- 1. A phase Ib trial of combined PKC and MEK inhibition with sotrastaurin and binimetinib in patients with metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase Ib trial of combined PKC and MEK inhibition with sotrastaurin and binimetinib in patients with metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rydapt (midostaurin) for the Treatment of Acute Myeloid Leukaemia and Systemic Mastocytosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase III Study of Enzastaurin Compared With Lomustine in the Treatment of Recurrent Intracranial Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PKC beta by oral administration of ruboxistaurin is well tolerated and ameliorates diabetes-induced retinal hemodynamic abnormalities in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ruboxistaurin for the treatment of diabetic peripheral neuropathy: a systematic review of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Ruboxistaurin for the Treatment of Diabetic Peripheral Neuropathy: A Systematic Review of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Calcium channel blockers: Types, uses, and side effects [medicalnewstoday.com]
- 14. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Transient receptor potential (TRP) channels: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRP Channel Agonists for Aging · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
Tas-301: A Preclinical Candidate for Restenosis Inhibition Compared to Clinically Proven Drug-Eluting Stents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data on Tas-301, a novel inhibitor of vascular smooth muscle cell proliferation, with the established long-term clinical performance of drug-eluting stents (DES) for the prevention of in-stent restenosis. While this compound has demonstrated short- to medium-term inhibitory effects in animal models, it is crucial to evaluate its potential against the current standards of care that have extensive long-term human clinical data.
Executive Summary
This compound is a synthetic compound that has shown promise in preclinical studies by inhibiting neointimal thickening, a key process in the development of restenosis following angioplasty. Its mechanism of action involves the blockade of voltage-independent calcium influx and the downstream Ca2+/Protein Kinase C (PKC) signaling pathway in vascular smooth muscle cells (VSMCs). In contrast, drug-eluting stents, such as those coated with sirolimus or everolimus, have a well-documented history of long-term safety and efficacy in preventing restenosis in patients with coronary artery disease, with extensive clinical trial data spanning over a decade. This guide will delve into the available data for this compound and compare it with the long-term outcomes of these established alternatives.
Comparative Data on Inhibitory Effects
The following tables summarize the available quantitative data for this compound from preclinical studies and compare it with the long-term clinical outcomes of sirolimus-eluting and everolimus-eluting stents. It is important to note the difference in the nature of the data: preclinical animal data for this compound versus long-term human clinical trial data for the drug-eluting stents.
Table 1: Preclinical Efficacy of this compound in Animal Models of Restenosis
| Parameter | Animal Model | Treatment Group | Outcome | Study Duration |
| Neointimal Area | Rat Carotid Artery Balloon Injury | This compound (oral administration) | Dose-dependent reduction in neointimal thickening.[1] | 14 days |
| Stenosis Ratio | Porcine Coronary Artery Balloon Overstretch Injury | This compound (30 and 100 mg/kg, oral) | Significant reduction in stenosis ratio and larger residual lumen.[2] | 4 weeks |
| Adventitial Area | Porcine Coronary Artery Balloon Overstretch Injury | This compound (30 and 100 mg/kg, oral) | Significant reduction in the adventitial area.[2] | 4 weeks |
Table 2: Long-Term Clinical Outcomes of Sirolimus-Eluting Stents (SES) and Everolimus-Eluting Stents (EES) in Humans
| Parameter | Stent Type | Clinical Trial/Registry | Outcome | Follow-up Duration |
| Major Adverse Cardiac Events (MACE) | Sirolimus-Eluting Stent (SES) | DESSOLVE I & II | MACE rate of 10.3% in DESSOLVE I and 15.1% in DESSOLVE II.[3] | 5 years |
| Target Lesion Revascularization (TLR) | Sirolimus-Eluting Stent (SES) | Post-BMS Restenosis | 93.0% +/- 1.7% MACE-free survival at 2 years.[4] | ~31 months |
| Stent Thrombosis | Sirolimus-Eluting Stent (SES) | DESSOLVE I & II | 0.0% definite or probable stent thrombosis in MiStent SES.[3] | 5 years |
| Major Adverse Cardiovascular Events (MACE) | Everolimus-Eluting Stent (EES) | COMPARE II | 11.9% MACE rate.[5] | 3 years |
| Target Vessel Revascularization (TVR) | Everolimus-Eluting Stent (EES) | BEST Trial | No significant difference in the composite of death, MI, or TVR compared to CABG.[6] | 11.8 years |
| Stent Thrombosis | Everolimus-Eluting Stent (EES) | Retrospective Analysis | 0.2% stent thrombosis.[7] | 2 years |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound.
In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration Assays
-
Cell Culture: Vascular smooth muscle cells were isolated from the thoracic aortas of Sprague-Dawley rats and cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Proliferation Assay: VSMCs were seeded in 96-well plates, synchronized in serum-free medium, and then stimulated with platelet-derived growth factor (PDGF)-BB in the presence or absence of varying concentrations of this compound. Cell proliferation was assessed by measuring [3H]thymidine incorporation or by cell counting.
-
Migration Assay: VSMC migration was assessed using a modified Boyden chamber assay. Cells were placed in the upper chamber, and PDGF-BB was added to the lower chamber as a chemoattractant. This compound was added to the upper chamber, and the number of cells that migrated to the lower surface of the membrane was quantified after a specified incubation period.
-
Western Blot Analysis: To investigate the effect on signaling pathways, VSMCs were treated with PDGF-BB and this compound. Cell lysates were then subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of key signaling proteins such as focal adhesion kinase (FAK) and paxillin.[1]
In Vivo Animal Models of Restenosis
-
Rat Carotid Artery Balloon Injury Model: Male Sprague-Dawley rats were anesthetized, and the left common carotid artery was exposed. A balloon catheter was introduced through the external carotid artery and inflated to induce endothelial denudation and vessel injury.[8][9][10][11] this compound or vehicle was administered orally once daily for 14 days.[1] At the end of the treatment period, the carotid arteries were perfusion-fixed, and cross-sections were stained with hematoxylin and eosin for morphometric analysis of the neointimal and medial areas.
-
Porcine Coronary Artery Overstretch Balloon Injury Model: Domestic male micropigs underwent balloon overstretch injury in the left anterior descending coronary artery. This compound was administered orally at doses of 30 or 100 mg/kg for 4 weeks. Quantitative coronary angiography was performed before and after the procedure and at the 4-week follow-up to assess the luminal diameter and stenosis ratio. Histopathological analysis was also conducted to measure the neointimal and adventitial areas.[2]
Discussion and Conclusion
The available preclinical data suggests that this compound effectively inhibits vascular smooth muscle cell proliferation and migration, leading to a reduction in neointimal hyperplasia in animal models of arterial injury. Its mechanism of action, targeting voltage-independent calcium influx and the Ca2+/PKC signaling pathway, represents a plausible therapeutic strategy for preventing restenosis.
However, the long-term inhibitory effects of this compound remain unconfirmed. The reported studies have a maximum duration of 4 weeks, which is insufficient to predict long-term efficacy and safety in humans. In contrast, drug-eluting stents have a wealth of long-term clinical data from large, randomized controlled trials, demonstrating their sustained effectiveness in reducing the rates of target lesion revascularization and major adverse cardiac events for up to a decade.[6]
For this compound to be considered a viable alternative to drug-eluting stents, extensive further research is required. This would necessitate long-term preclinical studies in larger animal models to assess sustained efficacy and potential toxicity. Ultimately, well-designed, long-term, randomized controlled clinical trials in human subjects would be essential to establish its safety and efficacy profile and to directly compare its performance against the current standards of care. Without such data, this compound remains a promising preclinical candidate with an unproven long-term clinical potential.
References
- 1. This compound, a new synthetic inhibitor of neointimal thickening after balloon injury, inhibits calcium-dependent signal transduction and cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound, a new synthesized constrictive remodeling regulator, on renarrowing after balloon overstretch injury of porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 4. Long-term clinical outcomes after sirolimus-eluting stent implantation for treatment of restenosis within bare-metal versus drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term clinical outcomes of biodegradable polymer biolimus-eluting stents versus durable polymer everolimus-eluting stents in patients with coronary artery disease: three-year follow-up of the COMPARE II (Abluminal biodegradable polymer biolimus-eluting stent versus durable polymer everolimus-eluting stent) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Long-term safety and efficacy of the everolimus-eluting stent compared to first-generation drug-eluting stents in contemporary clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rat carotid artery balloon injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rat Carotid Balloon Injury Model to Test Anti-vascular Remodeling Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Rat and Mouse Carotid Artery Surgery: Injury & Remodeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safe Handling of Tas-301: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Tas-301 are paramount for ensuring laboratory safety and environmental protection. This document provides essential logistical information, including operational and disposal plans for this compound, to foster a culture of safety and build trust in laboratory chemical handling practices.
Immediate Safety and Disposal Information
This compound, a compound under investigation for its effects on smooth muscle cell proliferation, requires careful handling due to its potential hazards. The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to disposal protocols is crucial to prevent harm to personnel and the environment.
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant." This means that under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. It must be treated as hazardous chemical waste.
Hazard and Precautionary Data
To ensure safe handling, researchers should be aware of the following hazard and precautionary statements associated with this compound:
| Hazard Statement | Code | Precautionary Statements | Code |
| Harmful if swallowed | H302 | Wash skin thoroughly after handling. | P264 |
| Very toxic to aquatic life with long lasting effects | H410 | Do not eat, drink or smoke when using this product. | P270 |
| Avoid release to the environment. | P273 | ||
| IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | P301 + P312 | ||
| Rinse mouth. | P330 | ||
| Collect spillage. | P391 | ||
| Dispose of contents/ container to an approved waste disposal plant. | P501 |
Step-by-Step Disposal Procedures for this compound
To ensure the safe and compliant disposal of this compound, follow these step-by-step procedures:
-
Segregation: Keep this compound waste separate from other laboratory waste streams. It should be collected in a designated, clearly labeled, and compatible hazardous waste container.
-
Container Management: Use a leak-proof container with a secure screw-top cap. The container must be made of a material that is chemically resistant to this compound. Do not overfill the container; leave adequate headspace for expansion.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the specific name "this compound." Ensure the label is legible and securely attached to the container.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation. This area should be a secondary containment system to prevent spills from spreading. Ensure the storage area is secure and away from drains or water sources.
-
Disposal Request: Once the container is full or has been in storage for a designated period (as per your institution's guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Experimental Context: Mechanism of Action and Relevant Protocols
This compound has been studied for its inhibitory effects on the proliferation of vascular smooth muscle cells (VSMCs). Understanding its mechanism of action provides context for its experimental use and handling.
Signaling Pathway of this compound Inhibition
This compound has been shown to block receptor-operated calcium influx in VSMCs. This action inhibits downstream signaling pathways that are crucial for cell proliferation. The diagram below illustrates the key steps in this inhibitory pathway.
Caption: Inhibitory signaling pathway of this compound.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on VSMC proliferation.
1. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol is used to determine the effect of this compound on the proliferation of VSMCs.
-
Cell Culture:
-
Plate rat aortic smooth muscle cells in 96-well plates at a density of 5 x 10³ cells per well in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Incubate the cells for 24 hours to allow for attachment.
-
After 24 hours, replace the medium with serum-free DMEM for 48 hours to synchronize the cells in a quiescent state.
-
-
Treatment:
-
Treat the synchronized cells with various concentrations of this compound for 30 minutes.
-
Following the pre-treatment, stimulate the cells with a mitogen, such as platelet-derived growth factor (PDGF; 10 ng/mL), for 24 hours.
-
-
Proliferation Measurement (BrdU Assay):
-
During the final 4 hours of stimulation, add 5-bromo-2'-deoxyuridine (BrdU; 10 µM) to each well.
-
After the incubation period, fix the cells and measure the incorporation of BrdU using a colorimetric immunoassay according to the manufacturer's instructions. The absorbance is read at 450 nm.
-
2. Measurement of Intracellular Calcium (Ca²⁺) Influx
This protocol is used to assess the effect of this compound on the influx of calcium into VSMCs.
-
Cell Preparation and Dye Loading:
-
Culture VSMCs on glass coverslips.
-
Load the cells with the ratiometric calcium indicator Fura-2 AM (5 µM) in a balanced salt solution for 60 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence measurements.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Calculate the ratio of the fluorescence intensities (F340/F380) to determine the intracellular calcium concentration.
-
-
Treatment and Stimulation:
-
Perfuse the cells with a calcium-free solution to establish a baseline.
-
Add this compound at the desired concentration to the perfusion solution.
-
Induce calcium influx by adding a stimulant such as PDGF (10 ng/mL) in a solution containing calcium.
-
Continuously record the F340/F380 ratio to monitor changes in intracellular calcium concentration.
-
By adhering to these detailed disposal procedures and understanding the experimental context of this compound, laboratory professionals can ensure a safe and compliant research environment. This commitment to safety and knowledge-sharing is fundamental to our goal of being a trusted resource for the scientific community.
Essential Safety and Logistical Information for Handling Tas-301 (Edaravone)
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of Tas-301, also known as Edaravone.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is crucial to prevent its release into the environment.[1]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is recommended.[1]
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields meeting ANSI Z87.1 standard.[1][2] |
| Hand Protection | Protective, chemical-resistant gloves.[1][3] |
| Skin and Body | Impervious clothing, such as a lab coat or apron.[1] |
| Respiratory | A suitable respirator should be used when ventilation is inadequate or if dust and aerosols may be generated.[1][4] |
It is important to select PPE that is compatible with the specific chemicals and processes being used.[2]
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Precautions for Safe Handling:
Conditions for Safe Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1][4]
-
Recommended storage temperatures are -20°C for powder form and -80°C when in solvent.[1]
First Aid Measures
In the event of accidental exposure to this compound, immediate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Promptly seek medical attention.[1][4] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1][4] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[1][4] |
Disposal Plan
This compound is very toxic to aquatic life, and therefore, proper disposal is essential to prevent environmental contamination.[1]
Disposal Guidelines:
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4]
-
Avoid release to the environment and keep the product away from drains, water courses, or the soil.[1]
-
For unused or expired medicines, drug take-back programs are the preferred disposal method.[5][6]
-
If a take-back program is not available, the U.S. Food and Drug Administration (FDA) recommends mixing the medicine with an undesirable substance like used coffee grounds or cat litter, placing it in a sealed container, and disposing of it in the household trash.[5][6] However, given the aquatic toxicity of this compound, professional waste disposal is strongly recommended.
Experimental Protocols and Administration
This compound (Edaravone) is administered intravenously or orally for the treatment of amyotrophic lateral sclerosis (ALS).[7]
Intravenous Administration:
-
The recommended dosage is a 60 mg intravenous infusion administered over 60 minutes.[8][9]
-
It is supplied as a 30 mg/100 mL (0.3 mg/mL) sterile solution.[8]
Oral Administration:
-
A 105 mg oral suspension can be administered by mouth or through a feeding tube.[7]
-
It should be taken in the morning after an overnight fast.[10]
Note: This information is for informational purposes related to handling and safety. For clinical use, always refer to the full prescribing information and consult with a qualified healthcare professional.
References
- 1. This compound|193620-69-8|MSDS [dcchemicals.com]
- 2. ehs.gatech.edu [ehs.gatech.edu]
- 3. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 7. Investigating Edaravone Use for Management of Amyotrophic Lateral Sclerosis (ALS): A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. globalrph.com [globalrph.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
